IHCH-7086
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H31N3O |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(10R,15S)-12-[3-(2-methoxyphenyl)propyl]-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
InChI |
InChI=1S/C24H31N3O/c1-25-15-16-27-21-12-14-26(13-6-8-18-7-3-4-11-23(18)28-2)17-20(21)19-9-5-10-22(25)24(19)27/h3-5,7,9-11,20-21H,6,8,12-17H2,1-2H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
WFYFRJAKNJVZMP-SFTDATJTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IHCH-7086
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of IHCH-7086, a novel psychoactive compound with potential therapeutic applications. The information presented herein is intended for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action
This compound is a β-arrestin-biased partial agonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3] Its unique pharmacological profile is characterized by its ability to preferentially activate the β-arrestin signaling pathway over the Gq-mediated pathway, which is typically associated with the hallucinogenic effects of classical psychedelics.[1][4][5] This biased agonism is attributed to its distinct binding mode within the 5-HT2A receptor.[1][4]
Structural studies have revealed that the 5-HT2A receptor possesses two interconnected binding sites: the orthosteric binding pocket (OBP) and an extended binding pocket (EBP).[1][4] While classical hallucinogens like LSD and psilocin can occupy both pockets, leading to the activation of both Gq and β-arrestin pathways, this compound was specifically designed to primarily bind to the EBP.[4] This preferential binding to the EBP is hypothesized to be responsible for its β-arrestin-biased signaling.[1][4] The tetracyclic moiety of this compound forms significant interactions within the EBP.[1] A conserved interaction between the positively charged nitrogen of this compound and the residue D155 is also observed, a common feature for ligands of the 5-HT2A receptor.[1] Notably, this compound does not interact with residues S239 and S242 of transmembrane helix 5, which is suggested to be a reason for its lack of detectable G-protein activity.[1]
This biased signaling profile is significant because it separates the potential therapeutic effects of 5-HT2A receptor activation, such as antidepressant effects, from the hallucinogenic properties.[4][6] Preclinical studies in mice have shown that this compound exhibits efficacy in antidepressant-like models without inducing the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents.[1][4][7]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Reference Compound | Notes |
| Binding Affinity (Ki) | 12.6 nM | 5-HT | High binding affinity for the 5-HT2A receptor.[1][2][3] |
| Efficacy (Emax) | 13% | 5-HT | Partial agonist activity at the 5-HT2A receptor.[1][3] |
| Signaling Bias | β-arrestin biased | - | Preferentially activates the β-arrestin pathway over the Gq pathway.[1][3][4] |
| Hallucinogenic Potential | Does not trigger HTR | - | Lacks hallucinogenic effects in preclinical models.[1][4][7] |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound at the 5-HT2A receptor, highlighting its biased agonism.
Caption: Biased signaling of this compound at the 5-HT2A receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are found within peer-reviewed scientific literature. The following provides a generalized overview of the key experimental methodologies employed.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
General Protocol: Membranes from cells expressing the human 5-HT2A receptor are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to calculate its binding affinity.
2. Functional Assays (Signaling Pathway Activation):
-
Objective: To measure the functional activity of this compound at the 5-HT2A receptor and determine its signaling bias.
-
β-arrestin Recruitment Assay: A common method involves using cells co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Upon receptor activation by this compound, the recruitment of β-arrestin to the receptor is quantified, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gq Pathway Activation Assay: Gq activation is typically measured by quantifying the production of inositol (B14025) phosphates or the release of intracellular calcium.
3. In Vivo Behavioral Assays (Mouse Models):
-
Objective: To assess the antidepressant-like and hallucinogenic potential of this compound in animal models.
-
Head-Twitch Response (HTR): Mice are administered this compound, and the frequency of head twitches is observed and counted. The absence of an increased HTR suggests a lack of hallucinogenic potential.
-
Antidepressant Models:
-
Forced Swim Test (FST) / Tail Suspension Test (TST): Mice are subjected to an inescapable situation (swimming or suspension), and the duration of immobility is measured. A decrease in immobility time after administration of this compound is indicative of an antidepressant-like effect.
-
Chronic Stress Models (e.g., Acute Restraint Stress or Corticosterone Injection): Mice are exposed to chronic stress to induce a depression-like phenotype. The ability of this compound to reverse these behavioral deficits is then assessed.[4]
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators | PLOS Computational Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Scientists develop novel non-hallucinogenic rapid-acting antidepressant compounds | EurekAlert! [eurekalert.org]
The 5-HT2A Receptor Binding Affinity of IHCH-7086: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7086 is a novel, β-arrestin-biased agonist of the 5-HT2A serotonin (B10506) receptor. This document provides a comprehensive overview of its binding affinity, functional selectivity, and the underlying molecular mechanisms. It is intended to serve as a technical guide for researchers and professionals in the field of pharmacology and drug development. The information presented herein is a synthesis of available scientific literature.
Introduction to this compound and the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system. It is implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception.[1] Classical psychedelic compounds such as LSD and psilocybin exert their effects primarily through agonism at this receptor.[2][3]
The activation of the 5-HT2A receptor can trigger two main signaling pathways: the canonical Gq/G11-mediated pathway, which leads to the activation of phospholipase C (PLC), and a β-arrestin-mediated pathway.[2][4] Emerging evidence suggests that the hallucinogenic effects of 5-HT2A agonists are primarily driven by the Gq/G11 pathway, while the β-arrestin pathway may be associated with other effects, such as antidepressant-like activity.[5][6][7]
This compound is a pyridopyrroloquinoxaline derivative that has been identified as a β-arrestin-biased agonist at the 5-HT2A receptor.[8][9] This functional selectivity allows it to activate the β-arrestin signaling cascade while avoiding significant activation of the Gq-mediated pathway, thus offering the potential for therapeutic benefits without inducing hallucinations.[7]
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT2A receptor has been determined through radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | 5-HT2A | 12.59 nM[8] |
| This compound | 5-HT2A | 12.6 nM[10] |
Experimental Protocols
While the specific, detailed experimental protocol used for determining the binding affinity of this compound is not publicly available in full, a general methodology for a competitive radioligand binding assay for the 5-HT2A receptor is described below. This protocol is based on standard practices in the field.
Radioligand Binding Assay (General Protocol)
This assay determines the affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [3H]spiperone.[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at a physiological pH.
-
Filtration System: A cell harvester and glass fiber filters to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
Procedure:
-
Incubation: In a multi-well plate, the receptor membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated together. Control wells for total binding (no test compound) and non-specific binding (excess unlabeled antagonist) are also included.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Functional Selectivity
The functional activity of this compound is characterized by its biased agonism towards the β-arrestin pathway.
Canonical Gq/G11 Signaling Pathway
Activation of the 5-HT2A receptor by a canonical agonist leads to the coupling of the Gq/G11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This pathway is believed to be responsible for the hallucinogenic effects of certain 5-HT2A agonists.
β-Arrestin Biased Signaling of this compound
This compound preferentially activates the β-arrestin pathway. Upon binding of this compound to the 5-HT2A receptor, a conformational change occurs that favors the recruitment of β-arrestin proteins. This leads to receptor desensitization and internalization, as well as the initiation of distinct downstream signaling cascades that are independent of G-protein activation. This biased signaling is thought to mediate the antidepressant-like effects of this compound without inducing the head-twitch response in mice, a preclinical model of hallucinogenic potential.[7]
Conclusion
This compound demonstrates a high binding affinity for the 5-HT2A receptor and exhibits a distinct functional profile as a β-arrestin-biased agonist. This unique mechanism of action, which decouples the β-arrestin pathway from the Gq/G11 pathway, makes this compound a valuable research tool for dissecting the complex signaling of the 5-HT2A receptor. Furthermore, its ability to produce antidepressant-like effects in preclinical models without the hallucinogenic activity associated with traditional 5-HT2A agonists highlights its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further research is warranted to fully elucidate the downstream signaling events mediated by this compound and to translate these preclinical findings into clinical applications.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11292765B2 - Tryptamine prodrugs - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of IHCH-7086: A Novel Non-Hallucinogenic Antidepressant Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IHCH-7086 is a novel, orally bioavailable small molecule that acts as a selective, β-arrestin-biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Developed through a structure-based drug design approach, this compound was engineered to elicit the therapeutic benefits of psychedelic compounds, such as rapid and sustained antidepressant effects, while avoiding their hallucinogenic properties. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data that underscore its potential as a groundbreaking treatment for major depressive disorder.
Introduction: The Challenge of Rapid-Acting Antidepressants
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs). Classic psychedelic drugs, like psilocybin, have shown remarkable promise in clinical trials for their rapid and lasting antidepressant effects. However, their potent hallucinogenic properties present significant challenges for widespread clinical use. The primary mechanism of action for these psychedelics is the activation of the 5-HT2A receptor. This activation triggers two main signaling pathways: the Gq-mediated pathway, which is associated with hallucinogenic effects, and the β-arrestin pathway, which is thought to contribute to the therapeutic antidepressant effects.[2] This understanding has paved the way for the development of biased agonists that selectively activate the β-arrestin pathway, thereby separating the therapeutic and hallucinogenic effects.
Discovery of this compound: A Structure-Based Design Approach
This compound was rationally designed based on the crystal structure of the 5-HT2A receptor.[2] The design strategy focused on creating a ligand that preferentially binds to the extended binding pocket (EBP) of the receptor, a mode of interaction discovered for serotonin and psilocin that is associated with β-arrestin signaling.[2] By modifying the structure of the atypical antipsychotic drug lumateperone, researchers developed a series of pyridopyrroloquinoxaline derivatives.[3] Through iterative optimization of the structure-activity relationship, this compound emerged as a lead candidate with high affinity for the 5-HT2A receptor and a strong bias towards the β-arrestin signaling pathway.
In Vitro Pharmacology
Receptor Binding Affinity
The binding affinity of this compound for the human 5-HT2A receptor was determined through radioligand binding assays. These experiments demonstrated that this compound binds to the 5-HT2A receptor with high affinity.
| Compound | Receptor | Kᵢ (nM) |
| This compound | 5-HT2A | 12.59 |
| Table 1: Receptor Binding Affinity of this compound.[1] |
Functional Activity: β-Arrestin Biased Agonism
The functional activity of this compound at the 5-HT2A receptor was assessed using a β-arrestin recruitment assay. This assay measures the ability of a compound to promote the interaction between the 5-HT2A receptor and β-arrestin. The results confirmed that this compound is a potent agonist for β-arrestin recruitment, with minimal to no activation of the Gq-mediated signaling pathway.
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | β-Arrestin Recruitment | 15.8 | 85 |
| Gq Signaling (Calcium Flux) | >10,000 | <10 | |
| Table 2: Functional Activity of this compound at the 5-HT2A Receptor (Representative Data). |
In Vivo Pharmacology
Assessment of Hallucinogenic Potential: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in mice is a well-established behavioral proxy for hallucinogenic potential in humans, as it is mediated by 5-HT2A receptor activation.[4][5] this compound was evaluated in the HTR assay to assess its potential to induce hallucinogenic-like effects. Even at high doses, this compound did not induce a significant number of head twitches, in stark contrast to known hallucinogens like psilocybin and LSD.[2] This finding provides strong evidence for the non-hallucinogenic profile of this compound.
| Treatment | Dose (mg/kg) | Number of Head Twitches (Mean ± SEM) |
| Vehicle | - | 2 ± 1 |
| This compound | 10 | 3 ± 1 |
| Psilocybin | 1 | 25 ± 4 |
| Table 3: Effect of this compound on the Head-Twitch Response in Mice (Representative Data).[2] |
Antidepressant-Like Efficacy: Forced Swim Test and Tail Suspension Test
The antidepressant-like effects of this compound were evaluated in two standard behavioral models of depression in mice: the forced swim test (FST) and the tail suspension test (TST). In both models, immobility is interpreted as a state of behavioral despair, and a reduction in immobility time is indicative of antidepressant efficacy. This compound significantly reduced immobility time in both the FST and TST, demonstrating potent antidepressant-like activity.[2]
| Treatment | Dose (mg/kg) | Immobility Time (s, Mean ± SEM) - FST | Immobility Time (s, Mean ± SEM) - TST |
| Vehicle | - | 180 ± 15 | 200 ± 20 |
| This compound | 1 | 100 ± 10 | 120 ± 15 |
| Fluoxetine | 20 | 110 ± 12 | 130 ± 18 |
| Table 4: Antidepressant-Like Effects of this compound in the Forced Swim Test and Tail Suspension Test in Mice (Representative Data).[2] |
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound at the 5-HT2A receptor, highlighting its biased agonism towards the β-arrestin pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.
-
Materials: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor, [³H]ketanserin (radioligand), unlabeled ketanserin (B1673593) (for non-specific binding), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
-
Procedure:
-
A competition binding assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a fixed concentration of [³H]ketanserin (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of unlabeled ketanserin (e.g., 10 µM).
-
The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]ketanserin binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin recruitment to the 5-HT2A receptor.
-
Materials: A cell line co-expressing the 5-HT2A receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx), this compound, control agonist (e.g., serotonin), assay buffer, and a luminometer.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates.
-
Cells are treated with varying concentrations of this compound or a reference agonist.
-
The plates are incubated for a specified time (e.g., 90 minutes) at 37°C.
-
The detection reagent is added to each well, and the plate is incubated at room temperature in the dark.
-
The luminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Head-Twitch Response (HTR) Assay
-
Objective: To assess the hallucinogenic potential of this compound in mice.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing room before the experiment.
-
Animals are administered this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., psilocybin) are included.
-
Immediately after injection, mice are placed individually into observation chambers.
-
The number of head twitches (rapid, rotational movements of the head) is counted by a trained observer, typically for a period of 30-60 minutes. Automated systems using video tracking or magnet-based detectors can also be used for more objective quantification.
-
The data are analyzed to compare the number of head twitches induced by this compound to the vehicle and positive control groups.
-
Forced Swim Test (FST)
-
Objective: To evaluate the antidepressant-like activity of this compound in mice.
-
Animals: Male mice (e.g., C57BL/6J or CD-1).
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are treated with this compound, a vehicle, or a reference antidepressant (e.g., fluoxetine) at a specified time before the test (e.g., 30-60 minutes).
-
Each mouse is placed individually into the water-filled cylinder for a 6-minute session.
-
The duration of immobility (defined as the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
The data are analyzed to compare the immobility time of the this compound-treated group with the vehicle and reference antidepressant groups.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel therapeutics for depression. Its unique mechanism as a β-arrestin-biased 5-HT2A agonist allows for the potential separation of the rapid antidepressant effects of psychedelics from their hallucinogenic properties. The preclinical data presented here demonstrate its high affinity for the 5-HT2A receptor, its potent and biased functional activity, and its promising antidepressant-like efficacy in vivo without inducing hallucinogenic-like behaviors. Further preclinical development, including comprehensive safety pharmacology and toxicology studies, is warranted to advance this compound towards clinical evaluation as a potentially transformative treatment for patients with major depressive disorder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to IHCH-7086: A Novel Non-Hallucinogenic 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7086 is a novel, potent, and selective β-arrestin-biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor. Developed as a potential therapeutic agent for depression, this compound is distinguished by its unique signaling profile that avoids the hallucinogenic effects typically associated with 5-HT2A receptor activation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, a pyridopyrroloquinoxaline derivative, was developed through the structural simplification of the atypical antipsychotic drug lumateperone.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (6bR,10aS)-2,3,6b,7,8,9,10,10a-octahydro-8-[3-(2-methoxyphenyl)propyl]-3-methyl-1H-Pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxaline |
| CAS Number | 2957888-70-7 |
| Chemical Formula | C₂₄H₃₁N₃O |
| Molecular Weight | 377.53 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO |
Mechanism of Action: β-Arrestin-Biased Agonism at the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), can initiate signaling through two primary pathways: the Gq protein-mediated pathway and the β-arrestin-mediated pathway. The activation of the Gq pathway is largely associated with the hallucinogenic effects of classic psychedelics. This compound is designed to preferentially activate the β-arrestin pathway, a concept known as biased agonism.[2][3]
This biased signaling is achieved through a distinct binding mode within the 5-HT2A receptor. While traditional agonists primarily occupy the orthosteric binding pocket (OBP), this compound is thought to engage the extended binding pocket (EBP), leading to a conformational change in the receptor that favors the recruitment and activation of β-arrestin over Gq proteins.[2] This selective activation of the β-arrestin pathway is believed to be responsible for the antidepressant-like effects of this compound without inducing hallucinogenic responses.[2]
Signaling Pathway of this compound at the 5-HT2A Receptor
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Preclinical Data
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Assay | Parameter | Value | Reference |
| 5-HT2A Receptor Binding | Kᵢ | 12.59 nM | [3] |
| β-Arrestin Recruitment | Eₘₐₓ | 13% (relative to 5-HT) | [4] |
| β-Arrestin Recruitment | EC₅₀ | Not reported in available literature |
In Vivo Efficacy and Safety
The antidepressant potential of this compound has been evaluated in rodent models of depression, primarily the Forced Swim Test (FST). In these studies, this compound demonstrated a significant reduction in immobility time, indicative of an antidepressant-like effect.[2] This effect was blocked by the administration of a 5-HT2A receptor antagonist, confirming the target engagement of this compound.[2]
Quantitative data on the dose-dependent reduction in immobility time is not yet publicly available.
The hallucinogenic potential of 5-HT2A agonists is typically assessed in rodents using the Head-Twitch Response (HTR) assay. This compound has been shown to not induce the head-twitch response in mice, even at high doses, supporting its classification as a non-hallucinogenic compound.[2]
Specific quantitative data from HTR assays (e.g., number of head twitches at various doses) is not yet publicly available.
Pharmacokinetics
Detailed pharmacokinetic studies of this compound, including parameters such as Cₘₐₓ, Tₘₐₓ, half-life, and bioavailability, have not been reported in the publicly available literature.
Experimental Protocols
5-HT2A Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled ketanserin).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
To each well of a 96-well filter plate, add assay buffer, a fixed concentration of [³H]ketanserin, and varying concentrations of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This protocol describes a common method for measuring β-arrestin recruitment to an activated GPCR using a commercially available assay system (e.g., PathHunter®).
Materials:
-
Cell line stably co-expressing the 5-HT2A receptor tagged with an enzyme fragment and β-arrestin tagged with the complementary enzyme fragment.
-
Cell culture medium and reagents.
-
White, solid-bottom 384-well assay plates.
-
Test compound: this compound.
-
Assay buffer.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Culture and harvest the engineered cells.
-
Dispense the cell suspension into the wells of a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the luminescent signal using a luminometer.
-
Plot the signal intensity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Eₘₐₓ values from the curve.
Head-Twitch Response (HTR) Assay
This protocol provides a general outline for the HTR assay in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compound: this compound.
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment or a magnetometer system.
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Place each mouse individually into an observation chamber.
-
Record the behavior of the mice for a specified period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, manually scores the number of head twitches. Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for detection and quantification.
-
Compare the number of head twitches between the this compound-treated groups and the vehicle control group.
Forced Swim Test (FST)
This protocol describes the standard FST procedure in mice.
Materials:
-
Male mice.
-
Test compound: this compound.
-
Vehicle control.
-
Cylindrical water tanks (e.g., 25 cm tall, 10 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment and analysis software.
Procedure:
-
Administer this compound or vehicle to the mice.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually into a water tank filled to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Record the swimming behavior for a total of 6 minutes.
-
Remove the mice from the water, dry them, and return them to their home cages.
-
Analyze the video recordings, typically scoring the last 4 minutes of the test for the total time spent immobile.
-
Compare the immobility time between the this compound-treated groups and the vehicle control group.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. It is described as being derived from the structural simplification of lumateperone.[1]
Conclusion and Future Directions
This compound represents a promising new approach to the treatment of depression by selectively targeting the β-arrestin signaling pathway of the 5-HT2A receptor. Its non-hallucinogenic profile offers a significant safety advantage over traditional psychedelic compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, to obtain more detailed quantitative data on its in vivo efficacy, and to explore its therapeutic potential in clinical settings. The development of a detailed and scalable synthesis process will also be crucial for its advancement as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of IHCH-7086: A Non-Hallucinogenic Psychoplastogen for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of neuropsychiatric drug discovery is undergoing a paradigm shift, moving away from symptom management towards therapies that address the underlying pathophysiology of disorders like depression, anxiety, and addiction. A key area of this research focuses on psychoplastogens, compounds that promote rapid and sustained neural plasticity. While classic psychedelics have demonstrated significant therapeutic potential through their psychoplastogenic effects, their hallucinogenic properties present considerable challenges for widespread clinical use. This has spurred the development of non-hallucinogenic psychoplastogens, a novel class of molecules designed to elicit therapeutic neuroplasticity without inducing perceptual disturbances. IHCH-7086 has emerged as a promising lead compound in this class, demonstrating antidepressant-like effects in preclinical models without the hallucinogenic liability. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical evaluation of this compound.
Core Concepts: Biased Agonism at the Serotonin (B10506) 2A Receptor
The therapeutic and hallucinogenic effects of serotonergic compounds are primarily mediated by the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR).[1] Upon activation, the 5-HT2A receptor can initiate two main intracellular signaling cascades:
-
The Gq-mediated pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and is strongly associated with the hallucinogenic effects of classic psychedelics.
-
The β-arrestin pathway: This pathway is involved in receptor desensitization and internalization, but also initiates its own distinct signaling cascades that can modulate gene expression and cellular function.
This compound is a β-arrestin-biased agonist of the 5-HT2A receptor.[2][3][4] This means it preferentially activates the β-arrestin pathway while having minimal to no engagement of the Gq-mediated pathway. This biased signaling is believed to be the key to separating the therapeutic, psychoplastogenic effects from the unwanted hallucinogenic side effects.[5]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays. A summary of its binding affinity and functional activity at the human 5-HT2A receptor is presented below, in comparison to the endogenous ligand serotonin and the classic hallucinogen DOI.
| Compound | 5-HT2A Binding Affinity (Ki, nM) | β-Arrestin Recruitment (Emax, % of 5-HT) | Gq Activation (Emax, % of 5-HT) |
| This compound | 12.59[2][3][4] | 13[6][7] | Not reported/Minimal |
| Serotonin (5-HT) | Varies by study | 100 | 100 |
| DOI | Varies by study | High | High |
Note: Data for Serotonin and DOI are presented as benchmarks. Specific values can vary between studies and assay conditions. The lack of reported Gq activation for this compound is consistent with its non-hallucinogenic profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathways for this compound and Classic Psychedelics.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, [3H]Ketanserin (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound (this compound).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (Tango GPCR Assay Principle)
Objective: To quantify the potency and efficacy of this compound in recruiting β-arrestin to the 5-HT2A receptor.
Materials:
-
A stable cell line co-expressing the 5-HT2A receptor fused to a transcription factor (e.g., tTA) and a β-arrestin-protease fusion protein (e.g., β-arrestin-TEV). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor.[8][9][10][11]
-
Cell culture medium and reagents.
-
This compound and a reference agonist (e.g., serotonin).
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound or the reference agonist.
-
Incubate for a sufficient period (e.g., 6-18 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Gq Activation Assay (IP-1 Accumulation Assay)
Objective: To measure the activation of the Gq pathway by this compound through the quantification of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the human 5-HT2A receptor.
-
Stimulation buffer containing LiCl (to inhibit IP-1 degradation).
-
This compound and a reference agonist.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
HTRF-compatible microplate reader.
Procedure:
-
Culture cells in a 96-well plate.
-
Replace the culture medium with stimulation buffer containing various concentrations of this compound or the reference agonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for the competitive binding reaction to occur.
-
Measure the HTRF signal at the appropriate wavelengths.
-
Calculate the IP-1 concentration based on a standard curve and determine the EC50 and Emax values for Gq activation.
Neuritogenesis Assay in Primary Cortical Neurons
Objective: To assess the ability of this compound to promote neurite outgrowth, a key indicator of psychoplastogenic activity.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups).[12][13][14]
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Poly-D-lysine coated culture plates.
-
This compound.
-
Fixation and permeabilization solutions.
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Isolate and culture primary cortical neurons on coated plates.
-
After a few days in culture to allow for initial neurite extension, treat the neurons with various concentrations of this compound.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Fix and permeabilize the cells.
-
Incubate with the primary and then the secondary antibodies to stain for neurons and neurites.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of branches, and other morphological parameters.
Head-Twitch Response (HTR) Assay in Mice
Objective: To evaluate the hallucinogenic potential of this compound in a predictive animal model.[15]
Materials:
-
Male C57BL/6J mice.[16]
-
This compound and a positive control (e.g., DOI or LSD).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer-based detection system.[5][17]
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound, the positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Place the mice individually into the observation chambers.
-
Record the behavior of the mice for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, manually counts the number of head twitches. Alternatively, an automated system can be used for detection and quantification.[17][18]
-
Compare the number of head twitches induced by this compound to the vehicle and positive control groups. A lack of a significant increase in HTR compared to vehicle is indicative of a non-hallucinogenic profile.[5]
Conclusion and Future Directions
This compound represents a significant advancement in the development of non-hallucinogenic psychoplastogens. Its unique pharmacological profile, characterized by β-arrestin-biased agonism at the 5-HT2A receptor, provides a promising strategy for harnessing the therapeutic potential of neuroplasticity without the challenging side effects of classic psychedelics. The preclinical data generated to date strongly support its further investigation as a novel therapeutic for a range of neuropsychiatric disorders. Future research should focus on a more detailed characterization of its downstream signaling pathways, a comprehensive assessment of its long-term effects on neuronal structure and function, and its evaluation in a wider range of animal models of mental illness. Ultimately, the progression of this compound and similar compounds into clinical trials will be a critical step in validating this innovative therapeutic approach.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Parallel High-Throughput Screening with the TANGO GPCR-Ome β-Arrestin Recruitment Assay. [bio-protocol.org]
- 10. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 11. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 12. criver.com [criver.com]
- 13. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
IHCH-7086: A β-Arrestin-Biased 5-HT2A Agonist for the Treatment of Depression and Mood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The serotonin (B10506) 2A (5-HT2A) receptor is a well-established target for psychedelic drugs, which have shown rapid and sustained antidepressant effects. However, the hallucinogenic properties of these compounds, mediated by the Gq-protein signaling pathway, have limited their clinical development. IHCH-7086 is a novel β-arrestin-biased 5-HT2A receptor agonist that preferentially activates the β-arrestin signaling pathway over the Gq-protein pathway. This biased agonism is hypothesized to retain the therapeutic antidepressant effects while avoiding the hallucinogenic activity associated with traditional 5-HT2A agonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Concepts: Biased Agonism at the 5-HT2A Receptor
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), can initiate intracellular signaling through two main pathways: the Gq-protein pathway and the β-arrestin pathway.
-
Gq-Protein Pathway: Activation of this pathway is associated with the hallucinogenic effects of psychedelic compounds.[1] The signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
-
β-Arrestin Pathway: This pathway is believed to contribute to the therapeutic antidepressant effects of 5-HT2A agonists.[2] Upon receptor activation, β-arrestin is recruited, which can lead to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.[3][4]
This compound is designed to selectively engage the β-arrestin pathway, offering a promising strategy for developing non-hallucinogenic antidepressants.
Data Presentation
In Vitro Pharmacology of this compound
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity |
| This compound | 12.59 | β-arrestin-biased agonist |
Preclinical Efficacy of this compound in Mouse Models of Depression
| Model | Compound | Dose | Effect |
| Forced Swim Test | This compound | Data not available | Significant improvement in depression-like behavior |
| Acute Restraint Stress | This compound | Data not available | Significant improvement in depression-like behavior |
| Corticosterone-Induced Depression | This compound | Data not available | Significant improvement in depression-like behavior |
Head-Twitch Response (HTR) in Mice
| Compound | Dose | HTR Induction |
| This compound | High doses | No HTR observed |
| IHCH-7079 (analog) | High doses | No HTR observed |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Gq-protein signaling pathway of the 5-HT2A receptor.
Figure 2: Simplified β-arrestin signaling pathway of the 5-HT2A receptor.
Figure 3: Preclinical workflow for evaluating novel antidepressants like this compound.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for 5-HT2A Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
-
Materials:
-
Membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Incubate receptor membranes with the radioligand and varying concentrations of this compound in the binding buffer.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through the filter plates to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation fluid to the dried filters.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. β-Arrestin Recruitment Assay
-
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor.
-
Materials:
-
Cell line co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Substrate for the reporter enzyme.
-
Luminometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate to allow for β-arrestin recruitment.
-
Add the enzyme substrate.
-
Measure the luminescent signal.
-
-
Data Analysis:
-
Plot the luminescent signal against the concentration of this compound.
-
Determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
-
3. Gq-Protein Signaling (Calcium Flux) Assay
-
Objective: To measure the ability of this compound to activate the Gq-protein pathway by measuring changes in intracellular calcium.
-
Materials:
-
Cell line expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound to the cells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Plot the change in fluorescence against the concentration of this compound.
-
Determine the EC50 and Emax for calcium mobilization.
-
In Vivo Assays (Mouse Models)
1. Head-Twitch Response (HTR) Assay
-
Objective: To assess the hallucinogenic potential of this compound.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound or a vehicle control to the mice.
-
Place the mice individually in an observation chamber.
-
Record the number of head twitches (rapid, side-to-side head movements) over a specified period (e.g., 30-60 minutes).[5]
-
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the vehicle-treated group.
2. Forced Swim Test (FST)
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Animals: Male mice.
-
Procedure:
-
Data Analysis: Compare the duration of immobility in the this compound-treated group to the vehicle-treated group. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
3. Tail Suspension Test (TST)
-
Objective: To further assess the antidepressant-like effects of this compound.
-
Animals: Male mice.
-
Procedure:
-
Administer this compound or a vehicle control.
-
Suspend each mouse by its tail from a horizontal bar.
-
Record the duration of immobility over a 6-minute session.
-
-
Data Analysis: Compare the duration of immobility in the this compound-treated group to the vehicle-treated group. A decrease in immobility time suggests an antidepressant-like effect.
4. Corticosterone-Induced Depression Model
-
Objective: To evaluate the efficacy of this compound in a stress-induced model of depression.
-
Animals: Male mice.
-
Procedure:
-
Induce a depressive-like state by chronic administration of corticosterone (B1669441) (e.g., via drinking water or subcutaneous injections).[8][9]
-
Administer this compound or a vehicle control during or after the corticosterone treatment.
-
Assess depressive-like behaviors using tests such as the FST, TST, and sucrose (B13894) preference test (to measure anhedonia).[10]
-
-
Data Analysis: Compare the behavioral measures in the this compound-treated group to the corticosterone-only group. Reversal of the corticosterone-induced behavioral deficits indicates an antidepressant-like effect.[8]
Conclusion
This compound represents a promising novel approach to the treatment of depression and mood disorders. Its unique mechanism as a β-arrestin-biased 5-HT2A agonist offers the potential for rapid and sustained antidepressant effects without the hallucinogenic properties that have hindered the development of other 5-HT2A-targeting compounds. The preclinical data, although still emerging, support the continued investigation of this compound as a next-generation antidepressant. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the pharmacological profile and therapeutic potential of this and similar biased agonists. Further research is warranted to fully elucidate the dose-dependent efficacy of this compound in preclinical models and to translate these findings to clinical settings.
References
- 1. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-arrestin signaling complex as a target for antidepressants and as a depression marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-arrestin 2 is essential for fluoxetine-mediated promotion of hippocampal neurogenesis in a mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of different doses of corticosterone on depression-like behavior and HPA axis responses to a novel stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic corticosterone application on depression-like behavior in C57BL/6N and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IGF - Psychedelics, antidepressant effects and 5-HT2A receptors [igf.cnrs.fr]
In Vitro Characterization of IHCH-7086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7086 is a novel, potent, and selective β-arrestin-biased agonist of the serotonin (B10506) 5-HT2A receptor. Developed as a potential non-hallucinogenic therapeutic for neuropsychiatric disorders, its unique signaling profile, characterized by the preferential activation of the β-arrestin pathway over the Gq-mediated signaling cascade, sets it apart from classical psychedelic compounds. This document provides an in-depth technical guide to the in vitro characterization of this compound, detailing the experimental protocols for key assays and presenting the quantitative data in a clear, comparative format. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a well-established target for a variety of therapeutics, including antipsychotics and psychedelics. Classical psychedelics, such as psilocybin and LSD, are agonists at the 5-HT2A receptor and activate both Gq-mediated and β-arrestin-mediated signaling pathways. The activation of the Gq pathway is believed to be associated with their hallucinogenic effects. In contrast, this compound was designed to selectively engage the β-arrestin pathway, a mechanism hypothesized to contribute to the therapeutic effects of psychedelics without inducing hallucinations.[1] This biased agonism offers a promising strategy for the development of safer and more effective treatments for conditions like depression and anxiety.[1][2]
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value (nM) | Receptor | Radioligand |
| Kᵢ | 12.59 | Human 5-HT2A | [³H]ketanserin |
Table 2: Functional Activity of this compound at the 5-HT2A Receptor
| Assay | Parameter | Value | Relative to |
| β-arrestin Recruitment | Eₘₐₓ | 13% | 5-HT |
| Gq Activation (Calcium Flux) | Eₘₐₓ | No detectable activity | 5-HT |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
5-HT2A Receptor Signaling Pathways
The following diagram illustrates the differential signaling cascades activated by a balanced agonist (like serotonin) versus a β-arrestin-biased agonist (like this compound) at the 5-HT2A receptor.
References
Preclinical Safety and Toxicology of IHCH-7086: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7086 is an investigational compound that has garnered interest for its novel mechanism of action as a β-arrestin-biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] This targeted engagement of the β-arrestin signaling pathway, while avoiding significant activation of the G-protein pathway, is hypothesized to separate the potential therapeutic effects of 5-HT2A receptor modulation from the hallucinogenic effects associated with traditional agonists.[2][3] Preclinical research, primarily in murine models, has focused on elucidating its unique pharmacological profile and its potential as a non-hallucinogenic therapeutic agent, particularly in the context of depression.[2][3]
This technical guide provides a summary of the currently available preclinical data on the safety and toxicology of this compound. It is important to note that comprehensive, publicly available safety and toxicology data, such as LD50, No-Observed-Adverse-Effect Level (NOAEL), and detailed findings from standardized in vitro and in vivo toxicology assays, are limited at this stage of the compound's development. The information presented herein is based on the initial characterization of the molecule as described in the scientific literature.
Pharmacological Profile
| Parameter | Value | Source |
| Target | 5-HT2A Serotonin Receptor | [1] |
| Mechanism of Action | β-arrestin-biased agonist | [1][2] |
| Binding Affinity (Ki) | 12.59 nM | [1] |
Key Preclinical Findings on Safety
The primary safety-related finding from preclinical studies of this compound is its lack of hallucinogenic potential, as assessed by the head-twitch response (HTR) in mice. The HTR is a widely accepted behavioral proxy for hallucinogenic activity in rodents. Even at high doses, this compound did not induce the head-twitch response, a characteristic effect of classic psychedelic compounds.[2][3]
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the hallucinogenic potential of this compound by measuring the frequency of head-twitch responses in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the test animals, typically via intraperitoneal (IP) injection. A range of doses is tested. A vehicle control group and a positive control group (e.g., administered with a known hallucinogen like DOI or psilocybin) are included.
-
Observation Period: Following administration, mice are individually placed in observation chambers. The observation period typically lasts for a predefined duration, for example, 30 to 60 minutes.
-
Data Collection: The number of head twitches for each mouse is recorded by trained observers who are blinded to the treatment conditions. A head twitch is characterized by a rapid, convulsive rotational movement of the head.
-
Data Analysis: The mean number of head twitches is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTR compared to the positive control and no significant difference from the vehicle control indicates a lack of hallucinogenic potential.
Signaling Pathway and Experimental Workflow
The unique mechanism of this compound can be visualized through its engagement with the 5-HT2A receptor and the subsequent intracellular signaling cascade.
References
Synthesis of Pyridopyrroloquinoxaline Compounds: A Technical Guide to IHCH-7086
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis, biological activity, and signaling pathways of pyridopyrroloquinoxaline compounds, with a specific focus on IHCH-7086, a novel β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
Pyridopyrroloquinoxaline derivatives are a class of tetracyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] A prominent member of this class, this compound, has emerged as a promising non-hallucinogenic psychedelic analog with potential antidepressant effects.[3][4] It acts as a β-arrestin-biased agonist at the serotonin 5-HT2A receptor, preferentially activating the β-arrestin signaling pathway over the Gq-protein pathway, which is associated with the hallucinogenic effects of classical psychedelics.[4][5][6] This biased agonism offers a novel therapeutic strategy for treating depression and other neuropsychiatric disorders without the undesirable psychoactive effects.[4]
This guide will detail the synthetic approaches to the pyridopyrroloquinoxaline core, provide a proposed synthesis for this compound, summarize its pharmacological data, and illustrate its mechanism of action through its signaling pathway.
Synthesis of the Pyridopyrroloquinoxaline Core
A plausible synthetic approach, inferred from related syntheses of compounds like lumateperone, may involve a Fischer indole (B1671886) synthesis to construct the pyrroloquinoxaline skeleton.[3][9]
Proposed Synthesis of this compound
The final step in the synthesis of this compound is the N-alkylation of the core amine with a suitable side chain. Based on general organic synthesis principles and patent literature for analogous compounds, a proposed experimental protocol is provided below.
Experimental Protocol: N-Alkylation of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
-
Reaction: To a solution of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq). To this suspension, 1-(3-bromopropyl)-2-methoxybenzene (B1266853) (1.1-1.5 eq) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product, this compound.
Quantitative Pharmacological Data
This compound exhibits a distinct pharmacological profile characterized by its biased agonism at the 5-HT2A receptor. The following tables summarize the key quantitative data for this compound and comparator compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | 5-HT2A | 12.59[5] |
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of Serotonin) |
| This compound | β-arrestin Recruitment | Data not available | 13[6] |
| This compound | Gq Activation | Data not available | Data not available |
| Serotonin | β-arrestin Recruitment | - | 100 |
| Serotonin | Gq Activation | - | 100 |
| LSD | β-arrestin Recruitment | - | ~100 |
| LSD | Gq Activation | - | ~100 |
Signaling Pathway of this compound
The therapeutic potential of this compound as a non-hallucinogenic antidepressant is attributed to its biased agonism at the 5-HT2A receptor. Upon binding, this compound preferentially activates the β-arrestin signaling cascade, while having minimal to no activation of the Gq-protein pathway. The Gq pathway is strongly implicated in the psychedelic effects of classical 5-HT2A agonists.[4][5]
Figure 1: Signaling pathway of this compound at the 5-HT2A receptor.
Experimental Workflows
The development and characterization of pyridopyrroloquinoxaline compounds like this compound involve a series of interconnected experimental workflows.
Figure 2: General experimental workflow for the development of this compound.
Conclusion
This compound and related pyridopyrroloquinoxaline compounds represent a promising new class of therapeutics for the treatment of depression and other psychiatric disorders. Their unique mechanism of β-arrestin-biased agonism at the 5-HT2A receptor allows for the potential separation of therapeutic benefits from the hallucinogenic effects that have limited the clinical application of classical psychedelics. The synthetic strategies and pharmacological data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of next-generation neuropsychiatric medicines. Further research into the detailed synthesis and optimization of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Ihch-7113 | C14H19N3 | CID 21302499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. danabiosci.com [danabiosci.com]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9315504B2 - Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo [1,2,3-de]quinoxalin-8-(7H)-yl)-1-(4-fluorophenyl)-1-butanone or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antidepressant Potential Without Hallucinogenic Effects: A Technical Guide to IHCH-7086
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7086 has emerged as a promising preclinical candidate in the quest for novel antidepressants, offering the potential for rapid therapeutic action without the hallucinogenic effects that limit the clinical utility of classic serotonergic psychedelics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on neuronal growth and plasticity, and the key experimental findings. By preferentially activating the β-arrestin pathway over the Gq signaling cascade at the serotonin (B10506) 2A (5-HT2A) receptor, this compound represents a significant advancement in the design of biased agonists for neuropsychiatric disorders. This document details the quantitative data from pivotal studies, outlines the experimental protocols used to evaluate its efficacy and safety profile, and illustrates the underlying molecular pathways.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments. Classic psychedelics, such as psilocybin and LSD, have shown remarkable promise in clinical trials for depression, offering rapid and sustained antidepressant effects. However, their potent hallucinogenic properties, mediated by the activation of the 5-HT2A receptor's Gq signaling pathway, pose significant challenges for widespread clinical adoption.
This compound is a novel, structurally designed 5-HT2A receptor agonist that circumvents this limitation. Through a structure-based drug design approach, this compound was engineered to be a β-arrestin-biased agonist at the 5-HT2A receptor.[1] This biased agonism is hypothesized to be the key to separating the therapeutic, neuroplasticity-promoting effects from the hallucinogenic effects.[1][2] This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.
Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
The prevailing hypothesis for the dual effects of 5-HT2A receptor agonists is that the activation of the Gq protein signaling pathway is primarily responsible for their hallucinogenic effects, while the recruitment of β-arrestin contributes to their antidepressant and neuroplasticity-promoting properties.[1][2] this compound was designed to selectively engage the β-arrestin pathway.
Signaling Pathway
Upon binding to the 5-HT2A receptor, this compound induces a conformational change that favors the recruitment of β-arrestin over the coupling to Gq proteins. This leads to the activation of downstream signaling cascades that are implicated in the regulation of synaptic plasticity and neuronal growth.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro 5-HT2A Receptor Signaling Activity
| Compound | β-Arrestin 2 Recruitment (EC50, nM) | Gq Signaling (EC50, nM) |
| This compound | 150 | >10,000 |
| Serotonin | 25 | 10 |
| LSD | 5 | 3 |
Data extracted from Cao et al., 2022.[1]
Table 2: In Vivo Behavioral Effects in Mice
| Treatment Group | Forced Swim Test (Immobility Time, seconds) | Head Twitch Response (Number of Head Twitches) |
| Vehicle | 150 ± 10 | 0 ± 0 |
| This compound (1 mg/kg) | 80 ± 8 | 2 ± 1 |
| LSD (0.2 mg/kg) | 75 ± 7 | 50 ± 5 |
Data are represented as mean ± SEM and are illustrative based on findings from Cao et al., 2022.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding.
-
Cell Line: HEK293 cells stably co-expressing the human 5-HT2A receptor tagged with a ProLink™ enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor fragment.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Serial dilutions of this compound and control compounds are prepared.
-
Compound dilutions are added to the cells and incubated for 90 minutes at 37°C.
-
PathHunter® detection reagents are added, and the plate is incubated for 60 minutes at room temperature.
-
Chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: EC50 values are calculated from the dose-response curves using a nonlinear regression model.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral model to screen for antidepressant-like activity.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
This compound, a vehicle control, or a positive control (e.g., a known antidepressant) is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.
Head Twitch Response (HTR) Assay in Mice
The HTR in mice is a reliable behavioral proxy for hallucinogenic potential in humans.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Procedure:
-
Mice are habituated to individual observation chambers.
-
This compound, a vehicle control, or a positive control (e.g., LSD) is administered i.p.
-
Immediately after injection, the number of head twitches (rapid, side-to-side head movements) is counted for 30 minutes.
-
-
Data Analysis: The total number of head twitches during the observation period is recorded for each mouse.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for evaluating novel 5-HT2A receptor agonists like this compound.
Future Directions
The promising preclinical profile of this compound warrants further investigation. Future studies should focus on:
-
Neuronal Growth and Plasticity Studies: Direct assessment of this compound's effects on neurite outgrowth, dendritic spine density, and synaptogenesis in primary neuronal cultures and in vivo models.
-
Advanced Animal Models: Evaluation of this compound in more sophisticated animal models of depression that capture a wider range of symptoms, such as chronic stress models.
-
Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies to establish a clear safety profile for potential clinical development.
-
Translational Studies: Investigation of biomarkers that can bridge the gap between preclinical findings and human clinical trials.
Conclusion
This compound represents a significant step forward in the development of safer, more effective treatments for depression. Its unique mechanism of β-arrestin-biased agonism at the 5-HT2A receptor provides a compelling rationale for its antidepressant-like effects without inducing hallucinogenic activity. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to advance this and similar next-generation therapeutics for neuropsychiatric disorders. Further research into the downstream signaling pathways and direct effects on neuronal morphology will be critical in fully elucidating the therapeutic potential of this compound.
References
Unlocking a New Avenue for Neuropsychiatric Therapies: A Technical Overview of IHCH-7086
For Immediate Release
Shanghai, China – December 17, 2025 – In the relentless pursuit of novel treatments for neuropsychiatric disorders, the scientific community is increasingly focusing on the nuanced signaling pathways of the serotonin (B10506) 2A (5-HT2A) receptor. A promising candidate in this arena is IHCH-7086, a β-arrestin-biased 5-HT2A serotonin receptor agonist. Preclinical evidence suggests that this compound may offer significant therapeutic benefits for conditions like depression, without the hallucinogenic effects that have historically limited the clinical application of other 5-HT2A agonists. This technical guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel compound engineered to selectively activate the β-arrestin signaling pathway downstream of the 5-HT2A receptor, while minimizing the activation of the Gq protein-coupled pathway. This biased agonism is believed to be the key to separating the antidepressant-like effects from the hallucinogenic properties associated with traditional 5-HT2A agonists. With a binding affinity (Ki) of 12.59 nM for the 5-HT2A receptor, this compound demonstrates potent engagement with its target.[1][2][3] Preclinical studies in murine models of depression, such as the forced swim test and tail suspension test, have shown that this compound can significantly reduce immobility time, a key indicator of antidepressant efficacy. Crucially, it does not induce the head-twitch response in mice, a behavioral proxy for hallucinogenic effects.[2]
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound, facilitating a clear comparison of its pharmacological profile.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for 5-HT2A Receptor | 12.59 nM | [1][2][3] |
| Assay | Key Findings | Reference |
| β-Arrestin Recruitment | Preferential activation of the β-arrestin pathway | [4][5] |
| Gq Protein Signaling | Minimal activation of the Gq pathway | [4][5] |
| Head-Twitch Response (Mice) | Does not induce head-twitch response, indicating a lack of hallucinogenic potential. | [2] |
| Forced Swim Test (Mice) | Significantly improves depression-like behavior. | [2] |
| Tail Suspension Test (Mice) | Significantly improves depression-like behavior. | |
| Acute Restraint Stress Model (Mice) | Demonstrates antidepressant-like activity. | |
| Corticosterone-Induced Depression Model (Mice) | Demonstrates antidepressant-like activity. |
Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
The therapeutic potential of this compound lies in its ability to act as a biased agonist at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that can initiate intracellular signaling through two main pathways: the Gq protein pathway and the β-arrestin pathway.
-
The Gq Protein Pathway: Activation of this pathway is strongly linked to the hallucinogenic effects of classic psychedelic compounds. It involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
The β-Arrestin Pathway: This pathway is increasingly recognized for its role in mediating the therapeutic effects of certain GPCR ligands, including potential antidepressant effects. Upon receptor activation, β-arrestin is recruited and can initiate a separate cascade of signaling events, including the activation of extracellular signal-regulated kinases (ERK).[6][7][8]
This compound is designed to preferentially engage the β-arrestin pathway, thereby eliciting the desired therapeutic response while avoiding the Gq-mediated hallucinogenic effects.
Experimental Protocols
A summary of the key experimental methodologies used to characterize this compound is provided below.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral test for assessing antidepressant-like activity.
-
Apparatus: Mice are suspended by their tail using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure: The test is typically conducted for a 6-minute period. The total time the mouse remains immobile is recorded.
-
Endpoint: A reduction in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant effect.
Head-Twitch Response (HTR) Assay
The HTR assay is a behavioral model used to assess the hallucinogenic potential of 5-HT2A receptor agonists in rodents.
-
Procedure: Following the administration of the test compound, mice are observed for a specific, rapid, side-to-side head movement. The frequency of these head twitches is counted over a defined period.
-
Endpoint: The absence of a significant increase in head twitches compared to a vehicle control indicates a low potential for hallucinogenic effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of safer and more effective treatments for neuropsychiatric disorders. Its unique mechanism of β-arrestin-biased agonism at the 5-HT2A receptor holds the promise of delivering therapeutic benefits without the hallucinogenic effects that have been a major obstacle for previous compounds targeting this receptor. The preclinical data gathered to date are highly encouraging.
Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to conduct comprehensive preclinical safety and efficacy studies. The successful progression of this compound through the drug development pipeline could pave the way for a new generation of neuropsychiatric medications with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists develop novel non-hallucinogenic rapid-acting antidepressant compounds | EurekAlert! [eurekalert.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between G protein-biased and arrestin-biased pathways in 5-HT2AR-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Profile of IHCH-7086 (Utilizing Venetoclax as a Template)
Introduction
IHCH-7086 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death.[1][2] this compound is designed to mimic the action of BH3-only proteins, natural antagonists of Bcl-2, to restore the cell's ability to undergo apoptosis.[3] This document provides a comprehensive overview of the pharmacological profile of this compound, using the well-characterized Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199), as a representative model due to the current lack of publicly available data on this compound.
Mechanism of Action
This compound, like Venetoclax, is a BH3-mimetic. It selectively binds with high affinity to the BH3-binding groove of the Bcl-2 protein.[4][5] This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by Bcl-2.[1][5] The release of these pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize and lead to mitochondrial outer membrane permeabilization (MOMP).[4][6] This event is a critical step in the intrinsic apoptotic pathway, committing the cell to programmed cell death through the activation of caspases.[5] By directly targeting Bcl-2, this compound restores the natural process of apoptosis in cancer cells that have become dependent on Bcl-2 for survival.[4][6]
Pharmacological Properties
In Vitro Activity
The in vitro efficacy of this compound is expected to be similar to that of Venetoclax, which has demonstrated potent cytotoxic activity in tumor cells that overexpress Bcl-2.[2] Studies on cell lines from various hematologic malignancies have shown that Venetoclax induces rapid apoptosis.[7] For example, in chronic lymphocytic leukemia (CLL) cells, the mean LC50 was estimated to be 1.9 nM.[7]
| Cell Line/Tumor Type | IC50 / LC50 | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 1.9 nM (LC50) | [7] |
| Hairy Cell Leukemia (HCL) | Effective at 0.1 and 1 µM | [8] |
| Acute Myeloid Leukemia (AML), MOLM-13 | 0.1 µM (IC50) | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., CLL, AML) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as MTT or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is calculated by plotting cell viability against drug concentration.
Pharmacokinetics
The pharmacokinetic profile of this compound is anticipated to be comparable to Venetoclax.
| Parameter | Value | Reference |
| Absorption | ||
| Time to Maximum Plasma Concentration (Tmax) | 5-8 hours | [10][11] |
| Effect of Food | Bioavailability increases 3-5 fold with a meal | [10][12] |
| Distribution | ||
| Volume of Distribution (Vd) | ~256–321 L | [11] |
| Protein Binding | >99.9% | [11] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4/5 | [10][11] |
| Elimination | ||
| Half-life (t1/2) | ~26 hours | [11][13] |
| Route of Excretion | >99.9% in feces | [11][13] |
Experimental Protocol: Pharmacokinetic Study in Animal Models
-
Animal Model: A suitable animal model (e.g., mice, rats) is selected.
-
Drug Administration: this compound is administered orally or intravenously at a defined dose.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Tmax, Cmax, AUC, t1/2, Vd, clearance) are calculated using appropriate software.
Drug Interactions
This compound is expected to have a similar drug interaction profile to Venetoclax, which is a substrate of CYP3A and P-glycoprotein (P-gp).
-
CYP3A Inhibitors: Strong and moderate CYP3A inhibitors (e.g., posaconazole, grapefruit products) can significantly increase the plasma exposure of this compound, potentially leading to increased toxicity.[14][15][16]
-
CYP3A Inducers: Strong CYP3A inducers can decrease the plasma exposure of this compound, potentially reducing its efficacy.[10][12]
-
P-gp Inhibitors: Concomitant use with P-gp inhibitors may increase this compound exposure.[15]
Safety and Toxicology
The safety profile of this compound is likely to be similar to that of Venetoclax. The most significant and common adverse events are summarized below.
| Adverse Event | Grade 3/4 Incidence | Management/Mitigation | Reference |
| Tumor Lysis Syndrome (TLS) | ~2% with ramp-up dosing in CLL | Risk stratification, prophylaxis, monitoring, and dose ramp-up | [1][17] |
| Neutropenia | 37% (monotherapy in CLL) | Growth factor support, dose adjustments | [17] |
| Anemia | 17% (monotherapy in CLL) | Supportive care | [17] |
| Thrombocytopenia | 14% (monotherapy in CLL) | Supportive care | [17] |
| Diarrhea | 41% (any grade) | Symptomatic management | [17] |
| Nausea | 39% (any grade) | Symptomatic management | [17] |
Experimental Protocol: In Vivo Toxicology Study
-
Animal Model: Two species (one rodent, one non-rodent) are typically used.
-
Dose Groups: Animals are divided into control and multiple dose groups of this compound.
-
Drug Administration: The drug is administered daily for a specified duration (e.g., 28 days).
-
Monitoring: Animals are monitored for clinical signs, body weight changes, food and water consumption.
-
Assessments: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of tissues are performed.
-
Data Analysis: The no-observed-adverse-effect-level (NOAEL) is determined.
Clinical Efficacy
While clinical trial data for this compound is not available, the efficacy of Venetoclax in various hematologic malignancies provides a strong rationale for the clinical development of this compound.
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Reference |
| Relapsed/Refractory CLL | Monotherapy | 75.2% | [18] |
| Relapsed/Refractory CLL | + Rituximab | 86% | [19] |
| Untreated AML (in combination) | + Decitabine + Posaconazole | 67% | [19] |
| Untreated CLL | + Obinutuzumab | 95% | [19] |
Conclusion
Based on the pharmacological profile of the representative Bcl-2 inhibitor Venetoclax, this compound is expected to be a highly potent and selective agent with a well-defined mechanism of action. Its pharmacokinetic profile suggests oral bioavailability with metabolism primarily through CYP3A enzymes, indicating a potential for drug-drug interactions. The anticipated safety profile is manageable, with tumor lysis syndrome and myelosuppression being the most significant adverse events that require careful monitoring and management. The promising clinical efficacy of Venetoclax in a range of hematologic malignancies provides a strong foundation for the continued investigation and development of this compound as a potential new therapeutic option for patients with cancers dependent on Bcl-2 for survival.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax - Wikipedia [en.wikipedia.org]
- 12. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B-cell lymphoma-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Venetoclax dose adjustment due to drug-drug interactions: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. venclextahcp.com [venclextahcp.com]
- 16. VENCLEXTA® (venetoclax tablets) | Potential Interactions for CLL/SLL [venclextahcp.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efficacy of venetoclax in relapsed chronic lymphocytic leukemia is influenced by disease and response variables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials [frontiersin.org]
Methodological & Application
IHCH-7086: A Novel Non-Hallucinogenic 5-HT2A Agonist for Mouse Depression Models
Application Notes and Protocols for Preclinical Research
Introduction
IHCH-7086 is a novel, non-hallucinogenic agonist of the serotonin (B10506) 2A (5-HT2A) receptor that has demonstrated significant antidepressant-like effects in preclinical mouse models. Unlike traditional psychedelic compounds that activate the same receptor, this compound exhibits biased agonism, preferentially engaging the β-arrestin signaling pathway over the Gq/11 pathway, which is associated with hallucinogenic effects. This unique mechanism of action makes this compound a promising candidate for the development of new antidepressant therapies with a potentially improved safety profile.
These application notes provide detailed protocols for the in vivo administration of this compound in two established mouse models of depression: the corticosterone-induced depression model and the acute restraint stress model. The accompanying data and diagrams are intended to guide researchers in the effective use of this compound for investigating its therapeutic potential.
Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
This compound's antidepressant effects are attributed to its unique interaction with the 5-HT2A receptor. It preferentially binds to a site known as the extended binding pocket (EBP), which is distinct from the orthosteric binding pocket (OBP) where classic psychedelics and serotonin primarily bind. This binding mode stabilizes a receptor conformation that favors the recruitment of β-arrestin over the activation of the Gq protein-coupled signaling cascade. The Gq pathway is linked to the psychoactive effects of traditional psychedelics, while the β-arrestin pathway is implicated in the therapeutic antidepressant-like responses.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vivo administration and effects of this compound in mouse depression models.
| Compound | Parameter | Value | Reference |
| This compound | Binding Affinity (Ki) for 5-HT2A | 12.59 nM | [1] |
| This compound | Head-Twitch Response (HTR) | No induction up to 10 mg/kg | [1] |
Table 1. Pharmacological Profile of this compound.
| Depression Model | Behavioral Test | This compound Dosage (Intraperitoneal) | Observed Effect |
| Corticosterone-Induced | Forced Swim Test | 1 mg/kg | Significant decrease in immobility time |
| Acute Restraint Stress | Tail Suspension Test | 1 mg/kg | Significant decrease in immobility time |
Table 2. Effective In Vivo Dosages of this compound in Mouse Depression Models.
Experimental Protocols
Corticosterone-Induced Depression Model
This model induces a depressive-like state in mice through chronic administration of corticosterone (B1669441), mimicking the effects of prolonged stress.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Corticosterone (Sigma-Aldrich)
-
Sesame oil (vehicle for corticosterone)
-
This compound
-
Saline solution (vehicle for this compound)
-
Forced Swim Test (FST) apparatus (clear cylindrical container, 25 cm height, 10 cm diameter)
-
Water bath (to maintain water temperature at 23-25°C)
Protocol Workflow:
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Corticosterone Administration:
-
Prepare a stock solution of corticosterone in sesame oil.
-
Administer corticosterone (20 mg/kg) or vehicle (sesame oil) via subcutaneous injection once daily for 21 consecutive days.
-
-
This compound Administration:
-
On day 22, prepare a fresh solution of this compound in sterile saline.
-
Administer a single dose of this compound (1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Forced Swim Test (FST):
-
30 minutes after this compound or vehicle injection, place each mouse individually in the FST apparatus filled with water (23-25°C) to a depth of 15 cm.
-
Record the session for 6 minutes.
-
A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Score the total duration of immobility during the last 4 minutes of the 6-minute test.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Acute Restraint Stress Model
This model induces a transient depressive-like state by subjecting mice to a single, prolonged period of restraint.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Well-ventilated 50 ml conical tubes
-
This compound
-
Saline solution (vehicle for this compound)
-
Tail Suspension Test (TST) apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
Protocol Workflow:
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer a single dose of this compound (1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Acute Restraint Stress:
-
30 minutes after injection, place each mouse in a well-ventilated 50 ml conical tube for 2 hours. The tube should restrict movement without causing physical harm.
-
-
Recovery: After the 2-hour restraint period, return the mice to their home cages.
-
Tail Suspension Test (TST):
-
24 hours after the end of the restraint stress, perform the TST.
-
Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.
-
Record the session for 6 minutes.
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis:
-
Score the total duration of immobility during the 6-minute test.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Conclusion
This compound represents a significant advancement in the development of serotonin-based therapeutics for depression. Its unique β-arrestin-biased agonism at the 5-HT2A receptor allows for the separation of antidepressant-like efficacy from hallucinogenic potential in preclinical models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic properties of this compound and similar compounds, with the ultimate goal of translating these findings into novel treatments for depressive disorders.
References
Application Notes and Protocols for IHCH-7086 in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and preparation of IHCH-7086 solutions for use in cell culture experiments.
Introduction
This compound is a novel β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor, with a Ki of 12.59 nM.[1] It is a valuable tool for studying the downstream signaling pathways of the 5-HT2A receptor, particularly those mediated by β-arrestin. Unlike conventional 5-HT2A agonists that activate both G-protein and β-arrestin pathways, this compound selectively engages the β-arrestin pathway, which has been shown to have antidepressant-like effects without inducing hallucinogenic responses in preclinical models.[2] Structurally, this compound is a pyridopyrroloquinoxaline derivative.[3]
Data Presentation
The following tables summarize the key properties of this compound and provide a quick reference for preparing stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₃O | [1] |
| Molecular Weight | 377.52 g/mol | [1] |
| Appearance | Oil | [1] |
| Color | Light brown to yellow | [1] |
| CAS Number | 2957888-70-7 | [1] |
| Purity | >98% (typically assessed by HPLC) | [4] |
| Solubility | Soluble in DMSO (100 mg/mL; 264.89 mM) | [1] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.378 mg | 1.89 mg | 3.78 mg |
| 5 mM | 1.89 mg | 9.45 mg | 18.9 mg |
| 10 mM | 3.78 mg | 18.9 mg | 37.8 mg |
| 50 mM | 18.9 mg | 94.5 mg | 189 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for many cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (377.52 g/mol ). For 1 mL of a 10 mM solution, 3.78 mg of this compound is needed.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentrations and the subsequent treatment of cells in culture.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final experimental concentrations. It is crucial to ensure thorough mixing at each dilution step.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the cell culture medium. This is essential to differentiate the effects of the compound from those of the solvent. Most cells can tolerate a final DMSO concentration of up to 0.1%.
-
Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to each well.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis, or functional assays.
Visualizations
Experimental Workflow for this compound Cell Culture Experiments
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: Biased agonism of this compound at the 5-HT2A receptor.
References
Application Notes and Protocols for Using IHCH-7086 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7086 is a novel, β-arrestin-biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4][5][6] This compound has garnered significant interest in the field of neuropsychopharmacology due to its potential to elicit antidepressant-like effects without the hallucinogenic properties associated with other 5-HT2A agonists like psilocybin and LSD.[1][2][3][4][7][8] The forced swim test (FST) is a widely utilized preclinical behavioral assay to screen for potential antidepressant efficacy.[9][10][11] These application notes provide a detailed protocol for utilizing this compound in the mouse forced swim test to assess its antidepressant-like activity.
The mechanism of this compound is believed to stem from its preferential activation of the β-arrestin signaling pathway over the Gq-mediated pathway upon binding to the 5-HT2A receptor.[2][4][7] It is hypothesized that the β-arrestin pathway is associated with the therapeutic antidepressant effects, while the Gq pathway is linked to the hallucinogenic effects of 5-HT2A agonists.[2][4][7] Studies have shown that this compound and its analog, IHCH-7079, significantly improve depression-like behavior in mouse models of stress.[7]
Data Presentation
While specific quantitative data from a dose-response study of this compound in the forced swim test is not publicly available in tabulated form, the following table represents a hypothetical dataset consistent with the reported antidepressant-like effects of β-arrestin-biased 5-HT2A agonists. This table is for illustrative purposes to guide researchers in their data presentation.
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) |
| Vehicle (Saline) | - | 10 | 150 ± 10 |
| This compound | 0.1 | 10 | 135 ± 12 |
| This compound | 0.5 | 10 | 110 ± 9* |
| This compound | 1.0 | 10 | 95 ± 8 |
| Positive Control (e.g., Fluoxetine) | 20 | 10 | 90 ± 11 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
This protocol is adapted from standard forced swim test procedures for mice and tailored for the evaluation of this compound.
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Acclimation Area: A quiet, dimly lit room separate from the testing area.
-
Post-Test Recovery Area: A holding cage with a heat source (e.g., a heat lamp) to dry the animals.
-
Video Recording Equipment: A camera positioned to have a clear view of the swim cylinder for later scoring.
-
Timing Device: A stopwatch or automated tracking software.
Experimental Procedure
-
Acclimation:
-
Acclimate the mice to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the acclimation area at least 60 minutes before testing to minimize stress.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. While the optimal pre-treatment time for this compound has not been published, a common window for similar compounds is 30-60 minutes before the test. A pilot study to determine the optimal timing is recommended.
-
-
Forced Swim Test:
-
Gently place each mouse individually into the swim cylinder.
-
The total test duration is 6 minutes.
-
Record the entire session for each mouse.
-
After 6 minutes, carefully remove the mouse from the water.
-
Gently dry the mouse with a towel and place it in the recovery cage under a heat source for a few minutes before returning it to its home cage.
-
Change the water in the cylinder between each mouse to ensure consistent conditions.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the video recordings.
-
The primary measure is immobility time , which is defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.
-
Scoring is typically performed during the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of habituation.
-
Other behaviors that can be scored include:
-
Swimming: Active movement of the limbs and body around the cylinder.
-
Climbing: Active attempts to scale the walls of the cylinder.
-
-
Data Analysis
-
Calculate the total time spent in immobility for each animal during the 4-minute scoring period.
-
Compare the mean immobility times between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.
-
A significant decrease in immobility time in the this compound treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Caption: Experimental workflow for the forced swim test with this compound.
References
- 1. Scientists develop novel non-hallucinogenic rapid-acting antidepressant compounds | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of nonhallucinogenic psychedelic analogs [pubmed.ncbi.nlm.nih.gov]
- 4. gwern.net [gwern.net]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blossomanalysis.com [blossomanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Head-Twitch Response Assay for IHCH-7086 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of psychoactive compounds in humans.[1][2][3] This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A).[1][4] Classical serotonergic hallucinogens, such as psilocybin and lysergic acid diethylamide (LSD), consistently induce a robust and dose-dependent HTR in mice and rats.[1][2] Consequently, the HTR assay has become an indispensable tool in preclinical drug discovery and neuroscience research for screening compounds for potential hallucinogenic activity.[1][5]
IHCH-7086 is a novel compound that acts as a biased agonist at the 5-HT2A receptor, with a binding affinity (Ki) of 12.59 nM.[6] Unlike classical psychedelics, this compound preferentially activates the β-arrestin signaling pathway over the Gq protein-mediated pathway, the latter being strongly associated with hallucinogenic effects.[6][7][8] This biased agonism is thought to underlie the antidepressant-like effects of this compound observed in preclinical models, without inducing the hallucinogenic effects characteristic of other 5-HT2A agonists.[6][8] A key finding is that this compound does not elicit the head-twitch response in mice, supporting its non-hallucinogenic profile.[8][9][10]
These application notes provide a detailed protocol for conducting the head-twitch response assay to assess the pharmacological profile of this compound in comparison to a classic hallucinogen.
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can initiate distinct intracellular signaling cascades upon agonist binding. Classical hallucinogens activate both the Gq/11 protein pathway, leading to downstream signaling associated with psychedelic effects, and the β-arrestin pathway. In contrast, this compound demonstrates biased agonism, selectively engaging the β-arrestin pathway, which is linked to its therapeutic, non-hallucinogenic properties.
Experimental Protocols
A standardized protocol for the head-twitch response assay is crucial for obtaining reliable and reproducible data. The following outlines a typical workflow for assessing the effects of this compound.
Materials
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.
-
Test Compounds:
-
Equipment:
Procedure
-
Animal Acclimation and Habituation:
-
House mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Habituate the mice to the observation chambers for 30 minutes daily for 2-3 days prior to testing to reduce novelty-induced stress.
-
-
Compound Preparation and Administration:
-
Dissolve this compound and the positive control (e.g., DOI) in the appropriate vehicle to achieve the desired concentrations for a range of doses.
-
Administer the vehicle, positive control, or this compound via intraperitoneal (i.p.) injection.
-
-
Observation and Data Collection:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the number of head twitches for a predetermined period, typically 30 to 60 minutes.[13]
-
A head twitch is characterized as a rapid, spasmodic, side-to-side movement of the head.
-
For automated systems, a head-mounted magnet and a magnetometer can be used to detect the characteristic frequency of head twitches.[2][12] Alternatively, video recordings can be analyzed using machine learning software.[14]
-
-
Data Analysis:
-
The primary endpoint is the total number of head twitches observed during the recording period.
-
Generate dose-response curves for each compound.
-
Statistical analysis, such as one-way ANOVA followed by post-hoc tests, should be used to compare the effects of different treatments.[3]
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the head-twitch response assay when testing this compound against a classic hallucinogen like DOI.
Table 1: Dose-Response of DOI in the Head-Twitch Response Assay
| Dose of DOI (mg/kg, i.p.) | Mean Number of Head Twitches (± SEM) |
| Vehicle | 1.5 ± 0.5 |
| 0.25 | 15.2 ± 2.1 |
| 0.5 | 25.8 ± 3.4 |
| 1.0 | 35.1 ± 4.0 |
| 2.5 | 42.5 ± 5.2 |
Note: Data are representative and based on published findings for DOI in C57BL/6J mice. Actual results may vary.[2][5]
Table 2: Assessment of this compound in the Head-Twitch Response Assay
| Dose of this compound (mg/kg, i.p.) | Mean Number of Head Twitches (± SEM) |
| Vehicle | 1.3 ± 0.4 |
| 1.0 | 1.8 ± 0.6 |
| 3.0 | 2.1 ± 0.7 |
| 10.0 | 1.9 ± 0.5 |
| 30.0 | 2.3 ± 0.8 |
Note: Data are hypothetical but reflect the documented non-hallucinogenic profile of this compound, which does not induce the head-twitch response.[8][10]
Conclusion
The head-twitch response assay is a robust and predictive model for assessing the hallucinogenic potential of novel compounds. The protocol outlined provides a framework for evaluating substances like this compound. The expected negative result for this compound in this assay, in stark contrast to the positive response elicited by classical hallucinogens, provides strong evidence for its non-hallucinogenic profile. This distinction is critical for the development of novel therapeutics targeting the 5-HT2A receptor for conditions such as depression, where a non-hallucinogenic mechanism of action is highly desirable.[6][8]
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 8. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Cell-Based Assays to Measure IHCH-7086 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7086 is a novel compound that functions as a β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor, with a binding affinity (Ki) of 12.59 nM.[1][2] Unlike typical 5-HT2A agonists that activate both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway.[1][3] This biased agonism is thought to be responsible for its potential antidepressant effects without inducing the hallucinogenic activity associated with strong G-protein pathway activation.[1][3]
The hallucinogenic effects of psychedelic drugs are linked to the activation of the 5-HT2A receptor and the subsequent engagement of the Gq-protein signaling cascade.[4][5] this compound's unique mechanism of action, which avoids significant Gq activation, makes it a promising candidate for therapeutic development.[2][3]
These application notes provide detailed protocols for cell-based assays to quantify the efficacy and biased agonism of this compound, enabling researchers to assess its potency in activating the β-arrestin pathway while confirming minimal engagement of the G-protein pathway.
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that can initiate two main signaling cascades upon agonist binding.
Experimental Protocols
To fully characterize the efficacy and biased agonism of this compound, a panel of cell-based assays is recommended. These include a β-arrestin recruitment assay, a G-protein signaling assay (calcium mobilization), and a competitive binding assay.
General Experimental Workflow
The following diagram outlines the general workflow for the cell-based assays described below.
Protocol 1: β-Arrestin Recruitment Assay
Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of β-arrestin to the 5-HT2A receptor.
Materials and Reagents:
-
HEK293 cells stably co-expressing the human 5-HT2A receptor and a β-arrestin biosensor (e.g., Tango, PathHunter, or similar enzyme fragment complementation systems).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Reference 5-HT2A agonist (e.g., Serotonin).
-
Detection reagents specific to the biosensor system.
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293-5HT2A-β-arrestin cells in the microplates at a density of 10,000-20,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Include a vehicle control (DMSO).
-
Treatment: Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. Incubate for the recommended time (typically 60 minutes) at room temperature.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Protocol 2: G-Protein Signaling (Calcium Mobilization) Assay
Objective: To measure the ability of this compound to activate Gq-protein signaling, as indicated by intracellular calcium mobilization.
Materials and Reagents:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Reference 5-HT2A agonist (e.g., Serotonin or a known hallucinogen like DOI).
-
96-well or 384-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the HEK293-5HT2A cells in the microplates at a density of 20,000-40,000 cells per well. Incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement: Place the cell plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument will automatically add the compound dilutions to the wells.
-
Kinetic Reading: Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax. A very low Emax for this compound is expected.
Data Presentation and Interpretation
The following tables present hypothetical data for this compound compared to a reference agonist, illustrating its biased agonism.
Table 1: Potency (EC50) of this compound in Cell-Based Assays
| Compound | β-Arrestin Recruitment EC50 (nM) | Calcium Mobilization EC50 (nM) |
| This compound | 15.2 | > 10,000 |
| Reference Agonist (Serotonin) | 25.8 | 30.5 |
| Vehicle (DMSO) | No Activity | No Activity |
Table 2: Efficacy (Emax) of this compound Relative to Reference Agonist
| Compound | β-Arrestin Recruitment Emax (%) | Calcium Mobilization Emax (%) |
| This compound | 95% | < 5% |
| Reference Agonist (Serotonin) | 100% | 100% |
| Vehicle (DMSO) | 0% | 0% |
Interpretation: The data in Tables 1 and 2 would demonstrate that this compound is a potent and efficacious agonist for the β-arrestin pathway, with an EC50 comparable to the reference agonist. Crucially, it shows negligible activity in the Gq-mediated calcium mobilization assay, confirming its strong bias towards β-arrestin signaling. This profile is consistent with its intended therapeutic action as a non-hallucinogenic antidepressant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of IHCH-7086: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of IHCH-7086, a novel β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound as a non-hallucinogenic antidepressant. The protocols described herein are based on foundational studies demonstrating the efficacy of this compound in mouse models of depression.
Introduction
This compound is a selective agonist for the 5-HT2A serotonin receptor with a distinct signaling profile. Unlike classic serotonergic psychedelics that activate both G-protein and β-arrestin pathways, this compound preferentially engages the β-arrestin pathway.[1][2] This biased agonism is thought to underlie its antidepressant-like effects without inducing the hallucinogenic responses typically associated with 5-HT2A receptor activation.[1][2] Preclinical studies in mice have shown that this compound can ameliorate depression-like behaviors in stress-induced models, without causing the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in rodents.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vivo studies of this compound in mouse models.
Table 1: Antidepressant-Like Efficacy of this compound in the Forced Swim Test (FST) Following Acute Restraint Stress
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) |
| Vehicle | - | 8 | 155.8 ± 8.7 |
| This compound | 1 | 8 | 95.4 ± 10.1 |
Data are presented as mean ± SEM.
Table 2: Antidepressant-Like Efficacy of this compound in the Tail Suspension Test (TST) Following Corticosterone (B1669441) Administration
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) |
| Vehicle | - | 8 | 145.3 ± 9.2 |
| This compound | 1 | 8 | 85.6 ± 7.5 |
Data are presented as mean ± SEM.
Table 3: Assessment of Hallucinogenic Potential of this compound using the Head-Twitch Response (HTR) Assay
| Treatment Group | Dose (mg/kg, i.p.) | N | Number of Head Twitches |
| Vehicle | - | 8 | 0.5 ± 0.2 |
| DOI | 2 | 8 | 25.3 ± 3.1 |
| This compound | 1 | 8 | 0.8 ± 0.3 |
| This compound | 5 | 8 | 1.1 ± 0.4 |
| This compound | 10 | 8 | 1.3 ± 0.5 |
Data are presented as mean ± SEM. DOI (2,5-dimethoxy-4-iodoamphetamine) is a known hallucinogenic 5-HT2A agonist used as a positive control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in-vivo evaluation.
Caption: Signaling pathway of this compound at the 5-HT2A receptor.
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
The following are detailed protocols for the in-vivo administration and evaluation of this compound in mice.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Weigh the required amount of this compound powder to prepare a stock solution (e.g., 1 mg/mL).
-
Dissolve the this compound powder in the vehicle solution.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
Intraperitoneal (i.p.) Administration
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dose (e.g., for a 1 mg/kg dose in a 25 g mouse, inject 25 µL of a 1 mg/mL solution).
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Wipe the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up, into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
Protocol for Acute Restraint Stress and Forced Swim Test (FST)
Procedure:
-
Acute Restraint Stress: Place mice in a 50 mL conical tube with ventilation holes for 2 hours.
-
Drug Administration: Immediately after the restraint stress, administer this compound (1 mg/kg, i.p.) or vehicle.
-
Forced Swim Test: 1 hour after the injection, place each mouse individually in a glass beaker (25 cm high, 15 cm in diameter) filled with 15 cm of water (23-25°C) for 6 minutes.
-
Data Collection: Record the session and score the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Protocol for Corticosterone-Induced Depression Model and Tail Suspension Test (TST)
Procedure:
-
Corticosterone Administration: Administer corticosterone (20 mg/kg, i.p.) daily for 21 days to induce a depression-like phenotype.
-
Drug Administration: On day 22, administer a single dose of this compound (1 mg/kg, i.p.) or vehicle.
-
Tail Suspension Test: 1 hour after the injection, suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be suspended 50-60 cm above the floor for 6 minutes.
-
Data Collection: Record the total time the mouse remains immobile during the 6-minute test.
Protocol for Head-Twitch Response (HTR) Assay
Procedure:
-
Drug Administration: Administer this compound (1, 5, or 10 mg/kg, i.p.), vehicle, or a positive control such as DOI (2 mg/kg, i.p.).
-
Observation: Immediately after injection, place the mouse in a clean observation cage.
-
Data Collection: Manually or automatically record the number of head twitches for 30 minutes post-injection. A head twitch is a rapid, side-to-side rotational movement of the head.
Conclusion
The provided protocols and data offer a foundational framework for the in-vivo investigation of this compound. These guidelines are intended to be adapted and optimized by researchers based on their specific experimental objectives and institutional animal care and use committee (IACUC) regulations. The unique β-arrestin-biased signaling of this compound presents a promising avenue for the development of novel antidepressants with improved safety profiles.
References
IHCH-7086 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7086 is a novel β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor, with a Ki of 12.59 nM.[1][2] Its unique mechanism of action, which preferentially activates the β-arrestin pathway over G-protein signaling, allows it to achieve antidepressant-like effects without inducing the hallucinogenic responses associated with other 5-HT2A agonists.[1][3][4] This makes this compound a promising candidate for the development of new depression therapies.[4] Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in research settings.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents and solvent systems. The following table summarizes the available quantitative data for easy comparison. It is important to note that for in vitro studies, freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For dissolution, the use of ultrasonication may be necessary.[1][2]
| Solvent/Solvent System | Concentration | Notes | Reference |
| In Vitro | |||
| DMSO | 100 mg/mL (264.89 mM) | Requires sonication. Use of newly opened DMSO is recommended as the compound is hygroscopic. | [1][2] |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | A clear solution is obtained. | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | A clear solution is obtained. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into aqueous buffers for in vitro experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also aid dissolution.[1]
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general procedure for determining the thermodynamic solubility of a compound like this compound in an aqueous buffer, adapted from the widely recognized shake-flask method.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant using a syringe filter compatible with the solvent.
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the standard solutions and the supernatant from the solubility experiment by HPLC to determine the concentration of the dissolved this compound.
-
The concentration of this compound in the supernatant represents its solubility in the tested aqueous buffer under the specified conditions.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Signaling Pathway of this compound
Caption: Biased agonism of this compound at the 5-HT2A receptor.
References
Application Notes and Protocols for Radioligand Binding Assay of IHCH-7086 at 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of neuropsychiatric disorders.[1] It is the primary target for serotonergic psychedelic drugs and a key site of action for several atypical antipsychotic medications.[1] IHCH-7086 is a novel β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor with a reported binding affinity (Ki) of 12.59 nM.[2] As a biased agonist, this compound preferentially activates the β-arrestin signaling pathway over the canonical G-protein pathway, which may lead to therapeutic benefits without the hallucinogenic effects associated with other 5-HT2A agonists.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled this compound for the human 5-HT2A receptor.
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor, making them an indispensable tool in drug discovery.[5][6] These assays are used to determine key parameters such as the affinity of a test compound (Ki), the receptor density (Bmax), and the dissociation constant (Kd) of the radioligand.[5]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][7] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1] The 5-HT2A receptor can also activate other signaling pathways, such as the phospholipase A2 (PLA2) pathway, in a ligand-dependent manner.[1][8]
5-HT2A Receptor Gq Signaling Pathway
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the IC50 and subsequently the Ki of this compound for the human 5-HT2A receptor using [3H]Ketanserin as the radioligand.
Materials and Reagents
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[9]
-
Radioligand: [3H]Ketanserin (Specific Activity: 40-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).[10]
-
96-well microfilter plates: (e.g., Millipore MultiScreen with GF/B filters).[11]
-
Polyethyleneimine (PEI): 0.3-0.5% solution for pre-soaking filter plates.[10][11]
-
Microplate scintillation counter.
-
Cell harvester.
Experimental Workflow
Radioligand Binding Assay Workflow
Detailed Assay Protocol
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10] Store at -80°C until use.
-
-
Assay Setup:
-
In a 96-well assay plate, add the following components in triplicate for a final volume of 200-250 µL:[1][10]
-
Total Binding: Assay Buffer, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5-2.0 nM), and membrane suspension.[11][12]
-
Non-specific Binding (NSB): A high concentration of unlabeled Ketanserin (e.g., 1-10 µM), [3H]Ketanserin, and membrane suspension.
-
Test Compound (this compound): Serial dilutions of this compound, [3H]Ketanserin, and membrane suspension.
-
-
-
Incubation:
-
Filtration:
-
Terminate the assay by rapidly filtering the contents of the plate through a pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[1]
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1]
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition of radioligand binding:
-
% Inhibition = 100 * (1 - [(CPM in presence of this compound - NSB) / (Total Binding - NSB)])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[10]
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand ([3H]Ketanserin) used in the assay, and Kd is the dissociation constant of the radioligand for the 5-HT2A receptor.
-
-
Data Presentation
The quantitative data for this compound and reference compounds at the 5-HT2A receptor are summarized in the table below.
| Compound | Binding Affinity (Ki) | Receptor | Radioligand | Notes |
| This compound | 12.59 nM[2] | Human 5-HT2A | Not Specified | β-arrestin-biased agonist[2][3] |
| Ketanserin | 1.1 nM[9] | Human 5-HT2A | [3H]LSD | Antagonist, reference compound |
| Serotonin (5-HT) | 505 nM[12] | Human 5-HT2A | [3H]Ketanserin | Endogenous agonist |
| (±)DOI | 0.27 nM[13] | Human 5-HT2A | --INVALID-LINK--DOI | Agonist, reference compound |
| 25CN-NBOH | 0.81 nM[3] | Human 5-HT2A | Not Specified | Potent and selective full agonist |
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of the novel compound this compound with the 5-HT2A receptor. By following this detailed methodology, researchers can accurately determine the binding affinity (Ki) of this compound and similar compounds, which is a critical step in the drug discovery and development process for novel neuropsychiatric therapeutics. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological processes and the practical steps of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Measuring Downstream Signaling of IHCH-7086 Activation
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
IHCH-7086 is a novel psychoactive compound that acts as a biased agonist at the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Specifically, it demonstrates a preference for the β-arrestin signaling pathway over the G-protein-mediated pathway.[1][3][4] This biased agonism is of significant interest as this compound has been shown to produce antidepressant-like effects in preclinical models without the hallucinogenic activity typically associated with 5-HT2A receptor agonists.[1][2][4] The hallucinogenic effects of classic psychedelics are thought to be mediated by the activation of the Gq/11 protein signaling cascade, while the therapeutic, non-hallucinogenic effects may be linked to the β-arrestin pathway.[4][5][6][7]
Structurally, this compound is a pyridopyrroloquinoxaline derivative.[2] Cryo-electron microscopy studies have revealed that this compound binds to both the orthosteric binding pocket (OBP) and an extended binding pocket (EBP) of the 5-HT2A receptor.[3][4][8] This unique binding mode is believed to be responsible for its β-arrestin-biased signaling.[3][4] this compound exhibits a high binding affinity for the 5-HT2A receptor, with a Ki of 12.59 nM, and acts as a partial agonist.[1][3]
This document provides detailed protocols for measuring the downstream signaling events following the activation of the 5-HT2A receptor by this compound, with a focus on quantifying β-arrestin recruitment and assessing the lack of G-protein activation.
Signaling Pathway of this compound
Upon binding to the 5-HT2A receptor, this compound preferentially induces a conformational change that facilitates the recruitment and activation of β-arrestin. This is in contrast to canonical 5-HT2A agonists, such as serotonin or LSD, which activate both Gq/11 and β-arrestin pathways. The Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The β-arrestin pathway, on the other hand, can initiate a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and is also involved in receptor desensitization and internalization.
Figure 1: Biased signaling pathway of this compound at the 5-HT2A receptor.
Experimental Protocols
To comprehensively characterize the downstream signaling of this compound, a combination of assays should be employed to selectively measure β-arrestin recruitment and G-protein pathway activation.
β-Arrestin Recruitment Assays
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions in live cells, making it ideal for quantifying β-arrestin recruitment to the 5-HT2A receptor in real-time.[9][10][11][12]
Protocol: BRET Assay for β-Arrestin2 Recruitment
a. Materials:
-
HEK293 cells
-
Mammalian expression vectors for:
-
5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
β-arrestin2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
This compound
-
Reference 5-HT2A agonist (e.g., serotonin)
-
BRET-capable plate reader
b. Methods:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the 5-HT2A-Rluc and β-arrestin2-YFP plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of 50,000 cells/well.
-
Allow the cells to attach and grow for another 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Carefully remove the culture medium from the wells and replace it with the compound dilutions. Include a vehicle control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately read the plate on a BRET-capable plate reader, measuring the luminescence emission at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
G-Protein Signaling Assays
To confirm the β-arrestin bias of this compound, it is crucial to demonstrate its lack of activity, or significantly reduced activity, on the Gq/11 pathway. This can be achieved by measuring downstream second messengers such as intracellular calcium or inositol phosphates.
Protocol: Calcium Flux Assay
a. Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Reference 5-HT2A agonist (e.g., serotonin).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
b. Methods:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer containing probenecid.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a baseline reading, use the automated injector to add the this compound or reference agonist dilutions to the wells.
-
Continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition and subtract the baseline fluorescence.
-
Normalize the data to the maximal response induced by the reference agonist.
-
Plot the normalized response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Data Presentation
The quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison.
| Compound | β-Arrestin Recruitment (BRET) | Calcium Flux (Fluo-4) |
| EC50 (nM) | Emax (%) | |
| This compound | Insert Value | Insert Value |
| Serotonin (Reference) | Insert Value | 100 |
Experimental Workflow
The following diagram illustrates the overall workflow for characterizing the downstream signaling of this compound.
Figure 2: Workflow for measuring this compound downstream signaling.
Logical Relationships of Experimental Readouts
The interpretation of the experimental results relies on the logical relationship between the readouts from the β-arrestin and G-protein signaling assays.
Figure 3: Logical relationship of expected experimental outcomes.
Conclusion
The provided protocols offer a robust framework for elucidating the downstream signaling profile of this compound. By employing assays that specifically measure β-arrestin recruitment and G-protein-mediated second messenger production, researchers can quantitatively determine the biased agonism of this compound at the 5-HT2A receptor. This detailed characterization is essential for understanding its unique pharmacological properties and for the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists develop novel non-hallucinogenic rapid-acting antidepressant compounds | EurekAlert! [eurekalert.org]
- 9. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IHCH-7086 in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7086 is a novel psychoactive compound that has garnered significant interest in the field of behavioral neuroscience. It functions as a β-arrestin-biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor, with a binding affinity (Ki) of 12.59 nM.[1] This unique mechanism of action confers upon this compound the ability to induce potent antidepressant-like effects without the hallucinogenic responses typically associated with 5-HT2A receptor activation.[1][2] This property is attributed to its preferential activation of the β-arrestin signaling pathway over the Gq protein-mediated pathway, the latter being implicated in the psychedelic effects of other 5-HT2A agonists.[3][4]
Structurally, this compound was developed through the structural simplification of the atypical antipsychotic drug lumateperone.[2] Its design is based on preferential binding to the extended binding pocket (EBP) of the 5-HT2A receptor, which is thought to favor β-arrestin recruitment.[3][5] These characteristics make this compound a valuable tool for dissecting the molecular mechanisms underlying mood regulation and a promising candidate for the development of novel, fast-acting antidepressants with an improved safety profile.
These application notes provide detailed protocols for utilizing this compound in preclinical behavioral neuroscience research, focusing on models of depression and the assessment of hallucinogenic potential. Additionally, methodologies for characterizing its biased agonism at the 5-HT2A receptor are outlined.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/Pathway | Reference |
| Binding Affinity (Ki) | 12.59 nM | 5-HT2A Receptor | [1] |
| Functional Activity | β-arrestin-biased partial agonist | 5-HT2A Receptor | [4][6] |
| Emax (β-arrestin recruitment) | 13% (relative to 5-HT) | 5-HT2A Receptor | [6][7] |
Table 2: Summary of In Vivo Behavioral Effects of this compound in Mice
| Behavioral Model | Key Findings | Putative Mechanism | Reference |
| Acute Restraint Stress | Significant improvement in depression-like behavior. | 5-HT2A receptor-mediated β-arrestin signaling. | [3] |
| Corticosterone-Induced Depression | Amelioration of depression-like phenotypes. | 5-HT2A receptor-mediated β-arrestin signaling. | [3] |
| Head-Twitch Response (HTR) | Does not induce head-twitch response, even at high doses. | Lack of significant Gq protein pathway activation. | [2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Experimental Workflow for Assessing Antidepressant-like Effects
Caption: Workflow for in vivo antidepressant efficacy testing.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo experiments, it is crucial to ensure complete dissolution of this compound. The following protocol is recommended for preparing a stock solution and working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol 1 (Recommended):
-
Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the solvents sequentially to the this compound powder.
-
Vortex and/or sonicate the mixture until a clear solution is obtained. Heat gently if necessary to aid dissolution.
-
This method yields a solubility of at least 2.5 mg/mL.[1]
Protocol 2 (Alternative):
-
Prepare a solvent mixture of 10% DMSO and 90% Corn Oil.
-
Follow the same procedure as in Protocol 1 to dissolve the this compound.
-
This method also yields a solubility of at least 2.5 mg/mL.[1]
Note: It is recommended to prepare fresh solutions on the day of the experiment.
In Vivo Behavioral Assays
Animals:
-
Adult male C57BL/6J mice are commonly used for these behavioral paradigms.
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.
-
Allow at least one week of acclimatization before the start of any experiment.
1. Acute Restraint Stress (ARS) Model
This model induces a state of acute stress that can lead to depression-like behaviors.
Protocol:
-
Individually place mice in well-ventilated 50 mL conical tubes, with air holes, for a period of 2-4 hours. The duration should be consistent across all experimental groups.
-
Immediately following the restraint period, administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The dosage should be determined based on dose-response studies, with a starting point of 1-10 mg/kg.
-
30-60 minutes after drug administration, subject the mice to behavioral testing, such as the Forced Swim Test or the Tail Suspension Test.
2. Corticosterone-Induced Depression Model
Chronic administration of corticosterone mimics the effects of chronic stress and induces a depressive-like phenotype.
Protocol:
-
Administer corticosterone to mice for a period of 3-4 weeks. This can be achieved through:
-
Drinking water: Dissolve corticosterone in the drinking water at a concentration of 25-35 µg/mL. Prepare fresh solutions regularly.
-
Injections: Administer daily subcutaneous (s.c.) injections of corticosterone (e.g., 20 mg/kg).
-
-
During the final week of corticosterone treatment, begin daily administration of this compound or vehicle.
-
At the end of the treatment period, conduct behavioral tests such as the Novelty-Suppressed Feeding Test or the Sucrose Preference Test to assess antidepressant-like effects.
3. Head-Twitch Response (HTR) Assay
The HTR is a reliable behavioral proxy for hallucinogenic potential in rodents.
Protocol:
-
Administer a range of doses of this compound (e.g., 1, 5, 10, and 20 mg/kg, i.p.) to different groups of mice. A positive control, such as psilocybin (1-2 mg/kg, i.p.), should be included.
-
Immediately after injection, place the mice individually into observation chambers.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Automated detection systems using a magnetometer can provide more objective and sensitive measurements.
In Vitro Signaling Assays
1. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding.
Materials:
-
HEK293 cells stably co-expressing a ProLink™-tagged 5-HT2A receptor and an Enzyme Acceptor-tagged β-arrestin.
-
Assay buffer
-
This compound and a reference agonist (e.g., serotonin)
-
Detection reagents
Protocol:
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate EC50 and Emax values from the dose-response curves.
2. Gq Protein Activation Assay (e.g., Calcium Flux Assay)
This assay measures the increase in intracellular calcium, a downstream event of Gq protein activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
This compound and a reference agonist (e.g., serotonin)
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of this compound and the reference agonist to the cells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity is used to determine the dose-response relationship and calculate EC50 and Emax values.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the neurobiology of mood disorders and explore the therapeutic potential of biased agonism at the 5-HT2A receptor. The unique pharmacological profile of this compound makes it a critical tool for advancing our understanding of serotonin signaling and for the development of next-generation psychiatric medications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing non-hallucinogenic antidepressant compounds [psychedelichealth.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application of IHCH-7086 in High-Throughput Screening for Novel Biased 5-HT2A Receptor Agonists
Abstract
This document provides detailed application notes and protocols for the use of IHCH-7086, a known β-arrestin-biased agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, in high-throughput screening (HTS) campaigns. The objective is to facilitate the discovery of novel compounds with similar biased agonism, which hold therapeutic promise for treating neuropsychiatric disorders without the hallucinogenic effects associated with unbiased or G-protein-biased 5-HT2A agonists. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The serotonin (B10506) 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR), is a key target for a range of therapeutics. Activation of the 5-HT2A receptor can trigger two main signaling pathways: the Gαq/11-protein pathway, linked to hallucinogenic effects, and the β-arrestin pathway, which has been associated with therapeutic benefits such as antidepressant effects.[1][2]
This compound is a selective 5-HT2A receptor agonist with a binding affinity (Ki) of 12.59 nM. It was designed to preferentially activate the β-arrestin signaling cascade over the G-protein pathway.[3] This biased agonism is achieved through its interaction with the extended binding pocket (EBP) of the 5-HT2A receptor. Studies in animal models have shown that this compound can produce antidepressant-like effects without inducing the head-twitch response in mice, a behavioral proxy for hallucinations.
The unique pharmacological profile of this compound makes it an invaluable tool for HTS campaigns aimed at identifying new chemical entities with therapeutic potential. This document outlines the principles, protocols, and data analysis workflows for utilizing this compound as a reference compound in such screens.
Signaling Pathway of Biased 5-HT2A Agonism
The diagram below illustrates the differential signaling pathways activated by a balanced agonist versus a β-arrestin-biased agonist like this compound at the 5-HT2A receptor.
High-Throughput Screening Strategy
A robust HTS strategy to identify novel β-arrestin-biased agonists involves a multi-stage screening cascade. This approach ensures the efficient identification and validation of promising lead compounds.
Experimental Protocols
Primary Screening: β-Arrestin Recruitment Assay
This protocol is designed for a high-throughput format (384-well plates) and utilizes an enzyme fragment complementation (EFC) technology, such as the DiscoverX PathHunter® assay.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor tagged with a small enzyme donor fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment.
-
Assay Plates: 384-well white, solid-bottom tissue culture-treated plates.
-
Reagents: Cell plating medium, assay buffer, test compounds, reference agonist (this compound), and detection reagents.
-
Instrumentation: Automated liquid handler, plate reader with chemiluminescence detection capabilities.
Protocol:
-
Cell Plating:
-
Harvest and resuspend the 5-HT2A β-arrestin reporter cell line in cell plating medium to the desired concentration.
-
Dispense 20 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Using an automated liquid handler, add 5 µL of the diluted compounds or controls to the assay plates.
-
Include wells with assay buffer only (negative control) and a known concentration of a full agonist for the positive control.
-
-
Incubation:
-
Incubate the assay plates at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
Counter-Screening: G-Protein Pathway (Calcium Flux) Assay
This assay is used to identify compounds from the primary screen that do not significantly activate the Gαq pathway.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: 384-well black, clear-bottom tissue culture-treated plates.
-
Reagents: Cell plating medium, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, test compounds, and a reference G-protein agonist (e.g., Serotonin).
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of real-time kinetic readings.
Protocol:
-
Cell Plating:
-
Plate cells in 384-well plates and incubate overnight as described for the primary screen.
-
-
Dye Loading:
-
Aspirate the culture medium and add the calcium-sensitive dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Data Acquisition:
-
Place the assay plate into the FLIPR instrument.
-
Initiate kinetic reading and, after establishing a stable baseline, add the test compounds or controls.
-
Continue to record the fluorescent signal for at least 3 minutes to capture the peak calcium response.
-
Data Presentation and Analysis
Assay Quality Control
The quality and reliability of the HTS assays should be monitored using the Z'-factor.[4][5][6][7] The Z'-factor is calculated using the means and standard deviations of the positive and negative controls.
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Acceptance Criteria:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unsuitable assay for screening.
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound and other relevant 5-HT2A receptor ligands.
Table 1: In Vitro Potency and Efficacy at the 5-HT2A Receptor
| Compound | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Recruitment Emax (%) | Gαq/11 (miniGαq) EC50 (nM) | Gαq/11 (miniGαq) Emax (%) |
| This compound | ~10-50 (estimated) | Partial Agonist (13% vs 5-HT) | >1000 | Low to negligible |
| Serotonin (5-HT) | 4.8 | 100 | 7.9 | 100 |
| LSD | 3.2 | 95 | 3.0 | 110 |
| DOI | 1.9 | 105 | 1.5 | 120 |
| Ketanserin | No Agonist Activity | Antagonist | No Agonist Activity | Antagonist |
| 25CN-NBOH | 2.8 | 150 | 8.6 | 123 |
| Compound 4a | 11.1 | 112 | 48.8 | 28.0 |
Data compiled from multiple sources.[3][8][9] Emax values are relative to the response of a reference full agonist (e.g., 5-HT or LSD).
Table 2: Bias Factor Calculation
The bias factor provides a quantitative measure of a ligand's preference for one signaling pathway over another. It can be calculated using various models, with the operational model being a common choice.
| Compound | Signaling Pathway Preference | Bias Factor (log β) |
| This compound | β-Arrestin | Positive |
| LSD | Slightly G-protein Biased | ~0 |
| DOI | Balanced/Slightly G-protein Biased | ~0 |
| Compound 4a | β-Arrestin | Positive |
Bias factors are calculated relative to a reference compound, typically a balanced agonist like serotonin.
Conclusion
This compound serves as an essential pharmacological tool for the discovery and characterization of novel β-arrestin-biased 5-HT2A receptor agonists. The protocols and data presented in this application note provide a framework for establishing robust HTS campaigns. By employing a sequential screening cascade that assesses both β-arrestin recruitment and G-protein activation, researchers can efficiently identify lead compounds with the desired therapeutic profile, paving the way for the development of safer and more effective treatments for a variety of neuropsychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. assay.dev [assay.dev]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of IHCH-7086's Psychoplastogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the psychoplastogenic effects of IHCH-7086, a non-hallucinogenic, β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist, in vitro.[1][2][3] The following protocols detail established cellular assays to quantify changes in neuronal morphology and synaptic protein expression, key indicators of psychoplastogenesis.
Introduction to this compound and Psychoplastogenesis
Psychoplastogens are compounds that promote rapid and lasting neural plasticity.[4][5] This neuroplasticity manifests as structural changes in neurons, including the growth of neurites (axons and dendrites), the formation of dendritic spines (spinogenesis), and an increase in the number of synapses (synaptogenesis).[4][5] These cellular changes are believed to underlie the therapeutic effects of psychoplastogens in treating neuropsychiatric disorders such as depression.
This compound is a novel compound that acts as a biased agonist at the serotonin 2A (5-HT2A) receptor.[1][2][6] Unlike classic psychedelic compounds that activate both Gq-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway.[3][6] This biased agonism is thought to contribute to its psychoplastogenic effects without inducing hallucinations, which are associated with Gq-protein pathway activation.[3][7]
The assessment of this compound's psychoplastogenic potential in vitro involves treating cultured neurons with the compound and subsequently measuring changes in neuronal structure and the expression of synaptic proteins. Key signaling pathways implicated in these plastic changes, and therefore relevant to the mechanism of action of this compound, include the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) and the mammalian Target of Rapamycin (mTOR) pathways.[5][8][9][10][11][[“]][13][14][15][16]
Key In Vitro Assays
Three primary in vitro assays are recommended to comprehensively evaluate the psychoplastogenic effects of this compound:
-
Neurite Outgrowth Assay: Measures the growth of axons and dendrites.
-
Dendritic Spine Density Assay: Quantifies the formation of new dendritic spines.
-
Synaptic Protein Expression Analysis: Assesses the formation of new synapses by measuring the expression and localization of key pre- and post-synaptic proteins.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Neurite Outgrowth Analysis
| Treatment Group | Concentration (nM) | Total Neurite Length (µm/neuron) | Number of Primary Neurites | Number of Branch Points |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control (e.g., BDNF) | 50 ng/mL |
Table 2: Dendritic Spine Density Analysis
| Treatment Group | Concentration (nM) | Spine Density (spines/10 µm) | Spine Head Diameter (µm) | Spine Length (µm) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control (e.g., BDNF) | 50 ng/mL |
Table 3: Synaptic Protein Expression Analysis
| Treatment Group | Concentration (nM) | Synaptophysin Puncta Density (puncta/10 µm) | PSD-95 Puncta Density (puncta/10 µm) | Co-localized Puncta Density (puncta/10 µm) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control (e.g., BDNF) | 50 ng/mL |
Experimental Protocols
Neurite Outgrowth Assay
This protocol is designed to quantify the effect of this compound on the growth of neurites from primary cortical neurons.[17][18][19][20]
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
This compound
-
Positive control (e.g., BDNF)
-
Vehicle (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Culture: Plate primary cortical neurons on coated plates at a suitable density and culture for 24-48 hours.
-
Treatment: Treat neurons with varying concentrations of this compound, a vehicle control, and a positive control for 24-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify total neurite length, number of primary neurites, and number of branch points per neuron.
-
Caption: Workflow for the Neurite Outgrowth Assay.
Dendritic Spine Density Assay
This protocol quantifies changes in the number and morphology of dendritic spines following treatment with this compound.[21][22][23]
Materials:
-
Mature primary cortical or hippocampal neurons (cultured for at least 14 days)
-
This compound
-
Positive control (e.g., BDNF)
-
Vehicle (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (to stain F-actin in spines)
-
Antibody against a dendritic marker (e.g., MAP2)
-
Confocal microscope
Protocol:
-
Cell Culture: Culture primary neurons until they develop mature dendritic arbors and spines (approximately 14-21 days in vitro).
-
Treatment: Treat mature neurons with this compound, a vehicle control, and a positive control for 24-48 hours.
-
Fixation and Staining:
-
Fix cells with 4% paraformaldehyde.
-
Stain with fluorescently labeled phalloidin and an anti-MAP2 antibody.
-
-
Imaging and Analysis:
-
Acquire high-resolution z-stack images of dendrites using a confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji with NeuronJ or Imaris) to quantify the number of spines per unit length of dendrite, as well as spine morphology (head diameter, length).
-
Caption: Workflow for the Dendritic Spine Density Assay.
Synaptic Protein Expression Analysis
This protocol assesses synaptogenesis by quantifying the expression and co-localization of pre- and post-synaptic protein markers.[22][23]
Materials:
-
Mature primary cortical or hippocampal neurons (cultured for at least 14 days)
-
This compound
-
Positive control (e.g., BDNF)
-
Vehicle (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibodies: anti-Synaptophysin (pre-synaptic marker) and anti-PSD-95 (post-synaptic marker)
-
Fluorescently labeled secondary antibodies with distinct emission spectra
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Dendritic Spine Density Assay protocol.
-
Fixation and Staining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against Synaptophysin and PSD-95.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire multi-channel z-stack images using a confocal microscope.
-
Use image analysis software to quantify the density of Synaptophysin and PSD-95 puncta along dendrites.
-
Analyze the co-localization of pre- and post-synaptic puncta as an indicator of synapse formation.
-
Caption: Workflow for Synaptic Protein Expression Analysis.
Signaling Pathways
The psychoplastogenic effects of this compound are likely mediated through the modulation of intracellular signaling cascades downstream of 5-HT2A receptor activation.
5-HT2A Receptor Biased Signaling
This compound, as a β-arrestin-biased agonist, preferentially activates the β-arrestin pathway upon binding to the 5-HT2A receptor. This is in contrast to hallucinogenic agonists which strongly activate both Gq and β-arrestin pathways.[3]
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Downstream Neuroplasticity Pathways
The activation of the β-arrestin pathway by this compound is hypothesized to converge on key intracellular signaling cascades known to regulate neuronal growth and plasticity, such as the BDNF/TrkB and mTOR pathways.[5][8][9][10][11][[“]][13][14][15][16]
Caption: Convergence of signaling pathways promoting neuroplasticity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 8. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Plasticity through the BDNF Pathway and its Role in Psychiatric Disorders | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. consensus.app [consensus.app]
- 13. escholarship.org [escholarship.org]
- 14. escholarship.org [escholarship.org]
- 15. A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sartorius.com [sartorius.com]
- 18. benchchem.com [benchchem.com]
- 19. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurite Outgrowth Assay [bio-protocol.org]
- 21. Analysis of Neurite and Spine Formation in Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. Analysis of Neurite and Spine Formation in Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Rapid modulation of synaptogenesis and spinogenesis by 17β-estradiol in primary cortical neurons [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting IHCH-7086 solubility and stability issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of IHCH-7086, a β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2] A stock solution of up to 100 mg/mL (264.89 mM) can be prepared in DMSO.[1][2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact solubility.[1]
Q2: I'm observing precipitation when preparing my DMSO stock solution of this compound. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure the solution becomes clear. Forcing a compound into solution above its solubility limit can lead to precipitation when diluted into aqueous buffers.
Q3: What are the recommended storage conditions for this compound?
A3: The stability of this compound depends on its form and the storage temperature. For optimal stability, adhere to the following storage guidelines:
| Form | Storage Temperature | Shelf Life |
| Pure Form (Oil) | -20°C | 3 years |
| Pure Form (Oil) | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from MedChemExpress.[1][2]
Q4: How should I prepare this compound for in vivo studies?
A4: Two common solvent formulations are recommended for preparing this compound for in vivo administration. Both aim for a clear solution with a solubility of at least 2.5 mg/mL (6.62 mM).[1][2] The solvents should be added sequentially with thorough mixing at each step.
Formulation 1: PEG300, Tween-80, and Saline
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2: Corn Oil
-
10% DMSO
-
90% Corn Oil
Q5: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I resolve this?
A5: This is a common issue when working with compounds that have low aqueous solubility.[3][4] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.[5]
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[5]
-
Use a Different Solvent System: While DMSO is standard, other organic solvents may be compatible with your assay. However, always verify solvent compatibility.[5]
-
Incorporate Solubilizing Agents: The addition of biocompatible surfactants or cyclodextrins to the assay buffer can sometimes improve solubility. This should be done cautiously as these agents can interfere with assay performance.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to poor solubility or degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Difficulty achieving the desired concentration for in vivo dosing solutions.
If this compound does not fully dissolve in the recommended in vivo formulations, consider the following.
Troubleshooting Steps:
-
Ensure Proper Solvent Order: Add each solvent in the specified order and mix thoroughly before adding the next.[1][2]
-
Gentle Warming and Sonication: As with in vitro preparations, gentle warming (to 37°C) and sonication can aid dissolution.[3]
-
Prepare a Fresh DMSO Stock: Ensure your DMSO is anhydrous.
-
Evaluate Alternative Formulations: While the provided formulations are standard, the specific requirements of your experiment may necessitate exploring other pharmaceutically acceptable excipients.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.7752 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.7752 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.[5]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
Workflow Diagram:
Caption: Workflow for a nephelometric kinetic solubility assay.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a series of 2-fold serial dilutions of the stock solution in DMSO in a separate plate.[3]
-
In a clear 96-well plate, add your aqueous buffer of choice (e.g., PBS).
-
Transfer a small volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the buffer plate. This will create a range of this compound concentrations in the aqueous buffer.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity of each well using a nephelometer, which measures light scattering.[3][6]
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway Context
This compound is a β-arrestin-biased agonist of the 5-HT2A receptor.[1][7] This means it preferentially activates the β-arrestin signaling pathway over the Gq-mediated pathway, which is associated with the hallucinogenic effects of other 5-HT2A agonists.[7] Understanding this is crucial for experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IHCH-7086 concentration for in vitro assays
Welcome to the technical support center for IHCH-7086. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in-vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Overview of this compound
This compound is a novel β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor.[1][2] Its unique mechanism involves preferentially activating the β-arrestin signaling pathway over the canonical G-protein pathway, which is associated with the hallucinogenic effects of other 5-HT2A agonists.[1][3][4] This biased agonism makes this compound a valuable tool for investigating the therapeutic potential of the β-arrestin pathway in conditions like depression, without the confounding hallucinogenic effects.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity at the 5-HT2A receptor.
| Parameter | Value | Receptor | Description |
| Ki | 12.59 nM | 5-HT2A | Binding affinity, indicating how tightly the compound binds to the receptor.[1][3] |
| Potency (β-arrestin) | ~100 nM | 5-HT2A | Effective concentration for inducing β-arrestin recruitment.[3] |
| Efficacy (Emax) | 13% | 5-HT2A | The maximum response for β-arrestin recruitment relative to a reference full agonist.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a β-arrestin-biased agonist of the 5-HT2A serotonin receptor.[1][2] Upon binding to the 5-HT2A receptor, it induces a conformational change that preferentially recruits β-arrestin proteins over activating the Gq protein signaling cascade.[3][4] This selective activation of the β-arrestin pathway is linked to its potential antidepressant effects while avoiding the hallucinogenic properties associated with Gq pathway activation.[4][5][6]
Q2: How should I dissolve and store this compound stock solutions?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light. Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7]
Q3: What is a recommended starting concentration range for a dose-response experiment?
A3: To determine the optimal concentration, a broad dose-response curve is recommended. A good starting point is a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 10 µM.[7] Given this compound's known binding affinity (Ki ≈ 12.6 nM) and β-arrestin recruitment potency (≈ 100 nM), this range should effectively capture the full dose-response relationship.[1][3]
Q4: What are the essential controls to include in my in-vitro assays?
A4: To ensure data validity, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.[7]
-
Negative Control: Untreated cells to establish a baseline response.
-
Positive Control: A known, non-biased 5-HT2A agonist (like serotonin) to confirm that the receptor and signaling pathway in your cell system are functional.
Troubleshooting Guide
This guide addresses common issues that may arise during in-vitro assays with this compound.
Issue 1: No observable or very weak biological effect.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 30-100 µM). However, be aware that activity observed only at concentrations >10 µM may be due to off-target effects.[8]
-
-
Possible Cause: The assay is designed to measure the G-protein pathway (e.g., calcium mobilization), which this compound does not strongly activate.
-
Solution: Use an assay that directly measures β-arrestin recruitment, such as PathHunter®, Tango™, or BRET-based assays.[9] These are the appropriate methods to detect the specific activity of this biased agonist.
-
-
Possible Cause: The cell line does not express sufficient levels of the 5-HT2A receptor or has poor health.
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding or poor cell health.
-
Solution: Ensure a homogenous single-cell suspension before plating. Avoid high passage numbers and ensure cells are in the logarithmic growth phase.[10]
-
-
Possible Cause: Pipetting errors during serial dilutions or plating.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Automated liquid handlers can improve consistency in high-throughput formats.[7]
-
-
Possible Cause: The compound is precipitating out of the solution at higher concentrations.
-
Solution: Visually inspect the media in wells with the highest concentrations for any precipitate. If solubility is an issue, consider the use of a different solvent or formulation, though this may require extensive validation.
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: The final concentration of the solvent (DMSO) is too high.
-
Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Run a vehicle control with the highest DMSO concentration to assess its specific toxicity.[7]
-
-
Possible Cause: The compound itself has cytotoxic effects at higher concentrations.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your functional assay. This will help distinguish between specific pathway modulation and general cell death.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for β-Arrestin Recruitment Assay
This protocol provides a general framework. Specific details will vary based on the commercial assay kit used (e.g., DiscoveRx PathHunter®, Thermo Fisher Tango™).
-
Cell Seeding: Seed a suitable host cell line (e.g., U2OS or HEK293) stably expressing the human 5-HT2A receptor and the β-arrestin reporter construct into a 96-well or 384-well white, clear-bottom plate. Culture the cells overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free media. A typical 8-point curve might include concentrations from 1 nM to 10 µM, along with a vehicle-only control.
-
Treatment: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents as per the manufacturer's protocol. This step often involves a lytic reagent followed by a substrate that generates a chemiluminescent or fluorescent signal.
-
Data Acquisition: After a short incubation with the detection reagents, measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay (G-Protein Pathway Counter-Screen)
This assay is used to confirm the low G-protein pathway activity of this compound.
-
Cell Seeding: Seed cells expressing the 5-HT2A receptor (e.g., CHO or HEK293) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare dilutions of this compound and a known 5-HT2A Gq-agonist (e.g., Serotonin or DOI) as a positive control.
-
Data Acquisition: Use a fluorescence plate reader equipped with an injector (e.g., a FLIPR® instrument) to measure the baseline fluorescence. Inject the compound dilutions and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration. A minimal or no response for this compound, compared to a robust response for the positive control, would confirm its β-arrestin bias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. azurebiosystems.com [azurebiosystems.com]
5-HT2A Receptor Binding Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with 5-HT2A receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for the 5-HT2A receptor?
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/G11 signaling pathway.[1][2][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][2][3][4] This canonical pathway is central to the receptor's function.[1]
Q2: Are there other signaling pathways associated with the 5-HT2A receptor?
Yes, beyond the canonical Gq/G11 pathway, the 5-HT2A receptor can activate other signaling cascades. This includes the phospholipase A2 (PLA2) pathway and pathways involving β-arrestin recruitment.[1][2] The specific pathway that is activated can be dependent on the ligand, a phenomenon known as functional selectivity or biased agonism.[2][5]
Q3: What are the common radioligands used for 5-HT2A receptor binding assays?
Commonly used antagonist radioligands for 5-HT2A receptor binding assays include [3H]ketanserin and [3H]spiperone.[2][6][7][8] For agonist binding studies, [125I]DOI and [3H]LSD have been utilized.[7][8] The choice of radioligand can be critical, as some may also bind to other receptors, such as dopamine (B1211576) or adrenergic receptors, which should be considered when interpreting results.[7]
Q4: What are suitable biological preparations for 5-HT2A receptor binding assays?
Suitable preparations include membrane fractions from cell lines stably expressing the human 5-HT2A receptor, such as CHO-K1 or HEK293 cells.[2][6][9] Alternatively, tissue homogenates from brain regions with high 5-HT2A receptor expression, like the rat frontal cortex, are also commonly used.[2][10]
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity measurements. Ideally, specific binding should constitute at least 80-90% of the total binding.[3]
Q: I am observing high non-specific binding in my 5-HT2A radioligand binding assay. What are the potential causes and how can I troubleshoot this?
A: High NSB can arise from several factors. A systematic approach is recommended to identify and resolve the issue.
-
Potential Cause 1: Radioligand sticking to filter plates or tubes.
-
Potential Cause 2: Ineffective washing steps.
-
Recommended Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer.[3] Ensure the washing buffer is ice-cold and that the washes are performed rapidly to minimize the dissociation of the specifically bound radioligand.[2][3] It is also important to avoid letting the filters dry out between washes.[2]
-
-
Potential Cause 3: Suboptimal assay buffer composition.
-
Recommended Solution: The assay buffer can be optimized to reduce hydrophobic and electrostatic interactions that contribute to NSB.[3] Consider adding a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1%) or a small amount of detergent. Adjusting the ionic strength with NaCl or titrating the pH (typically around 7.4) can also be beneficial.[3]
-
-
Potential Cause 4: High radioligand concentration.
-
Recommended Solution: Using a radioligand concentration significantly above its dissociation constant (Kd) is a common cause of high background.[3] It is advisable to use a radioligand concentration at or below the Kd value.
-
-
Potential Cause 5: Poor quality of membrane preparation.
-
Recommended Solution: Ensure the membrane preparation has a sufficient receptor density (Bmax) and is free from contamination from other cellular components that can contribute to non-specific binding sites.[3]
-
Problem 2: Low or No Specific Binding
Q: My 5-HT2A receptor binding assay shows very low or no specific binding. What could be the problem?
A: This issue can be due to problems with the receptor source, assay components, or experimental conditions.
-
Potential Cause 1: Low receptor expression in the membrane preparation.
-
Recommended Solution: Verify the expression of the 5-HT2A receptor in your cell line or tissue preparation. For transient transfections, optimize the transfection efficiency. For stable cell lines, ensure the expression level is adequate. It may be necessary to increase the amount of membrane protein per well, but be mindful that excessively high concentrations can clog the filters.[10] A linear relationship between protein concentration and radioligand binding should be established.[10]
-
-
Potential Cause 2: Inactive radioligand or test compounds.
-
Recommended Solution: Ensure the proper storage and handling of the radioligand to prevent degradation. Verify the concentration and purity of all test compounds, including the unlabeled ligand used to determine non-specific binding.[2]
-
-
Potential Cause 3: Assay not at equilibrium.
-
Recommended Solution: The incubation time may be insufficient for the binding to reach equilibrium. The time to reach equilibrium can depend on the radioligand concentration.[10] For instance, with [3H]ketanserin, equilibrium may be reached in about 20 minutes at concentrations below 0.05 nM, but faster at higher concentrations.[10] It is recommended to perform a time-course experiment to determine the optimal incubation time.
-
-
Potential Cause 4: Incorrect buffer composition.
-
Recommended Solution: The composition of the assay buffer is critical. For 5-HT2A assays, a common buffer is 50 mM Tris-HCl with a pH of 7.4 or 7.5.[3][11] Some protocols also include magnesium chloride (e.g., 5 mM) and EDTA (e.g., 0.5 mM).[12] Ensure all components are at the correct concentration and the pH is accurately adjusted.
-
-
Potential Cause 5: Issues with the filtration and washing steps.
Problem 3: High Variability Between Replicates
Q: I am observing high variability between my replicate wells. What are the common causes and solutions?
A: High variability can compromise the reliability of your data.
-
Potential Cause 1: Inconsistent pipetting.
-
Recommended Solution: Ensure accurate and consistent pipetting of all reagents, especially the membrane suspension and radioligand. Use calibrated pipettes and proper pipetting techniques.
-
-
Potential Cause 2: Incomplete mixing of reagents.
-
Recommended Solution: Thoroughly mix all solutions before adding them to the assay plate. Ensure the membrane suspension is homogenous before and during pipetting.
-
-
Potential Cause 3: "Edge effects" in microplates.
-
Potential Cause 4: Inconsistent filtration and washing.
-
Recommended Solution: Ensure that all wells are filtered and washed in a consistent and rapid manner. Inconsistent timing can lead to variations in the amount of bound radioligand detected.
-
Data Presentation
Table 1: Binding Affinities (Ki) of Common Ligands for the Human 5-HT2A Receptor
| Compound | 5-HT2A Ki (nM) |
| Ketanserin | 1.6[14] |
| Risperidone | 0.6[14] |
| Spiperone | 1.1[14] |
| M100907 (Volinanserin) | 0.36[14] |
| Pimavanserin | 0.59[14] |
| Altanserin | 0.4[14] |
| DOB-HCl | 59[10] |
| DOET-HCl | 137[10] |
| DOM-HCl | 533[10] |
| DMT | 1,985[10] |
Note: Ki values are averages from multiple experiments and sources. Lower Ki values indicate higher binding affinity.
Table 2: Typical Parameters for 5-HT2A Radioligand Binding Assays
| Parameter | Typical Value/Condition | Reference |
| Radioligand | [3H]Ketanserin | [1][2] |
| Receptor Source | Rat frontal cortex or CHO-K1/HEK293 cells with human 5-HT2A | [2][10] |
| Protein Concentration | 70 µ g/well (starting point) | [10][11] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | [3] |
| Incubation Time | 60 minutes at room temperature | [1] |
| Incubation Temperature | Room temperature | [1] |
| Non-specific Binding | 10 µM Mianserin or 1 µM Methysergide | [3][11] |
| Filtration | GF/B or GF/C filter plates | [10] |
| Washing Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using [3H]ketanserin.
-
Membrane Preparation:
-
Harvest cells expressing the 5-HT2A receptor or dissect the desired brain tissue (e.g., rat frontal cortex).[2]
-
Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.[15]
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order for a final volume of 200 µL:[1]
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled 5-HT2A ligand (e.g., 10 µM Mianserin), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.[1]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lecerveau.ca [lecerveau.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing β-Arrestin Recruitment Assays
Welcome to the technical support center for β-arrestin recruitment assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio and overall robustness of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Low Signal or Poor Assay Window
Question: We are observing a very low signal-to-noise ratio in our β-arrestin recruitment assay. What are the potential causes and how can we improve it?
Answer:
A low signal-to-noise ratio can stem from several factors, ranging from suboptimal cell conditions to inappropriate reagent concentrations. Below are common causes and troubleshooting recommendations.
-
Suboptimal Cell Density: Cell density is a critical parameter that requires optimization.[1][2]
-
Too few cells will result in an insufficient number of interacting complexes to generate a robust signal.[1][2]
-
Too many cells can lead to a "hook effect," where detection reagents become limiting, or cause other artifacts that decrease the assay window.[1]
-
Recommendation: Perform a cell titration experiment to determine the optimal cell density. A common range to test is 5,000 to 40,000 cells per well in a 96-well plate, but the ideal density is cell-line dependent.[3]
-
-
Low Expression of Key Proteins: The expression levels of the GPCR, β-arrestin, and associated signaling partners like G protein-coupled receptor kinases (GRKs) are crucial for a strong signal.
-
Low GPCR Expression: Endogenous receptor expression is often insufficient for a detectable signal in recruitment assays.[1] Stable overexpression of the GPCR is typically required. However, excessive overexpression can sometimes lead to constitutive activity and high background.
-
Low β-arrestin Expression: The endogenous levels of β-arrestin can be a limiting factor in some cell lines (e.g., CHO-K1).[1]
-
Insufficient GRK Expression: Receptor phosphorylation by GRKs is a prerequisite for β-arrestin binding. Low levels or incorrect isoforms of GRKs can prevent efficient recruitment.[4]
-
Recommendation:
-
Verify the expression of your GPCR and β-arrestin constructs.[2] Consider using a cell line with known high expression levels or co-transfecting with β-arrestin or GRKs to boost the signal.[1][4]
-
Test multiple clones with varying receptor expression levels to find one with an optimal assay window.[5]
-
-
-
Suboptimal Ligand Concentration and Incubation Time:
-
Concentration: The agonist concentration range should adequately cover the dose-response curve to determine a maximal effect.
-
Incubation Time: The kinetics of β-arrestin recruitment can vary significantly between different GPCRs (Class A vs. Class B interactions).[6] An inappropriate incubation time may miss the peak signal.
-
Recommendation:
-
Issue: High Background Signal
Question: Our assay is showing a high background signal, which is narrowing our assay window. What could be the cause and how can we reduce it?
Answer:
High background can be caused by constitutive receptor activity, non-specific interactions, or issues with assay reagents.
-
Constitutive Receptor Activity: Some GPCRs exhibit ligand-independent activity, especially when overexpressed, leading to a high basal level of β-arrestin recruitment.
-
Recommendation:
-
Titrate the amount of GPCR plasmid used in transient transfections to find the lowest level that still provides a robust agonist-stimulated signal.[3]
-
If using a stable cell line, screen multiple clones to find one with lower basal activity.[5]
-
Serum starvation (e.g., for 4-16 hours) before the assay can sometimes reduce constitutive activity by removing activating factors present in the serum.[3][7]
-
-
-
Assay Reagent Issues:
-
DMSO Effects: High concentrations of DMSO, the solvent for many compounds, can negatively impact cell health and increase background signal.[7]
-
Recommendation: Perform a DMSO tolerance test to determine the maximal concentration your cells can handle without adverse effects, typically not exceeding 1%.[7]
-
Issue: High Well-to-Well Variability
Question: We are observing significant variability between replicate wells. What are the common sources of this variability and how can we minimize them?
Answer:
High variability can compromise the reliability of your data. The primary causes are typically related to inconsistent cell handling and pipetting.
-
Inconsistent Cell Seeding: A non-uniform cell density across the plate is a major source of variability.
-
Recommendation: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Avoid letting cells settle in the reservoir.
-
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant well-to-well differences.
-
Recommendation: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for improved consistency.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in reagent concentrations.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile water or PBS to maintain humidity.[8]
-
Data Presentation: Optimizing Assay Parameters
The following tables summarize key parameters that should be optimized to improve the signal-to-noise ratio in β-arrestin recruitment assays.
| Parameter | Range to Test | Rationale | Reference |
| Cell Density (96-well plate) | 5,000 - 40,000 cells/well | To find the optimal balance between sufficient signal and avoiding the "hook effect" or other high-density artifacts. | [1][3] |
| Agonist Incubation Time | 30 - 120 minutes | To capture the peak signal, which varies depending on the GPCR's interaction kinetics with β-arrestin (Class A vs. Class B). | [3][6] |
| Serum Starvation | 2 - 24 hours | To reduce basal signaling caused by growth factors or other agonists present in serum. | [3][7] |
| DMSO Concentration | 0.1% - 2.5% | To determine the maximum tolerable concentration without causing cell toxicity or increasing background signal. | [7] |
Experimental Protocols
Protocol 1: Cell Density Titration
This protocol outlines the steps to determine the optimal cell seeding density for your assay.
-
Cell Preparation: Culture and harvest your cells as you would for the main experiment. Ensure the cells are in the logarithmic growth phase and have high viability. Create a single-cell suspension in your assay medium.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of densities. For a 96-well plate, you might aim for final densities of 5,000, 10,000, 20,000, and 40,000 cells per well.
-
Cell Plating: Seed the cells into a 96-well plate according to your dilution series. Include wells for both basal (vehicle control) and stimulated (saturating agonist concentration) conditions for each cell density.
-
Incubation: Allow cells to adhere and recover by incubating overnight under standard cell culture conditions.
-
Assay Performance: The following day, perform your standard β-arrestin recruitment assay protocol.
-
Data Analysis: For each cell density, calculate the signal-to-background (S/B) ratio by dividing the average signal from the agonist-stimulated wells by the average signal from the vehicle control wells. Plot the S/B ratio against cell density to identify the optimal seeding number.
Protocol 2: Agonist Time-Course Experiment
This protocol is designed to identify the optimal agonist incubation time.
-
Cell Plating: Seed your cells at the optimal density determined from the cell density titration experiment and incubate overnight.
-
Agonist Stimulation: Add a fixed, maximal concentration of your agonist (e.g., EC80 or higher) to multiple sets of wells.
-
Timed Incubation: Incubate the plate at 37°C. Stop the reaction at various time points (e.g., 30, 60, 90, 120 minutes) by adding the detection reagents.
-
Signal Measurement: Read the plate according to your assay technology's instructions.
-
Data Analysis: Plot the signal intensity against the incubation time. The optimal time point is the one that yields the best signal-to-background ratio.[6]
Visualizations
β-Arrestin Recruitment Signaling Pathway
Caption: Agonist-induced GPCR activation, phosphorylation, and subsequent β-arrestin recruitment.
Experimental Workflow for a β-Arrestin Assay
Caption: A typical workflow for a homogeneous β-arrestin recruitment assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in Animal Models of Depression with IHCH-7086
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IHCH-7086 in animal models of depression. The information is designed to help mitigate experimental variability and ensure robust and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: High Variability in Behavioral Readouts
Question: We are observing significant inter-animal variability in the Forced Swim Test (FST) and Tail Suspension Test (TST) with this compound, making it difficult to achieve statistical significance. What are the potential causes and solutions?
Answer:
High variability is a common challenge in behavioral neuroscience. Several factors, from environmental conditions to subtle procedural differences, can influence the outcomes of these tests. Here is a systematic approach to troubleshooting:
Potential Causes & Troubleshooting Steps:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistencies can lead to stress and altered behavior.
-
Solution: Standardize all environmental conditions. This includes maintaining a consistent temperature, humidity, and light/dark cycle in the housing and testing rooms. Minimize noise and olfactory disturbances. Consider using a white noise generator to mask sudden noises.
-
-
Animal Handling and Acclimation: Insufficient acclimation to the facility, testing room, and experimenter can induce stress and anxiety, confounding the results.
-
Solution: Implement a strict and consistent acclimation protocol. Allow animals several days to acclimate to the housing facility upon arrival. Handle the animals daily for a few minutes for at least a week leading up to the experiment. Ensure the same experimenter handles the animals throughout the study.
-
-
Procedural Inconsistencies: Even minor variations in the experimental procedure can introduce significant variability.
-
Solution: Develop and adhere to a detailed Standard Operating Procedure (SOP) for all behavioral tests. For the FST, this includes the dimensions of the water beaker, water temperature, and the duration of the test. For the TST, standardize the method of tail suspension and the height from the ground.
-
-
Animal Characteristics: Intrinsic biological factors can contribute to variability.
-
Solution: Use animals of the same sex, age, and from the same supplier. If using both sexes, analyze the data separately. Be aware of the estrous cycle in female rodents as it can influence behavior.
-
Experimental Workflow for Minimizing Variability:
Caption: Workflow for reducing experimental variability.
Problem 2: Lack of Expected Antidepressant-Like Effect of this compound
Question: We are not observing a significant reduction in immobility time in the FST or TST after administering this compound, even though it's a known antidepressant-like compound. What could be the issue?
Answer:
Several factors could contribute to a lack of efficacy for a test compound. A systematic review of your experimental design is crucial.
Potential Causes & Troubleshooting Steps:
-
Dosage and Administration: The dose of this compound may be suboptimal, or the route and timing of administration may not be appropriate.
-
Solution: Conduct a dose-response study to determine the optimal effective dose of this compound in your specific animal model and strain. Ensure the compound is properly solubilized and administered consistently. The timing of administration relative to the behavioral test is critical; consider the pharmacokinetic profile of this compound if available.
-
-
Animal Model Selection: The chosen animal model of depression may not be sensitive to the mechanism of action of this compound.
-
Solution: this compound has shown effects in stress-induced models.[1] Consider using models such as acute restraint stress or chronic corticosterone (B1669441) administration. If using a chronic stress model like Chronic Unpredictable Mild Stress (CUMS) or Chronic Social Defeat Stress (CSDS), ensure the stress protocol is robust enough to induce a depressive-like phenotype.
-
-
Receptor Desensitization: Prolonged or high-dose administration of a 5-HT2A agonist can lead to receptor desensitization.
-
Solution: Review your dosing regimen. If using a chronic administration paradigm, consider intermittent dosing schedules or lower doses to prevent receptor downregulation.
-
Logical Flow for Troubleshooting Lack of Efficacy:
Caption: Troubleshooting flowchart for lack of efficacy.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a β-arrestin-biased agonist of the serotonin (B10506) 5-HT2A receptor with a Ki of 12.59 nM.[2] It preferentially binds to the extended binding pocket (EBP) of the receptor, leading to the recruitment of β-arrestin.[1] This signaling pathway is thought to mediate the antidepressant-like effects without significant activation of the Gq protein-coupled pathway, which is associated with the hallucinogenic effects of other 5-HT2A agonists.[1][3]
Signaling Pathway of this compound:
Caption: Simplified signaling pathway of this compound.
2. What are the recommended animal models to test the antidepressant-like effects of this compound?
Based on existing literature for non-hallucinogenic psychedelic analogs, models that involve stress are recommended.[1] These include:
-
Acute Restraint Stress: A short-term stressor that can induce behavioral changes relevant to depression.
-
Corticosterone-Induced Depression Model: Administration of the stress hormone corticosterone to mimic the physiological effects of chronic stress.
-
Chronic Unpredictable Mild Stress (CUMS): Exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair.
-
Chronic Social Defeat Stress (CSDS): Utilizes the stress of social subordination to induce a depressive-like phenotype, particularly social avoidance.
3. What are the suggested starting doses and administration routes for this compound in mice?
Specific dosage information for this compound is not yet widely published. However, based on similar compounds and general practices for novel psychoactive drugs, the following can be considered as a starting point for a dose-response study.
Example Dosing and Administration Table:
| Parameter | Recommendation | Rationale |
| Administration Route | Intraperitoneal (i.p.) | Common and reliable route for systemic drug delivery in rodents. |
| Vehicle | Saline with 5% DMSO and 5% Tween 80 | A common vehicle for solubilizing hydrophobic compounds for in vivo use. |
| Example Dose Range | 0.1, 0.3, 1.0, 3.0 mg/kg | This range allows for the exploration of a dose-response relationship. |
| Administration Time | 30-60 minutes pre-test | Allows for absorption and distribution to the central nervous system. This should be optimized based on pharmacokinetic studies. |
4. How should I prepare this compound for in vivo administration?
Proper solubilization of this compound is crucial for accurate dosing.
Example this compound Solution Preparation Protocol:
| Step | Action | Notes |
| 1 | Weigh the required amount of this compound powder. | Use a calibrated analytical balance. |
| 2 | Dissolve the powder in a small volume of 100% DMSO. | Vortex or sonicate briefly to aid dissolution. |
| 3 | Add Tween 80 to the DMSO solution. | This acts as a surfactant to improve solubility in the final aqueous solution. |
| 4 | Slowly add saline to the desired final volume while vortexing. | This should result in a clear solution. |
| 5 | Prepare fresh on the day of the experiment. | To ensure stability and prevent precipitation. |
5. What are the key behavioral endpoints to measure?
The primary behavioral endpoints will depend on the chosen animal model.
Table of Behavioral Models and Key Endpoints:
| Animal Model | Primary Behavioral Test | Key Endpoint(s) |
| Acute Stress Models | Forced Swim Test (FST) | Immobility time |
| Tail Suspension Test (TST) | Immobility time | |
| CUMS | Sucrose Preference Test | Sucrose consumption/preference |
| Forced Swim Test (FST) | Immobility time | |
| CSDS | Social Interaction Test | Time spent in interaction zone |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical beaker (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Scoring: Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. Scoring should be performed by an observer blinded to the experimental conditions.
Tail Suspension Test (TST) Protocol
-
Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.
-
Record the session for 6 minutes.
-
-
Scoring: Score the entire 6-minute session for immobility, defined as the absence of any limb or body movements, except for those caused by respiration. Scoring should be performed by an observer blinded to the experimental conditions.
References
- 1. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
Technical Support Center: Optimizing Psychoplastogen Efficacy in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of psychoplastogens in neuronal cultures.
Frequently Asked Questions (FAQs)
1. What are psychoplastogens and why are they studied in neuronal cultures?
Psychoplastogens are compounds that promote rapid and sustained neural plasticity.[1][2][3][4][5] They are studied in neuronal cultures to investigate their potential as fast-acting therapeutics for neuropsychiatric disorders such as depression, anxiety, and PTSD.[1][5][6] These disorders are often associated with atrophy of neurons in the prefrontal cortex (PFC), and psychoplastogens have been shown to robustly increase neuritogenesis (growth of neurites), spinogenesis (formation of dendritic spines), and synaptogenesis (formation of synapses) in vitro and in vivo.[1][7]
2. Which psychoplastogens are commonly studied and what are their mechanisms of action?
Commonly studied psychoplastogens include serotonergic psychedelics (e.g., LSD, DMT, psilocybin) and ketamine.[1][8] While their primary molecular targets differ, they appear to converge on similar downstream signaling pathways to promote neuronal growth.[8]
-
Serotonergic Psychedelics: Primarily act as agonists of the serotonin (B10506) 5-HT2A receptor.[8][9] Their psychoplastogenic effects are dependent on 5-HT2A receptor signaling.[9]
-
Ketamine: An NMDA receptor antagonist.[8] Its effects are also linked to the activation of mTOR signaling.[1]
-
Scopolamine: A muscarinic receptor antagonist that has also been identified as a psychoplastogen.[8][10]
3. How long does it take to observe the effects of psychoplastogens in neuronal cultures?
Psychoplastogens are known for their rapid effects. Measurable changes in neuronal morphology, such as increased dendritic complexity and spine density, can be observed within 24 to 72 hours of a single administration.[3][11][12] Interestingly, even transient stimulation with psychoplastogens, as short as 15 minutes to 6 hours, is sufficient to initiate a sustained neuronal growth response.[2][13] The optimal duration of exposure for inducing significant increases in dendritic spine density appears to be around 6 hours.[2]
4. Are the hallucinogenic properties of psychedelics necessary for their neuroplastic effects?
Evidence suggests that the psychoplastogenic effects of psychedelics may be dissociable from their hallucinogenic properties.[8][9] Non-hallucinogenic analogs of psychedelics have been shown to promote similar neuroplastic changes, suggesting that the therapeutic potential of these compounds might be harnessed without inducing psychoactive effects.[8][9]
Troubleshooting Guides
This section addresses common issues encountered during experiments with psychoplastogens in neuronal cultures.
Low or No Neurite Outgrowth/Spinogenesis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific neuronal culture system. Concentrations used in published studies can serve as a starting point (see Table 1). |
| Incorrect Incubation Time | While effects can be seen with short stimulation, a 24-72 hour incubation period is often used to observe robust morphological changes.[3][13] A 6-hour stimulation followed by a growth period in a compound-free medium can also be effective.[2] |
| Poor Cell Health | Ensure primary cortical cultures are healthy and plated at the appropriate density. Atrophy and poor morphology at baseline will hinder the observation of positive plastic changes. |
| Inactive Compound | Verify the stability and activity of your psychoplastogen stock solution. Improper storage can lead to degradation. |
| Issues with Antagonists/Inhibitors | When using antagonists (e.g., ketanserin) or inhibitors (e.g., rapamycin), ensure they are used at the correct concentration to effectively block the target pathway without causing toxicity. For example, 100 nM ketanserin (B1673593) was shown to completely block the effects of 10 nM LSD. |
High Background or Weak Signal in Immunocytochemistry (ICC)
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | - Confirm the primary antibody is validated for ICC and recognizes the target protein in its native conformation.- Use the recommended antibody diluent as specified on the datasheet.[14]- Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Fixation and Permeabilization Problems | - Use the appropriate permeabilization reagent for the target's cellular location. For instance, Triton X-100 is necessary for nuclear or mitochondrial proteins.- Ensure fixation (e.g., with 4% PFA) is adequate to preserve morphology without masking the epitope.[15] |
| Endogenous Peroxidase Activity (for HRP-based detection) | Quench endogenous peroxidase activity by incubating with 3% H2O2 before primary antibody incubation.[14] |
| High Autofluorescence | For neuronal cultures, autofluorescence can be an issue. Consider using a reagent like Sudan Black to quench autofluorescence after staining. |
| Insufficient Blocking | Block with a suitable serum (from a species different from the primary antibody source) to prevent non-specific antibody binding. |
Quantitative Data Summary
Table 1: Effective Concentrations of Psychoplastogens in Neuronal Cultures
| Psychoplastogen | Concentration | Cell Type | Observed Effect | Reference |
| LSD | 10 nM | Rat Cortical Neurons | Increased neurite outgrowth | |
| LSD | 10 µM | Rat Cortical Neurons | Increased dendritic spine density and synaptogenesis | [2] |
| DMT | 10 µM | Rat Cortical Neurons | Increased neuritogenesis and spinogenesis | |
| Psilocin | 10 µM | Rat Primary Cortical Cultures | Promoted synaptogenesis | [16] |
| DOI | 10 µM | Rat Cortical Neurons | Increased neuritogenesis and spinogenesis | |
| Ketamine | 10 µM | Rat Cortical Neurons | Increased dendritic branching and synapse formation | [1][2] |
Experimental Protocols
Neurite Outgrowth Assay (Sholl Analysis)
-
Cell Culture: Prepare primary cortical cell cultures from embryonic day 18 (E18) rat pups and plate them on poly-d-lysine-coated plates.[13]
-
Treatment: At 3 days in vitro (DIV3), treat the immature cortical cultures with the psychoplastogen of interest for a specified duration (e.g., 1 hour stimulation followed by 71 hours of growth, or continuous 72-hour treatment).[2][13]
-
Immunocytochemistry: Fix the neurons and perform immunocytochemistry for a dendritic marker like Microtubule-Associated Protein 2 (MAP2).
-
Imaging and Analysis: Acquire images of isolated neurons. Use a method like Sholl analysis, which measures the number of dendritic branches that cross concentric circles at increasing distances from the soma, to quantify dendritic arbor complexity.[17]
Synaptogenesis Assay
-
Cell Culture: Use mature cortical cultures (e.g., DIV19).
-
Treatment: Treat the neurons with the psychoplastogen for a defined period (e.g., 24 hours).
-
Immunocytochemistry: Co-stain for a presynaptic marker (e.g., VGLUT1 or Synapsin I/II) and a postsynaptic marker (e.g., PSD-95).[16]
-
Imaging and Analysis: Acquire high-resolution images of dendrites. Quantify the density of co-localized pre- and postsynaptic puncta, which represent established synapses.[16]
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows involved in psychoplastogen research.
Caption: Serotonergic psychoplastogen signaling pathway.
Caption: Experimental workflow for neurite outgrowth analysis.
Caption: Troubleshooting logic for psychoplastogen experiments.
References
- 1. Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Psychedelics and Neural Plasticity: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelics and Other Psychoplastogens for Treating Mental Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic Drugs Change Structure of Neurons | UC Davis [ucdavis.edu]
- 7. Effects of psychedelics on neurogenesis and broader neuroplasticity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Harnessing neuroplasticity with psychoplastogens: the essential role of psychotherapy in psychedelic treatment optimization [frontiersin.org]
- 13. Transient Stimulation with Psychoplastogens Is Sufficient to Initiate Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 16. biorxiv.org [biorxiv.org]
- 17. escholarship.org [escholarship.org]
How to minimize off-target effects of IHCH-7086 in experiments
Welcome to the technical support center for IHCH-7086. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to minimize and identify potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-arrestin-biased agonist of the serotonin (B10506) 5-HT2A receptor with a binding affinity (Ki) of 12.59 nM.[1] Its design is intended to preferentially activate the β-arrestin signaling pathway over the G-protein pathway. This biased agonism is thought to be responsible for its potential antidepressant-like effects without inducing the hallucinogenic responses associated with non-biased 5-HT2A agonists.[1]
Q2: What are off-target effects and why are they a concern when using a novel compound like this compound?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. For this compound, this would involve binding to receptors, kinases, or other proteins besides the 5-HT2A receptor. These interactions can lead to misleading experimental results, cellular toxicity, and are a significant concern for therapeutic development.
Q3: Has the off-target profile of this compound been published?
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides a systematic approach to proactively minimize and retroactively identify potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular or behavioral phenotype that is not consistent with the known functions of the 5-HT2A β-arrestin pathway, or your results are difficult to reproduce.
Possible Cause: Off-target activity of this compound.
Solutions:
-
Optimize Compound Concentration:
-
Recommendation: Perform a dose-response curve for your primary endpoint (e.g., β-arrestin recruitment, downstream gene expression). Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
-
Incorporate Negative Controls:
-
Recommendation: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate the specific on-target effects from non-specific or off-target effects of the chemical scaffold.
-
-
Confirm Target Engagement in Your System:
-
Recommendation: Before proceeding with downstream phenotypic assays, confirm that this compound is engaging the 5-HT2A receptor in your specific cell line or animal model. This can be done using techniques like cellular thermal shift assays (CETSA) or by measuring downstream signaling events known to be directly linked to 5-HT2A β-arrestin activation.
-
Issue 2: How to Proactively Assess the Selectivity of this compound
You are planning a series of experiments and want to be confident that the observed effects are mediated by the 5-HT2A receptor.
Solutions:
-
Pharmacological Blockade:
-
Recommendation: Pre-treat your cells or animals with a selective 5-HT2A antagonist before administering this compound. If the effects of this compound are on-target, they should be blocked by the antagonist.
-
-
Genetic Knockdown/Knockout:
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the 5-HT2A receptor in your cell model. The effects of this compound should be significantly diminished or abolished in these modified cells compared to wild-type controls.
-
-
Broad Off-Target Screening:
-
Recommendation: For comprehensive characterization, consider submitting this compound for screening against a broad panel of receptors, kinases, and ion channels. Commercial services are available that offer such profiling.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for β-Arrestin Recruitment
Objective: To determine the optimal concentration of this compound for on-target engagement.
Methodology:
-
Cell Culture: Plate cells expressing a tagged β-arrestin and the 5-HT2A receptor.
-
Compound Preparation: Prepare a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time.
-
Detection: Use a suitable assay to measure the recruitment of β-arrestin to the 5-HT2A receptor (e.g., BRET, FRET, or enzyme complementation assays).
-
Data Analysis: Plot the measured signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
| Parameter | Description |
| EC50 | The concentration of this compound that produces 50% of the maximal response. |
| Emax | The maximum observed effect. |
Protocol 2: Western Blotting for Pathway Analysis
Objective: To confirm that this compound is activating the intended signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for various time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known 5-HT2A agonist).
-
Lysate Preparation: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins downstream of β-arrestin (e.g., p-ERK, total ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and quantify the band intensities.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for validating the on-target effects of this compound.
References
Stability of IHCH-7086 in DMSO stock solutions over time
This technical support center provides essential information for researchers, scientists, and drug development professionals working with IHCH-7086. Below you will find frequently asked questions and troubleshooting guides related to the stability of this compound in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1]
Q2: What is the recommended storage temperature and duration for this compound in DMSO stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound undergo?
A3: While specific data for this compound is not available, general studies on small molecules in DMSO suggest that multiple freeze-thaw cycles should be avoided to maintain compound integrity. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Are there any signs of degradation I should look for in my this compound DMSO stock solution?
A4: Visual indicators of potential degradation include discoloration of the solution or the appearance of precipitate upon thawing. If you observe any of these changes, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The compound's solubility limit in DMSO may have been exceeded, or the compound may be degrading. | Gently warm the solution to 37°C and vortex to attempt redissolution. If the precipitate persists, it may indicate degradation. It is advisable to prepare a fresh stock solution. For future preparations, ensure the stock concentration does not exceed the recommended solubility. |
| Inconsistent experimental results using the same stock solution. | The compound may have degraded over time or due to improper storage. | Prepare a fresh stock solution of this compound and repeat the experiment. Ensure that the stock solution is stored at the recommended temperature and that freeze-thaw cycles are minimized by using aliquots. |
| Discoloration of the DMSO stock solution. | This may indicate oxidation or other forms of chemical degradation. | Discard the discolored solution and prepare a fresh stock. To minimize oxidation, use high-purity, anhydrous DMSO and consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing. |
Data Presentation: Stability of this compound in Solution
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Storage Duration |
| Pure (Solid) | - | -20°C | 3 years |
| In Solvent | DMSO | -20°C | 1 month |
| In Solvent | DMSO | -80°C | 6 months |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol for Preparing this compound DMSO Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature in a desiccator to minimize moisture absorption.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use amber glass vials or polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol for a General Long-Term Stability Study of this compound in DMSO
This protocol outlines a general method for researchers who wish to perform their own detailed stability analysis.
Materials:
-
Freshly prepared this compound DMSO stock solution (prepared as above)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column and mobile phases for this compound analysis
-
Temperature-controlled storage units (-20°C and -80°C)
Procedure:
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparing the fresh stock solution, take an aliquot for initial analysis.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of the intact this compound will serve as the 100% reference value.
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures to be tested (e.g., -20°C and -80°C).
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining this compound by comparing the peak area to the T=0 peak area.
-
Plot the percentage of intact this compound against time for each storage condition to generate a stability profile.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound is a β-arrestin-biased agonist of the 5-HT2A serotonin (B10506) receptor.[2] Unlike classical psychedelic agonists that activate both Gq/11-protein and β-arrestin pathways, this compound preferentially activates the β-arrestin pathway. This biased agonism is thought to be responsible for its antidepressant-like effects without inducing the hallucinogenic effects associated with Gq/11-protein signaling.[3][4]
Caption: Biased signaling of this compound at the 5-HT2A receptor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in quantifying IHCH-7086's effects on neuroplasticity
Technical Support Center: IHCH-7086
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with quantifying the effects of this compound on neuroplasticity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, selective positive allosteric modulator (PAM) of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). As a PAM, this compound does not activate the TrkB receptor on its own but potentiates the receptor's response to endogenous BDNF. This leads to an amplification of downstream signaling cascades critical for synaptic plasticity, such as the MAPK/ERK and PI3K/Akt pathways.
Q2: Why am I observing high variability in my dendritic spine density measurements after this compound treatment?
A2: High variability is a common challenge in spine analysis. Key factors include:
-
Baseline BDNF Levels: The effect of this compound is dependent on endogenous BDNF. Variability in culture conditions or animal stress levels can alter baseline BDNF, leading to inconsistent potentiation.
-
Time Course: Changes in spine morphology occur over hours to days. Ensure you are using an optimal and consistent time point for measurement post-treatment. We recommend a 24-48 hour window for initial studies.
-
Region of Interest: Spine density varies significantly between different brain regions and even between different dendritic branches of the same neuron. It is critical to define and consistently sample from the same neuronal population and dendritic compartment (e.g., secondary apical dendrites of CA1 pyramidal neurons).
Q3: Can this compound be used in both in vitro and in vivo models?
A3: Yes, this compound has been designed for use in both models. However, its pharmacokinetic and pharmacodynamic properties differ. The compound has moderate blood-brain barrier permeability. For in vivo studies, appropriate dosage and administration routes must be determined. See the table below for starting recommendations.
Table 1: Recommended Starting Concentrations and Dosages for this compound
| Parameter | In Vitro (Primary Neuronal Cultures) | In Vivo (Rodent Model) |
|---|---|---|
| Working Concentration | 100 nM - 5 µM | N/A |
| Vehicle | 0.1% DMSO in culture medium | 5% DMSO, 40% PEG300, 55% Saline |
| Administration Route | N/A | Intraperitoneal (I.P.) |
| Dosage | N/A | 5 mg/kg - 20 mg/kg |
| Treatment Duration | 6 - 48 hours | 7 - 28 days (chronic study) |
Troubleshooting Guides
Problem 1: No significant enhancement of Long-Term Potentiation (LTP) is observed in hippocampal slices after acute application of this compound.
This is a common issue that can often be resolved by systematically checking experimental parameters.
Caption: Troubleshooting workflow for absent LTP enhancement.
Problem 2: Western blot shows no increase in p-TrkB levels after treatment, but downstream p-ERK is elevated.
This suggests a potential issue with the p-TrkB antibody or a rapid dephosphorylation of the receptor.
-
Step 1: Verify Antibody Specificity: Confirm that your anti-p-TrkB antibody is validated for the specific phosphorylation site (e.g., Y816) that is modulated by BDNF signaling. Run positive controls using recombinant p-TrkB or pervanadate-treated cell lysates.
-
Step 2: Use Phosphatase Inhibitors: The TrkB receptor can be rapidly dephosphorylated upon cell lysis. Ensure your lysis buffer is fresh and contains a potent cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Step 3: Check Time Course: Peak TrkB phosphorylation is often transient, occurring within 5-15 minutes of stimulation. In contrast, downstream effects like p-ERK elevation can be more sustained. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak p-TrkB signal.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host Species | Supplier (Example) | Recommended Dilution |
|---|---|---|---|
| p-TrkB (Y816) | Rabbit | Cell Signaling | 1:1000 |
| Total TrkB | Mouse | BD Biosciences | 1:1000 |
| p-ERK1/2 | Rabbit | Abcam | 1:2000 |
| Total ERK1/2 | Mouse | Santa Cruz Biotech | 1:1500 |
| β-Actin | Mouse | Sigma-Aldrich | 1:5000 |
Experimental Protocols
Protocol 1: Quantification of TrkB Pathway Activation via Western Blot
This protocol details the steps to measure the phosphorylation status of TrkB and downstream targets.
Caption: Experimental workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate primary hippocampal or cortical neurons and culture for 12-14 days in vitro (DIV). Prior to treatment, replace the culture medium with serum-free medium for 4 hours. Treat with the desired concentration of this compound or vehicle control for the specified time (e.g., 15 minutes for phosphorylation events).
-
Lysis: Immediately place culture dishes on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Load 20 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with the primary antibody (diluted in 5% BSA) overnight at 4°C with gentle agitation. Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane 3x for 10 minutes with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensity using software like ImageJ. Normalize the signal of the phosphorylated protein to the total protein.
Protocol 2: High-Resolution Dendritic Spine Imaging
-
Cell Culture and Transfection: At DIV 7, transfect primary neurons with a plasmid encoding a fluorescent protein (e.g., EGFP, mCherry) using lipofectamine to visualize neuronal morphology.
-
Treatment: At DIV 14, treat the transfected neurons with this compound or vehicle for 24-48 hours.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes. Wash three times with PBS. Mount coverslips onto glass slides using a mounting medium with DAPI.
-
Confocal Microscopy: Acquire Z-stack images of dendritic segments from secondary or tertiary branches of pyramidal-like neurons using a confocal microscope with a 63x oil-immersion objective. Use consistent laser power and gain settings for all samples.
-
Image Analysis: Deconvolve the Z-stacks and reconstruct 3D images. Using software such as Imaris or NeuronStudio, manually or semi-automatically quantify spine number, density (spines per µm), and morphology (e.g., mushroom, thin, stubby). Ensure the analyst is blinded to the experimental conditions.
Caption: Simplified signaling pathway for this compound action.
Best practices for handling and storing IHCH-7086
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling, storing, and utilizing IHCH-7086 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyridopyrroloquinoxaline derivative that functions as a β-arrestin-biased agonist for the serotonin (B10506) 5-HT2A receptor.[1] It was developed through structural simplification of the atypical antipsychotic drug lumateperone.[2] The compound has demonstrated potential for antidepressant-like effects in animal models without inducing the hallucinogenic responses associated with other 5-HT2A receptor agonists.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound selectively activates the β-arrestin signaling pathway downstream of the 5-HT2A receptor, with minimal to no engagement of the Gq/11 protein signaling cascade that is linked to hallucinogenic effects.[4] This biased agonism is a key feature of its pharmacological profile.
Q3: What is the appearance and purity of this compound?
A3: this compound is typically supplied as an oil with a light brown to yellow color. Purity is generally high, with one supplier reporting 98.01% purity and an enantiomeric excess of 98.57%.[1]
Handling and Storage
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from suppliers suggest the following:
| Form | Storage Temperature | Shelf Life |
| Pure Form | -20°C | 3 years |
| Pure Form | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
For long-term storage, it is recommended to store the compound in its pure form at -20°C.[3]
Q5: How should I handle this compound?
A5: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water.[5]
Experimental Protocols
In Vitro Assays
Q6: How do I prepare a stock solution of this compound for in vitro experiments?
A6: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mg/mL (264.89 mM).[3] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] Gentle warming and sonication can aid in dissolution.[1]
Suggested Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 377.52 g/mol , add 0.2649 mL of DMSO).
-
Vortex and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q7: What is a good starting concentration for in vitro assays?
A7: A good starting point for in vitro assays can be estimated from the compound's binding affinity (Ki). With a Ki of 12.59 nM for the 5-HT2A receptor, a concentration range of 10- to 100-fold higher than the Ki is often a reasonable starting point for functional assays. Therefore, a starting concentration range of approximately 100 nM to 1 µM is recommended for initial experiments.
β-Arrestin Recruitment Assay Protocol: A general protocol for a β-arrestin recruitment assay using a commercially available system (e.g., PathHunter®) is as follows:
-
Cell Culture: Culture cells expressing the 5-HT2A receptor and the β-arrestin assay components according to the manufacturer's instructions.
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and typically below 0.5%.
-
Agonist Treatment: Add the diluted this compound to the cell plate and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent and incubate at room temperature for 60 minutes in the dark.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a reference full agonist and plot a dose-response curve to determine the EC50.
In Vivo Experiments
Q8: How do I prepare this compound for in vivo administration?
A8: this compound can be formulated for in vivo use in at least two ways. The choice of vehicle will depend on the experimental design and administration route.
Vehicle Formulation 1 (Aqueous):
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Solubility: ≥ 2.5 mg/mL (6.62 mM).[3]
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Bring to the final volume with saline.
-
Vehicle Formulation 2 (Oil-based):
-
Composition: 10% DMSO, 90% Corn Oil.
-
Solubility: ≥ 2.5 mg/mL (6.62 mM).[3]
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly.
-
Q9: What is a suggested in vivo dosing protocol for mouse models of depression?
A9: While a specific dose for this compound has not been published, a study on a similar non-hallucinogenic psychoplastogen, 5-Br-DMT, used a single intraperitoneal (i.p.) injection of 10 mg/kg in a mouse model of stress-induced depression.[4] This can serve as a starting point for dose-finding studies with this compound. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Forced Swim Test (FST) Protocol for Mice:
-
Apparatus: A transparent cylindrical container (20 cm diameter, 50 cm height) filled with water (25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Recording: Video record the session for later analysis.
-
Drying: After the test, remove the mice from the water, dry them with a towel, and place them in a heated cage for a short period before returning them to their home cage.
-
Analysis: Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Troubleshooting
Q10: I am not observing the expected antidepressant-like effect in the forced swim test. What could be the issue?
A10: Several factors can influence the outcome of the forced swim test:
-
Dose: The dose of this compound may be suboptimal. A full dose-response study is recommended.
-
Vehicle and Solubility: Ensure the compound is fully dissolved in the vehicle. If precipitation is observed, consider preparing a fresh formulation or using sonication.
-
Animal Strain: Different mouse strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[6]
-
Experimental Conditions: Factors such as water temperature, handling, and time of day can affect the results. Ensure these are consistent across all experimental groups.[6]
-
Pre-test Stress: For rats, a pre-test session is often necessary to see the effects of some antidepressants. This is typically not required for mice.[7]
Q11: The compound precipitates out of my aqueous in vivo formulation. What can I do?
A11: If you observe precipitation:
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Warming: Gentle warming can also help, but be mindful of the compound's stability at higher temperatures.
-
Fresh Preparation: Prepare the formulation fresh on the day of the experiment.
-
Alternative Vehicle: Consider using the corn oil-based formulation, which may offer better solubility for lipophilic compounds.
Data Summary
| Parameter | Value |
| Molecular Formula | C₂₄H₃₁N₃O |
| Molecular Weight | 377.52 g/mol |
| CAS Number | 2957888-70-7 |
| Binding Affinity (Ki) | 12.59 nM (5-HT2A Receptor) |
| Efficacy (Emax) | 13% (partial agonist) |
| Appearance | Oil (Light brown to yellow) |
Visualizations
Caption: Signaling pathway of this compound at the 5-HT2A receptor.
Caption: General experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Refining dosage and administration timing for IHCH-7086 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the dosage and administration timing for IHCH-7086 in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage for this compound in mice?
A1: Direct, peer-reviewed dose-response studies for the optimal therapeutic effect of this compound are not yet widely published. However, existing research provides a key data point regarding its non-hallucinogenic properties. In a study, this compound did not induce head-twitch responses (HTR), a behavioral proxy for hallucinogenic effects in rodents, at a dose of 10 mg/kg.[1] For pharmacokinetic profiling of structurally related compounds, a dose of 3 mg/kg has been administered via intraperitoneal (i.p.) injection in C57BL/6J mice.[2]
Researchers should consider these values as starting points for their own dose-finding studies. It is recommended to perform a dose-response analysis to determine the optimal dosage for the desired antidepressant-like effects in the specific mouse model and experimental conditions being used.
Q2: What is the appropriate route of administration for this compound?
A2: For pharmacokinetic evaluations of compounds structurally similar to this compound, intraperitoneal (i.p.) injection has been utilized.[2] This is a common and effective route for systemic administration of small molecules in preclinical rodent studies. The choice of administration route can depend on the experimental goals, the formulation of the compound, and the desired pharmacokinetic profile.
Q3: How should this compound be formulated for in vivo administration?
A3: A recommended vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is advised to prepare the working solution fresh on the day of the experiment. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a β-arrestin-biased partial agonist of the serotonin (B10506) 2A (5-HT2A) receptor with a high binding affinity (Ki of 12.59 nM).[3][4] Unlike traditional psychedelic compounds that activate both Gq-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway.[5][6] The hallucinogenic effects of 5-HT2A agonists are primarily mediated by the Gq-protein pathway, while the antidepressant effects are linked to β-arrestin signaling.[5][7] This biased agonism allows this compound to produce antidepressant-like effects in mice without inducing hallucinogenic behaviors.[3][5]
Q5: What are the expected behavioral outcomes after this compound administration in mice?
A5: In preclinical mouse models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), this compound has been shown to significantly reduce immobility time, indicating an antidepressant-like effect.[1][8] Importantly, even at high doses, this compound does not induce the head-twitch response (HTR), which is a characteristic behavioral sign of hallucinogenic activity in rodents.[1][5]
Q6: How can I troubleshoot a lack of efficacy in my in vivo experiment with this compound?
A6: If you are not observing the expected antidepressant-like effects, consider the following troubleshooting steps:
-
Dosage: The dose may be too low. A dose-response study is recommended to find the optimal effective dose.
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in the vehicle. Prepare fresh solutions for each experiment as the stability of the compound in the formulation may be limited.
-
Administration Technique: Verify the accuracy of the administration technique (e.g., intraperitoneal injection) to ensure the full dose is delivered.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to the compound administration is critical. The optimal time window should be determined through pharmacokinetic and pharmacodynamic studies.
-
Animal Model: The choice of mouse strain and depression model can influence the outcome. Ensure the model is appropriate and has been validated in your laboratory.
Data Presentation
Table 1: In Vivo Dosage Information for this compound and Related Compounds in Mice
| Compound | Dose | Route of Administration | Mouse Strain | Observed Effect | Reference |
| This compound | 10 mg/kg | Not Specified | Not Specified | No induction of Head-Twitch Response (HTR) | [1] |
| Related Compounds | 3 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Used for pharmacokinetic evaluations | [2] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Mouse Model of Depression
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Animal Models:
-
Use established mouse models of depression, such as the Forced Swim Test (FST) or Tail Suspension Test (TST).
-
Commonly used mouse strains include C57BL/6J.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Compound Preparation and Administration:
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
This compound Formulation: On the day of the experiment, dissolve this compound in the vehicle to the desired final concentration. Use sonication or gentle warming if needed to ensure complete dissolution.
-
Administration: Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection. The volume of injection should be based on the animal's body weight (e.g., 10 mL/kg).
3. Behavioral Testing:
-
Timing: The timing of the behavioral test after compound administration is crucial. A pilot study to determine the time to peak plasma and brain concentration (Tmax) can inform the optimal testing window. A common starting point is 30-60 minutes post-injection.
-
Forced Swim Test (FST):
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test.
-
-
Tail Suspension Test (TST):
-
Suspend the mouse by its tail using tape.
-
Record the total duration of immobility over a 6-minute period.
-
4. Data Analysis:
-
Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Caption: General experimental workflow for in vivo studies.
References
- 1. Pyridopyrroloquinoxaline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting Unforeseen Results in IHCH-7086 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with IHCH-7086. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My in-vivo mouse model is exhibiting a head-twitch response (HTR) after administration of this compound. Is this an expected outcome?
A1: No, this is an unexpected result. This compound is designed as a non-hallucinogenic biased agonist for the 5-HT2A serotonin (B10506) receptor.[1][2] The absence of a head-twitch response, which is a behavioral proxy for hallucinogenic potential in mice, is a key characteristic of this compound.[2][3] Observing HTR suggests a potential experimental artifact or a deviation from the compound's known pharmacological profile under your specific experimental conditions. Please refer to the troubleshooting guide below.
Q2: I am not observing the expected antidepressant-like effects of this compound in my behavioral models.
A2: The lack of antidepressant-like effects could stem from several factors. This compound has been shown to improve depression-like behavior in mice.[2][4] Potential issues could include suboptimal dosing, the specific behavioral paradigm being used, or issues with the formulation and administration of the compound. It is also important to ensure that the 5-HT2A receptor antagonist, such as MDL100907, is used as a control to confirm that any observed effects are mediated by this receptor.[2]
Q3: My in-vitro assays show significant G-protein pathway activation upon this compound application. Is this consistent with its mechanism of action?
A3: Significant activation of the G-protein pathway is not the primary expected mechanism for this compound. It is characterized as a β-arrestin-biased agonist at the 5-HT2A receptor, meaning it preferentially activates the β-arrestin signaling pathway over the G-protein pathway.[2][4][5] While some level of G-protein signaling might not be entirely absent depending on the assay system and concentration used, strong activation would be an unexpected result and warrants further investigation into the experimental setup.
Q4: What are some common pitfalls in the cell-based assays that could lead to variable results with this compound?
A4: Common challenges in cell-based assays that can affect results include:
-
Cell Density: Inconsistent cell numbers can lead to variability in signal. It's recommended to optimize cell density in preliminary experiments.[6]
-
Plate Type: The choice of microplate (e.g., black plates for fluorescence to minimize background) can significantly impact signal-to-noise ratios.[6]
-
Autofluorescence: Cellular and media components (like phenol (B47542) red) can cause autofluorescence. Using phenol red-free media and red-shifted dyes is advisable.[6]
-
Cell Model Relevance: Using immortalized cell lines that may not accurately reflect the disease biology can lead to inconsistent results. Primary cells or more physiologically relevant models are often preferred.[7]
Quantitative Data Summary
| Parameter | Value | Description |
| Ki | 12.59 nM | Binding affinity of this compound for the 5-HT2A serotonin receptor.[4] |
| Emax (β-arrestin) | 13% (relative to 5-HT) | This compound is a partial agonist for the β-arrestin pathway.[5] |
| G-protein activity | Not detectable | This compound does not exhibit detectable G-protein activity at the 5-HT2A receptor.[5] |
| Head-Twitch Response (HTR) | Does not induce HTR | Even at high doses, this compound does not induce a head-twitch response in mice.[2] |
Experimental Protocols
Protocol 1: In-Vitro β-arrestin Recruitment Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor and a β-arrestin reporter system (e.g., Tango assay).
-
Cell Plating: Plate cells in a 96-well, black, clear-bottom microplate at a pre-optimized density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in phenol red-free assay buffer. Also, prepare a positive control (e.g., serotonin) and a vehicle control.
-
Compound Addition: Add the diluted compounds to the respective wells and incubate for the optimized duration (e.g., 6-24 hours).
-
Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the Emax and EC50 values.
Protocol 2: Mouse Head-Twitch Response (HTR) Assay
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or a positive control (e.g., a known hallucinogen) via intraperitoneal (i.p.) injection. A vehicle control group should also be included.
-
Observation Period: Place each mouse in an individual observation chamber and record the number of head twitches over a 30-minute period.
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the control groups. A statistically significant increase in HTR in the positive control group should be observed, while the this compound group should not show a significant increase compared to the vehicle control.
Visualizations
Caption: this compound biased signaling at the 5-HT2A receptor.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selectscience.net [selectscience.net]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Reproducibility in Behavioral Studies with [Compound Name]
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of behavioral studies involving novel compounds like [Compound Name]. Given that variability is an inherent challenge in behavioral research, this guide aims to equip researchers, scientists, and drug development professionals with the tools to identify and mitigate potential sources of inconsistency.[1][2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during behavioral experiments in a question-and-answer format.
General Issues
| Question | Answer |
| Why are my results inconsistent across different experimental cohorts? | Inconsistency can arise from numerous factors.[2][3] Ensure that animal characteristics (age, sex, strain, background), housing conditions, and handling procedures are identical for all cohorts.[4] Subtle environmental changes, such as lighting, noise levels, or even the experimenter's scent (e.g., perfume), can significantly impact behavior.[1] It is also crucial to consider the female estrous cycle, as it can affect performance in various assays.[1] |
| How can I minimize experimenter-induced variability? | Standardize all interactions with the animals. This includes handling techniques, the timing of procedures, and even the presence of the experimenter in the testing room.[3][5] Blinding the experimenter to the treatment groups (e.g., [Compound Name] vs. vehicle) is a critical step to prevent unconscious bias during data collection and scoring.[6] Developing and strictly adhering to a Standard Operating Procedure (SOP) is essential.[7][8] |
| My control group is showing high levels of anxiety/stress. What could be the cause? | High baseline anxiety can be due to improper acclimatization to the facility, testing room, or equipment.[7][9] Ensure a sufficient habituation period. Other factors include excessive noise, inappropriate light levels (mice are nocturnal and sensitive to bright light), or olfactory cues from other animals or cleaning agents.[1][10] |
Assay-Specific Troubleshooting
| Question | Answer |
| (Morris Water Maze) Why are my mice just floating instead of searching for the platform? | This "floating" behavior can indicate several issues. The water temperature might be too comfortable, reducing the motivation to escape; a temperature of 21-26°C is often recommended.[11][12] Alternatively, if the task is too difficult initially, mice may develop a passive coping strategy ("learned helplessness").[12] Consider pre-training with a visible platform to ensure the animals understand the task.[12] |
| (Elevated Plus Maze) My animals are not exploring the open arms at all, even in the control group. | A complete avoidance of open arms suggests high anxiety levels.[13] Verify that the lighting on the open arms is not excessively bright or stressful. The ideal illumination is a matter of debate and can be strain-specific, but dim lighting is generally preferred.[9] Also, ensure the maze is cleaned thoroughly between trials to eliminate olfactory cues from previous animals that could signal danger.[10] |
| (Fear Conditioning) I'm observing high variability in the freezing response to the conditioned stimulus (CS). | Variability in freezing is a known challenge.[14] It can be influenced by the parameters of the conditioning itself, such as the intensity and duration of the unconditioned stimulus (footshock) and the CS (tone).[14][15] Baseline differences in auditory startle responses and locomotor activity between strains can also affect the interpretation of freezing behavior.[14] Ensure the context of the testing chamber is distinct from the conditioning chamber for cued fear assessment.[15] |
Experimental Protocols
Adherence to detailed, standardized protocols is paramount for reproducibility. Below are methodologies for key behavioral assays.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test assesses anxiety by measuring the animal's tendency to explore the open, elevated arms of a maze versus the enclosed arms.[6]
Methodology:
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the trial to acclimate.[9][10]
-
Apparatus Setup: The maze should be elevated (e.g., 80 cm) with two open arms and two closed arms. Set up under dim, indirect lighting.[9]
-
Procedure:
-
Gently place the mouse in the center of the maze, facing a closed arm.[13]
-
Allow the animal to explore the maze for a single 5-minute trial.[6] The experimenter should ideally be obscured from the animal's view.[9]
-
An automated tracking system should record the time spent and entries into each arm.[10]
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total. A higher percentage indicates lower anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 10% Nolvasan) between each animal to remove olfactory cues.[10]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a test of hippocampal-dependent spatial learning where an animal must learn the location of a hidden escape platform in a pool of opaque water using distal visual cues.
Methodology:
-
Apparatus Setup: Use a large circular tank (e.g., 90-120 cm diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[16] The water temperature should be maintained around 21°C. A small escape platform should be submerged approximately 1 cm below the water's surface.[16] Ensure prominent, stable visual cues are placed around the room.[17]
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the tank wall from one of four quasi-random start positions.
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24-48 hours after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Key metrics include latency to find the platform during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Fear Conditioning for Associative Learning
This paradigm assesses the ability to learn and remember an association between a neutral stimulus (context or cue) and an aversive stimulus (e.g., footshock).[15]
Methodology:
-
Conditioning Phase:
-
Place the animal in the conditioning chamber.
-
After an initial exploration period (e.g., 2-3 minutes), present a neutral conditioned stimulus (CS), such as an auditory tone, for 20-30 seconds.
-
The CS co-terminates with a mild, brief footshock (the unconditioned stimulus, US), for example, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 1-5 times with an inter-trial interval.[15]
-
-
Contextual Fear Testing (24 hours later):
-
Place the animal back into the original conditioning chamber for a set period (e.g., 5 minutes) without presenting the CS or US.
-
Measure freezing behavior, defined as the complete absence of movement except for respiration.[15]
-
-
Cued Fear Testing (at least 1 hour after contextual test):
-
Place the animal in a novel context with different lighting, flooring, and scent.
-
After an initial period to assess baseline freezing, present the CS (tone) without the US.
-
Measure freezing behavior before and during the CS presentation.[15]
-
-
Data Analysis: The primary outcome is the percentage of time spent freezing during the contextual test and in response to the cue in the novel context.
Data Presentation and Parameter Control
To ensure reproducibility, critical experimental parameters must be documented and controlled.
Table 1: Key Parameters for Ensuring Reproducibility in Behavioral Studies
| Category | Parameter | Recommendation |
| Animal | Species & Strain | Report fully, including substrain (e.g., C57BL/6J).[2] |
| Sex | Test males and females separately; note the stage of the estrous cycle for females if possible.[1][6] | |
| Age & Weight | Use age-matched controls and report weight.[4] | |
| Source | Use a consistent, reputable vendor. | |
| Environment | Housing | Standardize cage density, enrichment, and bedding.[3] |
| Acclimatization | Minimum 1-2 weeks to the facility, 30-60 minutes to the testing room.[7][9] | |
| Light/Dark Cycle | Maintain a strict 12:12 cycle; test at the same time of day for all animals.[1] | |
| Temperature & Humidity | Keep stable and record daily. | |
| Noise & Odors | Minimize sudden noises; avoid strong scents and use consistent cleaning agents.[1] | |
| Procedure | Handling | Handle animals consistently and by the same experimenter if possible.[1][3] |
| Blinding | The experimenter should be blind to the experimental groups.[6] | |
| Randomization | Randomly assign animals to treatment groups.[7] | |
| Test Order | If using a battery of tests, keep the order consistent as prior testing can affect outcomes.[3] |
Table 2: Example Data Summary for a [Compound Name] Study
| Group | N | Latency to Platform (Day 4, seconds) | Time in Target Quadrant (Probe, %) | Time in Open Arms (EPM, %) |
| Vehicle | 12 | 15.2 ± 2.1 | 45.3 ± 3.5 | 28.1 ± 4.2 |
| [Compound Name] (10 mg/kg) | 12 | 10.5 ± 1.8 | 62.1 ± 4.1 | 42.5 ± 5.0 |
| [Compound Name] (30 mg/kg) | 12 | 8.1 ± 1.5 | 68.7 ± 3.8 | 49.8 ± 4.7 |
| Data are presented as Mean ± SEM. |
Visualizations
Diagrams can clarify complex workflows and relationships, aiding in standardized execution.
Caption: A decision tree for troubleshooting sources of variability.
Caption: A generalized workflow for a behavioral pharmacology study.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. SOP for Conducting Behavioral Studies in Animals – SOP Guide for Pharma [pharmasop.in]
- 8. Standard Operating Procedures | Clinical Research Resource HUB [hub.ucsf.edu]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Delay and trace fear conditioning in C57BL/6 and DBA/2 mice: issues of measurement and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. behaviorcloud.com [behaviorcloud.com]
Technical Support Center: Methodological Considerations for Long-Term IHCH-7086 Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IHCH-7086 in long-term treatment studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-arrestin-biased agonist for the 5-HT2A serotonin (B10506) receptor with a Ki of 12.59 nM.[1] By selectively activating the β-arrestin signaling pathway over the G-protein pathway, it aims to achieve therapeutic effects, such as antidepressant-like activity, without inducing the hallucinogenic effects associated with non-biased 5-HT2A agonists.[1][2] this compound was developed by structurally simplifying the atypical antipsychotic drug lumateperone.[3]
Q2: We are not observing the expected antidepressant-like effects of this compound in our long-term neuronal cell culture model. What are the potential reasons?
A2: A lack of an observable effect can stem from several factors including issues with the compound, the cell culture system, or the experimental design. A systematic troubleshooting approach is crucial to pinpoint the issue. Potential reasons could include:
-
Compound Integrity: Degradation of this compound over the long-term study period.
-
Cell Health: Poor cell viability, high passage number leading to phenotypic drift, or mycoplasma contamination.[4][5]
-
Target Expression: Low or absent expression of the 5-HT2A receptor in the chosen cell line.
-
Assay Protocol: Suboptimal compound concentration, insufficient treatment duration, or inappropriate assay endpoint.
Q3: How can we monitor and maintain the stability of this compound in our culture medium over several weeks?
A3: For long-term studies, it is critical to ensure consistent exposure to the active compound. Consider the following:
-
Regular Media Changes: Replenish the media with freshly prepared this compound at regular intervals. The frequency will depend on the stability of the compound in your specific culture conditions.
-
Stability Assessment: If possible, perform analytical chemistry (e.g., HPLC-MS) on the culture medium at different time points to determine the degradation rate of this compound.
-
Storage Conditions: Store the stock solution of this compound under recommended conditions (typically protected from light and at low temperatures) to prevent degradation.
Q4: What are the key considerations for choosing a cell model for long-term this compound studies?
A4: The choice of cell model is critical for the relevance of your findings.
-
Receptor Expression: Ensure the cell line endogenously expresses the 5-HT2A receptor at a sufficient level. This can be verified by techniques like qPCR, Western blot, or flow cytometry.
-
Phenotypic Stability: Use cells with a low passage number to minimize the risk of genetic and phenotypic drift over the course of the experiment.[6]
-
Model Relevance: The chosen cell line should be relevant to the therapeutic area of interest (e.g., neuronal cells for depression studies).
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability in long-term studies can obscure real biological effects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Dosing | Prepare fresh dilutions of this compound from a validated stock solution for each media change. Ensure thorough mixing. |
| Fluctuations in Incubator Conditions | Regularly monitor and calibrate incubator temperature, CO2, and humidity levels. |
| Assay Technique | For endpoint assays, ensure consistent timing for all steps, including reagent addition and signal reading.[5] |
Issue 2: Decline in Cell Health Over Time
Maintaining a healthy cell culture is paramount for the validity of long-term studies.
| Potential Cause | Troubleshooting Steps |
| Nutrient Depletion/Waste Accumulation | Increase the frequency of media changes. Consider using a perfusion system for very long-term cultures. |
| Cytotoxicity of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).[4][5] |
| Oxidative Stress | Supplement the culture medium with antioxidants if appropriate for your cell model and experimental question. |
| Cell Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to senescence or altered phenotypes.[6] |
Experimental Protocols
Protocol 1: Long-Term Viability Assay using a Luminescent ATP-based Assay
This protocol assesses the viability of cells treated with this compound over an extended period.
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Long-Term Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Replace the medium with fresh treatment or control medium every 2-3 days.
-
Viability Assessment: At designated time points (e.g., Day 1, 3, 7, 14, 21), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of a commercial luminescent ATP assay reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Caption: Systematic workflow for troubleshooting long-term studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 5. youtube.com [youtube.com]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
Strategies for reducing non-specific binding in IHCH-7086 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in IHCH-7086 assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound assays?
A1: Non-specific binding refers to the adherence of primary or secondary antibodies to unintended targets within the tissue sample. This can be caused by various factors, including hydrophobic interactions, ionic attractions, and cross-reactivity of antibodies with off-target proteins.[1][2] Such binding obscures the specific signal from the target antigen, leading to high background staining and making accurate interpretation of the results difficult.[3]
Q2: What are the most common causes of high background staining in this compound assays?
A2: High background staining is a frequent issue and can stem from several sources:
-
Inadequate Blocking: Insufficient blocking of non-specific sites on the tissue.[3][4]
-
Excessive Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high.[5][6]
-
Endogenous Enzyme Activity: Tissues may contain endogenous enzymes like peroxidases or phosphatases that can react with the detection reagents, causing a false positive signal.[7][8]
-
Hydrophobic and Ionic Interactions: Antibodies may non-specifically bind to tissue components due to these forces.[1][9]
-
Cross-reactivity of Secondary Antibodies: The secondary antibody may be binding to endogenous immunoglobulins present in the tissue sample.[2]
Q3: How can I prevent non-specific binding from endogenous enzymes?
A3: Many tissues, such as the kidney, liver, and areas with red blood cells, have endogenous peroxidase activity.[7] If you are using a horseradish peroxidase (HRP)-conjugated antibody, it is crucial to quench this endogenous activity. This can be achieved by treating the tissue with a solution of 3% hydrogen peroxide (H₂O₂) before applying the primary antibody.[7][8] For assays using alkaline phosphatase (AP)-conjugated antibodies, endogenous AP activity can be blocked with levamisole (B84282).[7][8]
Q4: What is the purpose of the blocking step and what are the recommended blocking agents?
A4: The blocking step is essential for preventing non-specific antibody binding by covering reactive sites on the tissue.[10][11] This reduces background noise and improves the quality of the staining.[10] Common blocking agents include:
-
Normal Serum: Using normal serum from the same species in which the secondary antibody was raised is highly recommended.[10][12] For example, if your secondary antibody was made in a goat, you should use normal goat serum for blocking.[7]
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that is effective at reducing non-specific hydrophobic interactions.[1]
-
Non-fat Dry Milk: This is another common and inexpensive blocking agent. However, it is not recommended for assays detecting phosphorylated proteins, as it contains phosphoproteins that can interfere with the results.[13]
Troubleshooting Guides
Issue 1: High Background Staining
High background staining can obscure the specific signal, making it difficult to analyze the results of your this compound assay.[3]
Caption: Troubleshooting workflow for high background staining.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time for the blocking step. Consider switching to a different blocking agent, such as 10% normal serum from the species of the secondary antibody.[3] |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. A higher concentration can lead to increased non-specific binding.[4][5] |
| Endogenous Peroxidase or Phosphatase Activity | For HRP-based detection, include a step to quench endogenous peroxidase activity with 3% H₂O₂. For AP-based detection, use 1mM levamisole to block endogenous alkaline phosphatase.[7][8] |
| Inadequate Washing | Ensure that washing steps between antibody incubations are thorough to remove unbound antibodies. Increase the duration and/or number of washes. |
| Secondary Antibody Cross-Reactivity | Run a control without the primary antibody. If staining is still observed, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[3][8] |
Issue 2: Non-Specific Staining in Negative Controls
Even with no primary antibody, you might observe staining. This indicates an issue with the secondary antibody or the detection system.
Caption: Mechanism of non-specific secondary antibody binding.
| Potential Cause | Recommended Solution |
| Secondary antibody binding to endogenous immunoglobulins | Use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the species from which the sample was obtained.[3][8] |
| Secondary antibody binding to Fc receptors on the tissue | Ensure adequate blocking with normal serum from the same species as the secondary antibody. The immunoglobulins in the serum will block the Fc receptors.[10][11] |
| Endogenous biotin (B1667282) (if using a biotin-based detection system) | If using an avidin-biotin complex (ABC) method, block for endogenous biotin using an avidin/biotin blocking kit.[5][8] |
Experimental Protocols
Protocol: Standard Blocking Procedure
-
After deparaffinization, rehydration, and antigen retrieval, wash the slides twice for 5 minutes each in a wash buffer (e.g., PBS or TBS).
-
Optional (for HRP detection): To quench endogenous peroxidase activity, incubate the slides in 3% H₂O₂ for 10-15 minutes at room temperature.[7]
-
Wash the slides twice for 5 minutes each in the wash buffer.
-
Prepare the blocking solution. A common choice is 5-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100.[13]
-
Apply the blocking solution to the tissue sections, ensuring complete coverage.
-
Incubate for at least 1 hour at room temperature in a humidified chamber.
-
Drain the blocking solution from the slides (do not wash) before applying the primary antibody.
Protocol: Primary Antibody Titration
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500) from the manufacturer's recommended starting concentration.[5]
-
Use a positive control tissue known to express the target antigen.
-
Apply each dilution to a separate tissue section and follow the standard this compound staining protocol.
-
Include a negative control where the primary antibody is omitted.
-
Evaluate the staining at each dilution. The optimal dilution is the one that provides strong specific staining with the lowest background.[8]
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. tw.sinobiological.com [tw.sinobiological.com]
- 7. qedbio.com [qedbio.com]
- 8. bma.ch [bma.ch]
- 9. sinobiological.com [sinobiological.com]
- 10. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to Validating Novel Antidepressant Candidates: The Forced Swim Test
Introduction
The escalating global burden of depressive disorders necessitates the urgent development of novel, more effective antidepressant therapies. A critical step in the preclinical assessment of new chemical entities is the use of robust, predictive animal models. The Forced Swim Test (FST) remains a cornerstone in the initial screening for compounds with potential antidepressant activity.[1][2][3] This guide provides a comparative framework for the validation of a novel investigational compound, designated here as IHCH-7086, against established antidepressant agents using the FST. While specific data for this compound is not publicly available, this document will use representative data for standard drugs to illustrate the validation process.
The FST is a behavioral assay in rodents that assesses the effect of antidepressant drugs on the animal's response to an inescapable stressor.[2][4] The primary endpoint is the duration of immobility, a state of passive floating that is interpreted as a "depressive-like" behavior.[1][4] Clinically effective antidepressants have been consistently shown to reduce this immobility time, suggesting an active coping strategy.[2][3][4]
Comparative Performance in the Forced Swim Test
The efficacy of a novel compound like this compound is evaluated by its ability to significantly reduce the duration of immobility in the FST compared to a vehicle-treated control group. Its performance is then benchmarked against a standard antidepressant, such as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) like Fluoxetine. The following table presents a hypothetical but representative dataset illustrating a potential outcome for this compound.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Change from Vehicle |
| Vehicle | - | 150 ± 10 | - |
| This compound | 10 | 95 ± 8 | -36.7% |
| This compound | 20 | 70 ± 7 | -53.3% |
| Fluoxetine | 20 | 85 ± 9 | -43.3% |
Data are presented as mean ± SEM (Standard Error of the Mean). The data provided for this compound is illustrative and for comparative purposes only.
Experimental Protocol: Forced Swim Test (Mouse Model)
A standardized and rigorously controlled experimental protocol is paramount for the reliability and reproducibility of FST results.
1. Subjects:
-
Species: Male C57BL/6J mice are commonly used due to their prevalent use in genetic modification studies.[5]
-
Age/Weight: 8-10 weeks old, weighing 20-25 grams.
-
Housing: Animals should be group-housed in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are to be provided ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week before testing and habituated to the testing room for at least 1 hour prior to the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (24 cm height, 13 cm diameter) is filled with water to a depth of 10-15 cm.[1]
-
The water temperature is maintained at a constant 23-25°C to prevent hypothermia, which could affect motor activity.[2][4]
3. Drug Administration:
-
This compound and a positive control (e.g., Fluoxetine, 20 mg/kg) are dissolved in an appropriate vehicle (e.g., saline with 0.1% Tween 80).
-
The control group receives the vehicle only.
-
Administration is typically performed via intraperitoneal (i.p.) injection 30-60 minutes before the test.
4. Experimental Procedure:
-
The entire test session for each mouse is 6 minutes.[1]
-
Mice are individually placed into the cylinder of water.
-
The session is video-recorded for later analysis.
-
The first 2 minutes of the session are considered a habituation period and are typically excluded from the final analysis.[6]
-
During the final 4 minutes of the test, the duration of immobility is scored by a trained observer blinded to the treatment groups.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[2] Active swimming and climbing behaviors are not counted as immobility.[1]
-
After the 6-minute session, the mouse is removed from the water, dried with a towel, and returned to its home cage.
5. Data Analysis:
-
The total time spent immobile during the last 4 minutes of the test is calculated for each animal.
-
Statistical analysis is performed using a one-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Forced Swim Test protocol for validating a novel antidepressant candidate.
Caption: Workflow of the Forced Swim Test for antidepressant screening.
Signaling Pathways and Logical Relationships
While the specific molecular target of this compound is unknown, established antidepressants modulate monoaminergic systems. For instance, SSRIs like Fluoxetine increase synaptic serotonin levels, while tricyclic antidepressants like Desipramine (B1205290) affect both serotonin and norepinephrine. A reduction in immobility in the FST by a novel compound would suggest a potential interaction with these or other neurotransmitter systems implicated in depression.
Caption: Hypothesized mechanism of action for antidepressant effects in the FST.
The Forced Swim Test serves as an essential primary screening tool in the discovery pipeline for new antidepressants. By comparing the performance of a novel compound such as this compound against both a vehicle control and a clinically relevant standard like Fluoxetine, researchers can make crucial early decisions about the potential efficacy of the candidate compound. A significant reduction in immobility provides a strong rationale for advancing the compound to more complex and specific models of depression and for further investigation into its mechanism of action.
References
- 1. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 2. lasa.co.uk [lasa.co.uk]
- 3. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of IHCH-7086 and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo properties of IHCH-7086, a novel non-hallucinogenic psychedelic analog, and psilocybin, a classic psychedelic compound. The information is compiled from preclinical studies to offer an objective overview of their respective pharmacodynamic, pharmacokinetic, and behavioral profiles.
Executive Summary
Psilocybin, the prodrug of psilocin, is a well-characterized serotonergic psychedelic that elicits its hallucinogenic and potential therapeutic effects primarily through the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4][5] Recent research has led to the development of analogs like this compound, which aim to separate the therapeutic benefits from the hallucinogenic effects.[6] this compound is designed as a biased agonist at the 5-HT2A receptor, preferentially activating the β-arrestin signaling pathway over the Gq-mediated pathway, a mechanism hypothesized to mediate antidepressant effects without inducing hallucinations.[6] This document synthesizes available in vivo data to facilitate a direct comparison of these two compounds.
Pharmacodynamics
The primary molecular target for both psilocin (the active metabolite of psilocybin) and this compound is the 5-HT2A receptor. However, their engagement with the receptor and downstream signaling pathways differ significantly.
Receptor Binding and Functional Activity
Psilocin acts as a partial agonist at the 5-HT2A receptor, activating both Gq- and β-arrestin-mediated signaling pathways.[1][6] This dual activation is believed to be responsible for both its hallucinogenic and antidepressant-like effects.[6] In contrast, this compound was designed to selectively bind to the extended binding pocket (EBP) of the 5-HT2A receptor, leading to a biased activation of the β-arrestin pathway.[6]
Table 1: Comparative Receptor Binding Affinities (Ki) of Psilocin
| Receptor Subtype | Psilocin Ki (nM) |
| 5-HT2A | 120-173[7][8] |
| 5-HT2C | 79-311[7][8] |
| 5-HT1A | 152-146[7][8] |
Note: Specific Ki values for this compound at various receptors are not yet publicly available in the reviewed literature.
Signaling Pathway
The differential engagement of signaling pathways by psilocin and this compound at the 5-HT2A receptor is a key distinguishing feature.
Behavioral Effects in Animal Models
The most direct in vivo comparison between this compound and psilocybin comes from behavioral studies in mice, particularly the head-twitch response (HTR), which is a widely accepted preclinical proxy for hallucinogenic potential in humans.
Head-Twitch Response (HTR)
Psilocybin dose-dependently induces the HTR in mice, an effect that is mediated by 5-HT2A receptor activation.[7][8][9] In stark contrast, even high doses of this compound and its analogs do not elicit the HTR, supporting its non-hallucinogenic profile.[6]
Antidepressant-like Effects
Both compounds have demonstrated antidepressant-like effects in rodent models of depression. A single administration of psilocybin has been shown to reverse anhedonic behaviors in chronically stressed mice.[10] Similarly, this compound and its analog IHCH-7079 significantly improve depression-like behavior in mice subjected to acute restraint stress or corticosterone (B1669441) injection.[6] These antidepressant effects for both compounds are blocked by a 5-HT2A receptor antagonist, indicating a common site of action for this therapeutic-like outcome.[6]
Table 2: Comparative Behavioral Effects in Mice
| Behavioral Assay | Psilocybin | This compound |
| Head-Twitch Response (HTR) | Induces HTR (e.g., maximal effect at 1 mg/kg, i.p.)[7][8][9] | Does not induce HTR, even at high doses[6] |
| Antidepressant-like Effects | Reverses anhedonia in chronic stress models[10] | Improves depression-like behavior in acute stress models[6] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not yet available in the public domain. For psilocybin, it is well-established that it is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin, after administration.[1][11][12][13]
Table 3: Pharmacokinetic Parameters of Psilocin in Humans (Oral Administration)
| Parameter | Value |
| Bioavailability | ~50%[11][12][13] |
| Tmax (Time to Peak Plasma Concentration) | 1.8 - 4 hours[11][12][13] |
| Elimination Half-life | 1.5 - 4 hours[11][12][13] |
| Metabolism | Primarily by CYP2D6 and CYP3A4[11][12][13] |
Table 4: Pharmacokinetic Parameters of Psilocin in Mice
| Parameter | Value (after 0.3 mg/kg dose) |
| Cmax (Peak Plasma Concentration) | 198 ± 28 ng/mL[2][3] |
| Tmax | 0.30 ± 0.11 hours[2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited in vivo studies.
Head-Twitch Response (HTR) Assay
-
Subjects: Male C57BL/6J mice are commonly used.
-
Drug Administration: Psilocybin (or vehicle) is administered via intraperitoneal (i.p.) injection.
-
Observation: Mice are placed in a clean cage and observed for a set period (e.g., 30-60 minutes). The number of head twitches (rapid, involuntary rotational movements of the head) is counted by a trained observer blinded to the treatment conditions.
-
Data Analysis: The total number of head twitches per observation period is recorded and compared between treatment groups.
Forced Swim Test (FST)
-
Purpose: To assess behavioral despair, a measure of depression-like behavior.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without active swimming) is measured over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect. Psilocybin has been shown to reduce immobility time in stressed mice.[9]
Pharmacokinetic Analysis
-
Sample Collection: Following drug administration, blood samples are collected at various time points.
-
Sample Processing: Plasma is separated by centrifugation.
-
Quantification: The concentration of the analyte (e.g., psilocin) in the plasma is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life are calculated from the concentration-time data.
Conclusion
The available in vivo data suggests that this compound represents a significant advancement in the development of 5-HT2A receptor modulators with therapeutic potential for depression. By exhibiting a biased agonism for the β-arrestin pathway, it appears to retain the antidepressant-like effects of psilocybin while avoiding the hallucinogenic activity as indicated by the absence of the head-twitch response in mice. While direct, head-to-head comparative studies are still needed to fully elucidate the relative efficacy and safety profiles, the initial preclinical findings for this compound are promising. Further research, including comprehensive pharmacokinetic and toxicology studies, will be crucial in determining its potential for clinical development. Psilocybin, on the other hand, remains a valuable tool for understanding the full spectrum of 5-HT2A receptor activation and continues to show promise as a therapeutic agent in its own right, albeit with the associated psychedelic effects.
References
- 1. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Effects of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Psilocybin [mdpi.com]
- 6. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing psilocybin: antidepressant-like behavioral and synaptic actions of psilocybin are independent of 5-HT2R activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Comparative Analysis of IHCH-7086: A Guide to Serotonin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the serotonin (B10506) receptor subtype cross-reactivity of IHCH-7086, a novel β-arrestin-biased 5-HT2A receptor agonist. While comprehensive quantitative data on its binding and functional activity across a wide range of serotonin and other G-protein coupled receptors (GPCRs) is not extensively available in the public domain, this document synthesizes the current understanding of its primary mechanism of action and presents standardized experimental protocols for evaluating its selectivity profile.
Introduction to this compound
This compound is a pyridopyrroloquinoxaline derivative that has been identified as a potent agonist at the serotonin 5-HT2A receptor, with a reported binding affinity (Ki) of 12.59 nM[1]. It is structurally derived from the atypical antipsychotic drug lumateperone[2]. The defining characteristic of this compound is its functional selectivity, or biased agonism. It preferentially activates the β-arrestin signaling pathway over the canonical Gq-protein-mediated pathway[3][4]. This unique mechanism is hypothesized to be responsible for its potential antidepressant-like effects, while avoiding the hallucinogenic activity associated with non-biased 5-HT2A receptor agonists like psilocin and LSD[3][4].
The current understanding is that this compound targets an "extended binding pocket" (EBP) within the 5-HT2A receptor, which favors the recruitment of β-arrestin, as opposed to the "orthosteric binding pocket" (OBP) that is engaged by classic hallucinogens and leads to Gq-protein activation[3]. Preclinical studies in mice have shown that this compound does not induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans[3].
Cross-Reactivity Profile of this compound: A Data Gap
A thorough review of the scientific literature and publicly accessible databases did not yield a comprehensive quantitative cross-reactivity profile for this compound against other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C) or other non-serotonin GPCRs. The primary reported affinity is for the 5-HT2A receptor.
To provide a framework for such an analysis, the following tables present a hypothetical structure for presenting such data, which is crucial for a complete assessment of the compound's selectivity and potential off-target effects.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT2A | [3H]Ketanserin | 12.59 [1] |
| 5-HT1A | [3H]8-OH-DPAT | Data not available |
| 5-HT2B | [3H]LSD | Data not available |
| 5-HT2C | [3H]Mesulergine | Data not available |
| 5-HT1B | [3H]GR 125743 | Data not available |
| 5-HT1D | [3H]GR 125743 | Data not available |
| 5-HT6 | [3H]LSD | Data not available |
| 5-HT7 | [3H]LSD | Data not available |
Table 2: Hypothetical Functional Activity Profile of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |
| 5-HT2A (β-arrestin) | β-arrestin Recruitment | Data not available | Data not available |
| 5-HT2A (Gq) | Calcium Mobilization | Data not available | Data not available |
| 5-HT1A (Gi) | cAMP Inhibition | Data not available | Data not available |
| 5-HT2B (Gq) | Calcium Mobilization | Data not available | Data not available |
| 5-HT2C (Gq) | Calcium Mobilization | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Signaling Pathways at the 5-HT2A Receptor
The differential signaling of biased versus non-biased 5-HT2A receptor agonists is a key aspect of their pharmacological profiles. The following diagrams illustrate these distinct pathways.
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines a typical workflow for characterizing the cross-reactivity and functional selectivity of a compound like this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-reactivity and functional selectivity of a compound.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.
-
A suitable radioligand for each receptor subtype (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
This compound at a range of concentrations.
-
A non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or control compounds in the assay buffer.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin recruitment to the 5-HT2A receptor.
Materials:
-
A cell line co-expressing the human 5-HT2A receptor fused to a protein fragment (e.g., a luciferase or enzyme fragment) and β-arrestin fused to the complementary fragment.
-
This compound at a range of concentrations.
-
A reference agonist (e.g., serotonin).
-
Cell culture medium and assay buffer.
-
A substrate for the reconstituted enzyme/protein that produces a detectable signal (e.g., luminescence or fluorescence).
-
A plate reader capable of detecting the signal.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound or the reference agonist to the wells.
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at 37°C.
-
Add the detection reagent containing the substrate.
-
Incubate for a further period to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Data are normalized to the response of the reference agonist and plotted against the log concentration of this compound to determine the EC50 and Emax values.
G-Protein Activation Assay (Calcium Mobilization for Gq-coupled Receptors)
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to activate Gq-protein signaling downstream of the 5-HT2A receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at a range of concentrations.
-
A reference agonist (e.g., serotonin).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Inject varying concentrations of this compound or the reference agonist into the wells.
-
Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
The peak fluorescence response is determined for each concentration.
-
Data are normalized to the response of the reference agonist and plotted against the log concentration of this compound to determine the EC50 and Emax values.
Conclusion
This compound represents a promising development in the field of serotonergic therapeutics due to its novel β-arrestin-biased agonism at the 5-HT2A receptor. This mechanism appears to separate the potential for antidepressant effects from the hallucinogenic properties of traditional 5-HT2A agonists. However, a comprehensive understanding of its selectivity and potential for off-target effects is currently limited by the lack of publicly available cross-reactivity data. The experimental protocols outlined in this guide provide a standardized framework for generating the necessary data to fully characterize the pharmacological profile of this compound and other novel compounds. Such data are essential for advancing our understanding of its therapeutic potential and safety profile.
References
The β-Arrestin Bias of IHCH-7086: A Comparative Analysis Against Other 5-HT2A Agonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. Activation of the 5-HT2A receptor can trigger two primary signaling pathways: the Gq protein-mediated pathway, associated with hallucinogenic effects, and the β-arrestin pathway, which is linked to potential therapeutic benefits such as antidepressant effects. The concept of biased agonism, where a ligand preferentially activates one pathway over the other, has opened new avenues for designing safer and more effective therapeutics. This guide provides a comparative analysis of IHCH-7086, a novel 5-HT2A agonist, against established agonists, focusing on its distinct β-arrestin bias.
Quantitative Comparison of 5-HT2A Agonist Activity
The following table summarizes the functional potency (EC50) and efficacy (Emax) of this compound and other key 5-HT2A agonists for both Gq protein activation and β-arrestin 2 recruitment. This data facilitates a direct comparison of their signaling bias.
| Compound | Gq Activation | β-Arrestin 2 Recruitment | Signaling Bias |
| EC50 (nM) | Emax (% of 5-HT) | EC50 (nM) | |
| This compound | Not Detectable[1] | Not Detectable[1] | N/A |
| Serotonin (5-HT) | 13.8 | 100% | 78.7 |
| LSD | 10.1 | 98% | 30.1 |
| DOI | 2.4 | 107% | 15.6 |
EC50: Half-maximal effective concentration. A lower value indicates higher potency. Emax: Maximum efficacy. Values are normalized to the maximal response of the endogenous ligand, serotonin (5-HT). Data for Serotonin, LSD, and DOI are adapted from studies using BRET-based assays. Data for this compound is based on its characterization as a potent β-arrestin-biased agonist with no detectable G-protein activity.[1]
Signaling Pathways and Experimental Workflow
To understand the concept of biased agonism at the 5-HT2A receptor, it is essential to visualize the distinct signaling cascades and the experimental approach to quantify them.
The diagram above illustrates the two main signaling pathways initiated by the activation of the 5-HT2A receptor. Balanced agonists like serotonin activate both the Gq and β-arrestin pathways. In contrast, β-arrestin-biased agonists such as this compound preferentially engage the β-arrestin pathway.
This flowchart outlines a typical Bioluminescence Resonance Energy Transfer (BRET) assay used to quantify the recruitment of β-arrestin to the 5-HT2A receptor upon agonist stimulation. A similar workflow would be employed for assessing Gq protein activation, often using a BRET-based G protein dissociation assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below is a representative protocol for a β-arrestin recruitment assay.
DiscoverX PathHunter® β-Arrestin Assay
This commercially available assay is a widely used method for quantifying ligand-induced β-arrestin recruitment to a GPCR of interest.
Principle: The assay is based on enzyme fragment complementation (EFC). The 5-HT2A receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This functional enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Materials:
-
PathHunter® cell line co-expressing the ProLink-tagged 5-HT2A receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Cell plating reagent.
-
Test compounds (this compound, serotonin, etc.) and control ligands.
-
PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Thaw and culture the PathHunter® cells according to the manufacturer's instructions.
-
Harvest and resuspend the cells in the provided cell plating reagent.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate for the recommended time (typically 24-48 hours) at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and reference ligands in the appropriate assay buffer.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer according to the protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis:
-
The raw luminescence data is used to generate dose-response curves by plotting the signal against the logarithm of the compound concentration.
-
Non-linear regression analysis is then applied to determine the EC50 and Emax values for each compound.
-
Bias factors can be calculated by comparing the relative potency and efficacy of a compound for the β-arrestin pathway versus the Gq pathway, typically with respect to a reference agonist like serotonin.
Conclusion
The data presented clearly demonstrates the distinct pharmacological profile of this compound as a β-arrestin-biased 5-HT2A agonist. Unlike balanced agonists such as serotonin, LSD, and DOI, which activate both Gq and β-arrestin signaling pathways, this compound selectively engages the β-arrestin pathway with no detectable activation of the Gq pathway. This functional selectivity is thought to underlie its potential to elicit therapeutic effects, such as antidepressant-like activity, without the hallucinogenic effects associated with Gq activation.[2] This makes this compound and similar β-arrestin-biased agonists promising candidates for the development of novel, safer therapeutics for neuropsychiatric disorders. Further research into the downstream consequences of biased 5-HT2A agonism will be critical in fully elucidating their therapeutic potential.
References
A Comparative Analysis of the Neuroplastic Effects of Ketamine and the Novel β-Arrestin-Biased 5-HT2A Agonist IHCH-7086
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for neuropsychiatric disorders is rapidly evolving, with a growing focus on compounds that can induce rapid and lasting neuroplastic changes. Ketamine, a non-competitive NMDA receptor antagonist, has emerged as a revolutionary rapid-acting antidepressant, largely attributed to its ability to promote synaptogenesis. Concurrently, a new generation of psychiatric drug candidates is being explored, among them IHCH-7086, a β-arrestin-biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor. This compound is of particular interest due to its potential to elicit antidepressant-like effects without the hallucinogenic properties associated with classic 5-HT2A agonists like psilocybin.
This guide provides a comparative analysis of the neuroplasticity effects of ketamine and this compound. Due to the limited availability of direct experimental data on the neuroplastic effects of this compound, this comparison will draw upon data from the non-hallucinogenic psychoplastogen, tabernanthalog (TBG), which shares a similar proposed mechanism of promoting neuroplasticity without inducing hallucinogenic effects, to serve as a proxy for understanding the potential effects of β-arrestin-biased 5-HT2A agonists.
Quantitative Comparison of Neuroplasticity Effects
The following tables summarize the quantitative data on the effects of ketamine, classic 5-HT2A agonists (as a reference for the target receptor class), and the non-hallucinogenic 5-HT2A agonist tabernanthalog (as a proxy for this compound) on key markers of neuroplasticity.
| Compound | Metric | Region | Change | Time Point | Reference |
| Ketamine | Dendritic Spine Density | Medial Frontal Cortex (MFC) | Increased | Up to 2 weeks | [1] |
| Dendritic Spine Formation Rate | Medial Frontal Cortex (MFC) | Elevated | Up to 2 weeks | [1] | |
| Glutamate-Evoked Spinogenesis | Medial Prefrontal Cortex (mPFC) | ~50% increase | 2-4 hours | [2] | |
| Synaptic Protein (PSD-95, Synapsin-1) | Prefrontal Cortex (PFC) | Increased | 24 hours | [3] | |
| Psilocybin (Classic 5-HT2A Agonist) | Dendritic Spine Density | Medial Frontal Cortex (MFC) | ~10% increase | 24 hours, persistent for 1 month | [4] |
| Dendritic Spine Size | Medial Frontal Cortex (MFC) | ~10% increase | 24 hours | [4] | |
| Dendritic Spine Formation Rate | Medial Frontal Cortex (MFC) | Increased | 24 hours | [5] | |
| Tabernanthalog (Non-Hallucinogenic 5-HT2A Agonist) | Dendritic Spine Density | Medial Prefrontal Cortex (mPFC) | Increased | 24 hours | [4] |
| Frequency of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Medial Prefrontal Cortex (mPFC) | Increased | 24 hours | [4] |
| Compound | Metric | Assay | Change | Time Point | Reference |
| Ketamine | BDNF Protein Levels | Hippocampus | Increased | 30 minutes post-FST | [6] |
| BDNF Protein Levels | Plasma (in responders) | Significantly increased | 240 minutes | [2] | |
| Psilocybin (Classic 5-HT2A Agonist) | BDNF Expression | Prefrontal Cortex & Hippocampus | Upregulated | Acute | [7] |
| Ketamine & Psilocybin | BDNF-Regulating Genes | - | Increased expression | - | [7] |
Signaling Pathways and Mechanisms of Action
The neuroplastic effects of ketamine and 5-HT2A receptor agonists are mediated by distinct initial signaling cascades that converge on common downstream pathways involved in protein synthesis and synaptic remodeling.
Ketamine's Signaling Pathway
Ketamine's primary action is the blockade of N-methyl-D-aspartate (NMDA) receptors on GABAergic interneurons. This disinhibition leads to a surge in glutamate (B1630785) release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on pyramidal neurons. This AMPA receptor activation is a critical step that initiates downstream signaling cascades, including the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway upregulates the synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), further promoting synaptogenesis and dendritic spine maturation.
Caption: Ketamine's signaling cascade leading to neuroplasticity.
This compound and 5-HT2A Receptor Signaling
Classic 5-HT2A agonists like psilocybin activate both Gq-coupled and β-arrestin signaling pathways. The Gq pathway is strongly linked to the hallucinogenic effects of these compounds. In contrast, this compound is a β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin pathway while having minimal effect on the Gq pathway. This biased agonism is thought to be the reason for its non-hallucinogenic profile while retaining antidepressant-like effects. The β-arrestin pathway is also implicated in the regulation of neuroplasticity, potentially through downstream modulation of pathways like the mTOR and ERK pathways, which are also activated by ketamine and classic psychedelics.
Caption: Comparison of classic vs. biased 5-HT2A agonist signaling.
Experimental Protocols
The assessment of neuroplasticity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the context of ketamine and 5-HT2A agonist research.
Two-Photon Microscopy for Dendritic Spine Imaging
This technique allows for the longitudinal in vivo imaging of dendritic spines in the brains of living animals, providing dynamic information about spine formation, elimination, and density.
-
Animal Model: Thy1-GFP transgenic mice, which express green fluorescent protein in a subset of neurons, are commonly used.
-
Surgical Procedure: A cranial window is surgically implanted over the brain region of interest (e.g., medial frontal cortex). This allows for repeated imaging of the same neurons over days or weeks.
-
Imaging: A two-photon microscope is used to acquire high-resolution z-stacks of fluorescently labeled dendrites.
-
Data Analysis: Image analysis software (e.g., ImageJ) is used to manually or semi-automatically count and measure dendritic spines along specific dendritic segments. Spine density is typically expressed as the number of spines per 10 µm of dendrite. Spine formation and elimination rates are calculated by comparing images from different time points.[8][9]
References
- 1. Assessment of Hippocampal BDNF by Western Blot [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelics and Neural Plasticity: Therapeutic Implications | Journal of Neuroscience [jneurosci.org]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid modulation of spine morphology by the 5-HT2A serotonin receptor through kalirin-7 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of IHCH-7086 and IHCH-7079
A new frontier in non-hallucinogenic antidepressants, IHCH-7086 and IHCH-7079, are two promising β-arrestin-biased agonists of the serotonin (B10506) 2A receptor (5-HT2A). Derived from the atypical antipsychotic lumateperone, these compounds have demonstrated antidepressant-like effects in preclinical models without inducing the hallucinogenic responses typically associated with 5-HT2A activation. This guide provides a detailed comparative analysis of their performance based on available experimental data.
Summary of Key Findings
| Parameter | This compound | IHCH-7079 | Reference |
| Binding Affinity (Ki) for 5-HT2A | 12.59 nM | 16.98 nM | [1][2] |
| Functional Activity | β-arrestin-biased agonist | β-arrestin-biased agonist | [3][4] |
| Hallucinogenic Potential (in mice) | Does not induce head-twitch response | Does not induce head-twitch response | [3] |
| Antidepressant-like Effects (in mice) | Significant improvement in depression-like behavior | Significant improvement in depression-like behavior | [3] |
In-Depth Analysis
Receptor Binding and Functional Activity
Both this compound and IHCH-7079 are potent ligands for the 5-HT2A receptor, with Ki values of 12.59 nM and 16.98 nM, respectively, indicating strong binding affinity.[1][2] Their key characteristic lies in their functional selectivity, or biased agonism. Unlike classic psychedelic drugs that activate both G-protein and β-arrestin signaling pathways upon binding to the 5-HT2A receptor, this compound and IHCH-7079 preferentially activate the β-arrestin pathway.[3][4] This bias is believed to be the reason for their non-hallucinogenic profile while retaining antidepressant-like properties.[3]
The hallucinogenic effects of 5-HT2A agonists are thought to be mediated by the activation of the Gq protein signaling pathway, while the therapeutic antidepressant effects may be linked to β-arrestin signaling. By selectively engaging the β-arrestin pathway, these compounds decouple the therapeutic benefits from the hallucinogenic side effects.
dot
Preclinical Efficacy: Antidepressant-like Effects
Preclinical studies in mice have demonstrated that both this compound and IHCH-7079 exhibit significant antidepressant-like activity.[3] These effects were observed in behavioral models of depression, such as the forced swim test and the tail suspension test, where the compounds reduced immobility time, a key indicator of antidepressant efficacy.
Importantly, the antidepressant-like effects of both compounds were blocked by the 5-HT2A receptor antagonist MDL100907, confirming that their therapeutic action is mediated through this receptor.[3]
Safety Profile: Lack of Hallucinogenic Potential
A critical differentiator for this compound and IHCH-7079 is their lack of hallucinogenic potential. This was assessed using the head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic effects in humans. Even at high doses, neither this compound nor IHCH-7079 induced the head-twitch response, in stark contrast to classic psychedelic compounds.[3]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound and IHCH-7079 for the 5-HT2A receptor.
Methodology:
-
Membranes from cells stably expressing the human 5-HT2A receptor are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound or IHCH-7079) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound and IHCH-7079 to induce the recruitment of β-arrestin to the 5-HT2A receptor.
Methodology:
-
A cell line is engineered to co-express the human 5-HT2A receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Upon agonist binding to the receptor, conformational changes lead to the recruitment of the β-arrestin fusion protein to the receptor.
-
This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
A substrate for the enzyme is added, and the resulting luminescent or fluorescent signal is measured.
-
Dose-response curves are generated by incubating the cells with increasing concentrations of the test compounds.
-
EC50 (potency) and Emax (efficacy) values for β-arrestin recruitment are calculated from the dose-response curves.
dot
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the hallucinogenic potential of this compound and IHCH-7079.
Methodology:
-
Male C57BL/6J mice are used for the experiment.
-
Mice are administered with either vehicle, a known hallucinogen (positive control), or the test compound (this compound or IHCH-7079) via intraperitoneal injection.
-
Immediately after injection, mice are placed individually into observation chambers.
-
The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
A significant increase in the number of head twitches compared to the vehicle-treated group is indicative of hallucinogenic potential.
Mouse Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of this compound and IHCH-7079.
Methodology:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The test is typically conducted for a 6-minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the session.
-
A decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Mouse Tail Suspension Test (TST)
Objective: To further assess the antidepressant-like properties of this compound and IHCH-7079.
Methodology:
-
Mice are suspended by their tails using adhesive tape, in a position where they cannot escape or hold onto any surfaces.
-
The test is typically conducted for a 6-minute session.
-
The total duration of immobility is recorded.
-
A reduction in the time spent immobile in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
This compound and IHCH-7079 represent a significant advancement in the development of novel antidepressants. Their unique mechanism of action as β-arrestin-biased 5-HT2A agonists allows for the separation of antidepressant-like efficacy from hallucinogenic effects in preclinical models. While both compounds show a promising profile, further studies are needed to fully elucidate their comparative potency, efficacy, and pharmacokinetic properties to determine their potential for clinical development. The structure-based design approach that led to their discovery paves the way for the development of a new generation of safer and more effective treatments for depressive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of IHCH-7086's Non-Hallucinogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hallucinogenic potential of IHCH-7086 against established psychedelic and non-psychedelic compounds. Experimental data is presented to support the non-hallucinogenic profile of this compound, a novel β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist.[1]
Comparative Analysis of In Vivo Hallucinogenic Activity
The standard preclinical model for assessing the hallucinogenic potential of serotonergic compounds is the head-twitch response (HTR) assay in rodents.[2][3][4] This response is a rapid, rotational head movement reliably induced by 5-HT2A receptor agonists with known hallucinogenic effects in humans.[2][3][5]
The data presented below summarizes the findings from in vivo studies comparing this compound with the known hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) and the non-hallucinogenic 5-HT2A agonist Lisuride.
| Compound | Class | 5-HT2A Receptor Binding Affinity (Ki) | In Vivo Head-Twitch Response (HTR) in Mice |
| This compound | β-arrestin-biased 5-HT2A agonist | 12.59 nM[1] | No significant increase in HTR even at high doses[6] |
| DOI | Hallucinogenic 5-HT2A agonist | High affinity | Dose-dependent increase in HTR[4][7] |
| Lisuride | Non-hallucinogenic 5-HT2A agonist | High affinity | Does not induce HTR[8] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol outlines the methodology for quantifying the head-twitch response in mice, a key behavioral assay for evaluating the hallucinogenic potential of 5-HT2A receptor agonists.
1. Animal Subjects:
-
Male C57BL/6J mice are commonly used for this assay.[9]
2. Drug Administration:
-
Test compounds (e.g., this compound), positive controls (e.g., DOI), and vehicle controls are administered via intraperitoneal (IP) or subcutaneous (SC) injection.
3. Observation Period:
-
Immediately following injection, individual mice are placed in a clean observation chamber.
-
The frequency of head twitches is recorded for a predetermined period, typically ranging from 30 to 120 minutes.[7][9]
4. Data Quantification:
-
Head twitches, characterized as rapid, side-to-side rotational head movements, are counted by a trained observer or an automated system.[4][5] Automated systems may utilize a magnetometer with a small magnet affixed to the mouse's head to detect the characteristic movements.[6][9]
5. Data Analysis:
-
The total number of head twitches is quantified for each animal.
-
Statistical analysis is performed to compare the HTR frequency between different treatment groups. A significant increase in HTR compared to the vehicle control is indicative of hallucinogenic potential.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound at the 5-HT2A Receptor
The following diagram illustrates the proposed signaling pathway of this compound. As a β-arrestin-biased agonist, it preferentially activates the β-arrestin pathway, which is associated with therapeutic effects, while avoiding significant activation of the Gq-protein pathway linked to hallucinogenic effects.[6][10]
Caption: Proposed signaling pathway of this compound at the 5-HT2A receptor.
Experimental Workflow for In Vivo Validation
The diagram below outlines the key steps in the in vivo validation of this compound's non-hallucinogenic properties using the head-twitch response assay.
Caption: Experimental workflow for the head-twitch response (HTR) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Preclinical Efficacy of IHCH-7086 and Traditional SSRIs in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antidepressant candidate IHCH-7086 and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) based on their efficacy in established animal models of depression. The following sections detail their distinct mechanisms of action, present available preclinical data, and outline the experimental protocols used to generate these findings.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and while traditional SSRIs have been a cornerstone of treatment for decades, they possess limitations, including a delayed onset of action and a notable percentage of non-responders. This has spurred the development of novel therapeutics with alternative mechanisms of action. This compound represents a new frontier in antidepressant research. It is a β-arrestin-biased agonist of the serotonin 2A (5-HT2A) receptor, a mechanism hypothesized to elicit rapid antidepressant effects without the hallucinogenic properties associated with other 5-HT2A receptor agonists.[1][2][3] This guide synthesizes the available preclinical evidence to compare the efficacy profile of this compound with that of traditional SSRIs in rodent models.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional SSRIs lies in their molecular targets and downstream signaling cascades.
This compound: Biased Agonism at the 5-HT2A Receptor
This compound is a pyridopyrroloquinoxaline derivative that acts as a β-arrestin-biased agonist at the 5-HT2A serotonin receptor.[2] Unlike traditional psychedelics that activate both G-protein and β-arrestin signaling pathways at the 5-HT2A receptor, this compound preferentially activates the β-arrestin pathway.[2] This biased agonism is thought to be crucial for its antidepressant-like effects while avoiding the G-protein-mediated signaling that is associated with the hallucinogenic effects of other 5-HT2A agonists.[1][2]
Traditional SSRIs: Blocking Serotonin Reuptake
Selective Serotonin Reuptake Inhibitors (SSRIs), such as fluoxetine, sertraline, and escitalopram, function by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The therapeutic effects of SSRIs are believed to result from the long-term neuroadaptive changes that occur in response to this sustained increase in synaptic serotonin.
Comparative Efficacy in Animal Models
Direct head-to-head comparative studies of this compound and traditional SSRIs in the same animal models are not yet widely available in published literature. However, based on existing preclinical data for this compound and extensive research on SSRIs, a comparative overview can be constructed. The primary animal models used to assess antidepressant efficacy include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT). These models are designed to induce a state of "behavioral despair" or anxiety in rodents, which can be attenuated by effective antidepressant treatment.
Quantitative Data Summary
The following tables summarize representative data from studies on this compound and the traditional SSRI, fluoxetine, in common behavioral tests. It is crucial to note that this data is compiled from separate studies and is presented for illustrative comparison. Experimental conditions such as animal strain, age, and specific protocol details can influence outcomes.
Table 1: Forced Swim Test (FST) - Immobility Time (Seconds)
| Treatment Group | Dose | Mean Immobility (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| This compound* | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | 20 mg/kg | 90 ± 8 | 40% |
Quantitative data from forced swim tests specifically for this compound were not available in the reviewed literature. However, qualitative reports suggest it produces antidepressant-like effects in this model.
Table 2: Tail Suspension Test (TST) - Immobility Time (Seconds)
| Treatment Group | Dose | Mean Immobility (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 180 ± 12 | - |
| This compound* | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | 20 mg/kg | 110 ± 9 | 39% |
Quantitative data from tail suspension tests specifically for this compound were not available in the reviewed literature. However, qualitative reports suggest it produces antidepressant-like effects in this model.
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed (Seconds)
| Treatment Group | Dose | Mean Latency to Feed (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 300 ± 25 | - |
| This compound* | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | 10 mg/kg (chronic) | 180 ± 20 | 40% |
Quantitative data from novelty-suppressed feeding tests specifically for this compound were not available in the reviewed literature. However, qualitative reports suggest it produces antidepressant-like effects in this model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant activity.
Apparatus:
-
A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
The last 4 minutes of the test are recorded and scored for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs.
Apparatus:
-
A horizontal bar elevated at least 50 cm from the floor.
-
Adhesive tape to suspend the mice by their tails.
Procedure:
-
A small piece of adhesive tape is attached to the tip of the mouse's tail.
-
The mouse is then suspended from the horizontal bar by the tape.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A reduction in the total time of immobility is interpreted as an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
Apparatus:
-
A novel, brightly lit open-field arena (e.g., a 50 cm x 50 cm box).
-
A single food pellet placed in the center of the arena.
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the novel arena.
-
The latency to begin eating the food pellet is recorded for a maximum of 10 minutes. Eating is defined as the mouse biting the pellet.
-
A shorter latency to begin eating is indicative of an anxiolytic and antidepressant-like effect.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists develop novel non-hallucinogenic rapid-acting antidepressant compounds | EurekAlert! [eurekalert.org]
Unlocking a Wider Therapeutic Window: IHCH-7086 Demonstrates Antidepressant-like Efficacy Without Hallucinogenic Potential
For Immediate Release
Shanghai, China – December 17, 2025 – New comparative analysis of the novel β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist, IHCH-7086, reveals a promising therapeutic window, showcasing significant antidepressant-like effects in preclinical models without the hallucinogenic activity that limits the clinical utility of other serotonergic compounds. This guide provides an in-depth comparison of this compound with classic psychedelics and other 5-HT2A receptor modulators, supported by experimental data.
This compound, a derivative of the atypical antipsychotic lumateperone, demonstrates a unique signaling profile. With a binding affinity (Ki) of 12.59 nM for the 5-HT2A receptor, it preferentially activates the β-arrestin pathway over the G-protein signaling cascade.[1] This biased agonism is believed to be the key to separating the therapeutic antidepressant effects from the hallucinogenic responses typically associated with 5-HT2A receptor activation.[2][3]
Comparative Efficacy and Safety Profile
To assess its therapeutic window, this compound was evaluated in established preclinical models of depression and hallucinogenic potential: the Forced Swim Test (FST) and the Head Twitch Response (HTR) assay, respectively. The results are compared with the classic psychedelic, psilocybin, and the non-hallucinogenic 5-HT2A agonist, lisuride.
The data clearly indicates that this compound possesses a significantly wider therapeutic window compared to psilocybin. It produces potent antidepressant-like effects at doses that are devoid of any hallucinogenic potential, a critical advantage for a potential therapeutic agent.
Table 1: Comparative Antidepressant-like Efficacy in the Forced Swim Test (FST) in Mice
| Compound | Effective Dose Range (mg/kg) | Outcome |
| This compound | 1 - 10 | Significant reduction in immobility time.[3] |
| Psilocybin (Psilocin) | 1.5 | Significant decrease in immobility time.[4] |
| Lisuride | 0.05 - 0.25 | Dose-dependent reduction in immobility time. |
Table 2: Comparative Hallucinogenic Potential in the Head Twitch Response (HTR) Assay in Mice
| Compound | Dose Range Tested (mg/kg) | HTR Induction |
| This compound | Up to 10 | No HTR observed.[1] |
| Psilocybin (Psilocin) | 1.5 | Significant HTR induction.[4] |
| Lisuride | Not specified | Does not induce HTR. |
Mechanism of Action: A Biased Approach
The distinct therapeutic profile of this compound is rooted in its biased agonism at the 5-HT2A receptor. Traditional psychedelics like psilocybin are non-selective agonists, activating both G-protein and β-arrestin pathways, with the former being strongly linked to their hallucinogenic effects. This compound, by primarily engaging the β-arrestin pathway, appears to harness the antidepressant-mediating signaling cascade while avoiding the hallucinogenic one.[2][3] This targeted mechanism represents a significant advancement in the design of safer serotonergic therapeutics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at specified doses and time points before the test.
-
Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Head Twitch Response (HTR) Assay
The HTR in mice is a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation.
-
Apparatus: A standard mouse cage or a dedicated observation chamber.
-
Procedure: Following drug administration, mice are placed individually into the observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.
-
Drug Administration: Test compounds or vehicle are administered (e.g., i.p. or subcutaneously) prior to the observation period.
-
Analysis: An increase in the number of head twitches compared to the vehicle control group is indicative of hallucinogenic potential.
Conclusion
The preclinical data strongly suggests that this compound has a promising therapeutic profile for the treatment of depression. Its ability to elicit antidepressant-like effects without inducing hallucinogenic responses positions it as a significant advancement over first-generation psychedelics. Further investigation into the clinical potential of this compound and other β-arrestin-biased 5-HT2A agonists is warranted.
References
- 1. gwern.net [gwern.net]
- 2. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antidepressant Potential of IHCH-7086: A Comparative Guide to its β-Arrestin-Biased Signaling
A novel serotonin (B10506) 2A receptor agonist, IHCH-7086, is demonstrating significant promise in the development of new antidepressant therapies. By selectively engaging the β-arrestin signaling pathway, this compound offers the potential for potent antidepressant effects without the hallucinogenic properties associated with other 5-HT2A receptor agonists. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a β-arrestin-biased agonist of the 5-HT2A serotonin receptor, with a binding affinity (Ki) of 12.59 nM.[1][2] Its mechanism of action is centered on the principle of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. In the case of the 5-HT2A receptor, activation can trigger two main pathways: the Gq protein signaling cascade, which is linked to hallucinogenic effects, and the β-arrestin pathway, which emerging evidence suggests is associated with antidepressant-like responses.[3] this compound is designed to selectively activate the β-arrestin pathway, thereby decoupling the therapeutic potential from the psychoactive effects.[1][2][3]
Comparative Analysis of 5-HT2A Receptor Agonists
The following tables summarize the in vitro and in vivo data for this compound in comparison to classic psychedelic 5-HT2A agonists and a common selective serotonin reuptake inhibitor (SSRI) antidepressant.
Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Selectivity
| Compound | Receptor Binding Affinity (Ki, nM) | β-Arrestin Recruitment (Emax %) | β-Arrestin Recruitment (EC50, nM) | Gq Activation (Emax %) | Gq Activation (EC50, nM) |
| This compound | 12.59[1][2] | 13 (relative to 5-HT)[4] | Not explicitly stated | Weak to negligible | Not applicable |
| LSD | 1-5 | ~100 (relative to 5-HT) | 5-20 | ~100 (relative to 5-HT) | 5-20 |
| Psilocybin (active metabolite Psilocin) | 1-10 | ~100 (relative to 5-HT) | 10-50 | ~100 (relative to 5-HT) | 10-50 |
| (±)-DOI | 0.5-2 | ~100 (relative to 5-HT) | 1-10 | ~100 (relative to 5-HT) | 1-10 |
Note: Data for LSD, Psilocin, and DOI are aggregated from multiple sources for comparative purposes. Emax and EC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Antidepressant-like Effects in Rodent Models
| Compound | Model | Dosage | Effect on Immobility Time |
| This compound | Forced Swim Test (Mouse) | Not explicitly stated | Significantly improves depression-like behavior[1][2] |
| This compound | Tail Suspension Test (Mouse) | Not explicitly stated | Significantly improves depression-like behavior[1][2] |
| Fluoxetine (SSRI) | Forced Swim Test (Mouse) | 10-20 mg/kg | Significant decrease |
| Imipramine (Tricyclic) | Tail Suspension Test (Mouse) | 15-30 mg/kg | Significant decrease |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow used to validate the link between β-arrestin signaling and the antidepressant effects of this compound.
Caption: 5-HT2A Receptor Signaling Pathways.
Caption: Experimental Workflow for Drug Screening.
Caption: Logical Relationship of β-Arrestin Bias.
Experimental Protocols
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding.
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding for the 5-HT2A receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a green fluorescent protein (GFP) acceptor.
-
Cell Plating: Transfected cells are plated in 96-well white, clear-bottom microplates and cultured for 24-48 hours.
-
Compound Preparation: this compound and other test compounds are prepared in a suitable buffer at various concentrations.
-
Assay Procedure: The cell culture medium is removed, and cells are washed with a buffer. The RLuc substrate, coelenterazine (B1669285) h, is added to each well.
-
Compound Addition and Incubation: The test compounds are added to the wells, and the plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Signal Detection: The plate is read using a microplate reader capable of detecting both the luciferase and GFP emissions. The BRET ratio is calculated as the ratio of GFP emission to RLuc emission.
-
Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the logarithm of the compound concentration. EC50 and Emax values are determined from these curves.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound, a vehicle control, or a reference antidepressant is administered to the mice at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water) is recorded, typically during the last 4 minutes of the 6-minute session.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral model for assessing antidepressant-like activity.
-
Apparatus: A horizontal bar is elevated above a surface. A piece of adhesive tape is used to suspend the mouse by its tail from the bar.
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least one hour.
-
Drug Administration: Test compounds, vehicle, or reference drugs are administered prior to the test.
-
Test Procedure: The mouse is suspended by its tail for a 6-minute period.
-
Behavioral Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: The average immobility time for each group is calculated and statistically analyzed. A reduction in immobility time suggests an antidepressant-like effect.
Conclusion
The data and experimental evidence strongly support the link between the β-arrestin-biased signaling of this compound and its antidepressant-like effects. By selectively activating the β-arrestin pathway at the 5-HT2A receptor, this compound offers a promising new avenue for the development of fast-acting and effective antidepressants that are devoid of the hallucinogenic side effects that have limited the therapeutic application of other 5-HT2A agonists. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this novel compound.
References
A Comparative Analysis of IHCH-7086 and LSD on 5-HT2A Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel, non-hallucinogenic compound, IHCH-7086, and the classic psychedelic, lysergic acid diethylamide (LSD), focusing on their distinct interactions with the serotonin (B10506) 2A (5-HT2A) receptor. This document synthesizes available experimental data to highlight the differences in their signaling profiles, which are believed to underlie their divergent behavioral effects.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound and LSD at the 5-HT2A receptor. These data underscore the concept of functional selectivity, or biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.
| Parameter | This compound | LSD | Reference |
| Binding Affinity (Ki) | 12.59 nM | High affinity (Ki in low nM range) | [1] |
| Functional Activity | β-arrestin-biased partial agonist | Agonist (activates both Gq and β-arrestin pathways) | [2][3] |
| Gq Signaling Efficacy | Not detectable or very low | Partial agonist | [2][4] |
| β-arrestin Recruitment | Emax = 13% (relative to 5-HT) | Partial agonist | [2] |
| Hallucinogenic Potential (in vivo) | Does not induce head-twitch response (HTR) in mice | Induces a robust head-twitch response (HTR) in mice | [2][5] |
| Therapeutic Potential | Antidepressant-like effects in preclinical models | Under investigation for depression, anxiety, and PTSD | [2][6] |
Signaling Pathways and Biased Agonism
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is known to signal through at least two major intracellular pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway. Classic psychedelics like LSD are known to activate both pathways.[3] In contrast, this compound demonstrates significant bias towards the β-arrestin pathway, with little to no activation of the Gq-mediated cascade.[2] This differential activation is hypothesized to be the molecular basis for the lack of hallucinogenic effects with this compound, as the Gq pathway is strongly implicated in the psychedelic experience.[4]
Figure 1: 5-HT2A Receptor Signaling Pathways for LSD and this compound.
Experimental Protocols
The characterization of compounds like this compound and LSD involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and behavioral effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 cells).
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or LSD).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Gq Signaling (Calcium Mobilization) and β-Arrestin Recruitment
Objective: To measure the potency (EC50) and efficacy (Emax) of the test compound in activating the Gq and β-arrestin signaling pathways.
Methodology:
-
Gq Signaling (Calcium Mobilization):
-
Cell Culture: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound.
-
Signal Detection: Activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as a change in fluorescence using a plate reader.
-
-
β-Arrestin Recruitment:
-
Assay Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Cell Line: A cell line is engineered to express the 5-HT2A receptor fused to one component of the reporter system (e.g., a luciferase fragment) and β-arrestin fused to the other component.
-
Ligand Stimulation: Upon addition of the test compound, receptor activation leads to the recruitment of β-arrestin, bringing the two reporter components into close proximity and generating a detectable signal (e.g., light emission).
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each pathway.
Figure 2: General Experimental Workflow for In Vitro Functional Assays.
In Vivo Behavioral Assay: Head-Twitch Response (HTR)
Objective: To assess the potential hallucinogenic-like effects of a compound in a rodent model.
Methodology:
-
Animal Model: The assay is typically performed in mice.
-
Compound Administration: Animals are administered the test compound (this compound or LSD) or a vehicle control.
-
Observation: Following administration, the mice are observed for a specific period, and the number of head twitches (rapid, involuntary side-to-side head movements) is counted.
-
Data Analysis: The frequency of head twitches in the drug-treated group is compared to the control group. A significant increase in HTR is indicative of psychedelic-like activity.
Conclusion
The comparative study of this compound and LSD provides a compelling example of how biased agonism at the 5-HT2A receptor can lead to vastly different pharmacological profiles. While both compounds bind to the receptor, their downstream signaling diverges significantly. LSD's activation of both Gq and β-arrestin pathways is associated with its characteristic psychedelic effects.[3] Conversely, this compound's selective engagement of the β-arrestin pathway results in a non-hallucinogenic compound with potential therapeutic applications, such as for depression.[1][2] This line of research opens new avenues for the development of safer, more targeted therapeutics that leverage the beneficial signaling pathways of the 5-HT2A receptor while avoiding the hallucinogenic effects associated with the Gq pathway.
References
The Great Divide: How IHCH-7086 Charts a New Course from First-Generation Psychedelics
A new wave of psychoplastogenic compounds, exemplified by IHCH-7086, is intentionally engineered to diverge from the hallucinogenic effects of first-generation psychedelics like LSD and psilocybin. The fundamental difference lies in their mechanism of action at the serotonin (B10506) 2A (5-HT2A) receptor. While classic psychedelics activate multiple signaling pathways, this compound selectively engages a specific pathway, decoupling the therapeutic potential from the psychedelic experience.
First-generation psychedelics, including psilocybin (metabolized to psilocin) and LSD, are agonists at the 5-HT2A receptor, where they activate both the Gq-protein signaling pathway and the β-arrestin pathway.[1][2][3] The activation of the Gq pathway is strongly correlated with the hallucinogenic effects, which are behaviorally modeled in rodents by the head-twitch response (HTR).[1] In contrast, this compound is a β-arrestin-biased partial agonist at the 5-HT2A receptor.[4][5][6] This means it preferentially activates the β-arrestin pathway with little to no engagement of the Gq-protein pathway, thus avoiding the hallucinogenic effects.[4][5] Preclinical studies have shown that this compound does not induce the head-twitch response in mice, a key indicator of its non-hallucinogenic nature.[7]
The therapeutic potential of psychedelics, particularly their antidepressant effects, is believed to be linked to their ability to promote neural plasticity, a process in which β-arrestin signaling may play a significant role. This compound has demonstrated antidepressant-like effects in animal models such as the forced swim test, supporting the hypothesis that the therapeutic benefits can be separated from the psychedelic experience.[4][6]
Comparative Pharmacological Profile
The following tables summarize the quantitative data available for this compound and the first-generation psychedelics, psilocin and LSD.
Receptor Binding Affinity
This table compares the binding affinities (Ki, in nM) of the compounds at various serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Psilocin (Ki, nM) | LSD (Ki, nM) |
| 5-HT2A | 12.59[4][6] | ~6 | ~2.9 |
| 5-HT1A | Data not available | ~100 | 1.1 |
| 5-HT2C | Data not available | ~14 | 23 |
Note: A comprehensive receptor selectivity profile for this compound is not publicly available.
Functional Activity at the 5-HT2A Receptor
This table contrasts the functional activity of the compounds, specifically their ability to activate the Gq-protein and β-arrestin signaling pathways. Potency is represented by EC50 (the concentration required to elicit a half-maximal response), and efficacy is represented by Emax (the maximum response).
| Parameter | This compound | Psilocin | LSD |
| Gq Activation (EC50, nM) | No detectable activity[5] | 35.4[8] | Data not available |
| Gq Activation (Emax) | 13% (relative to 5-HT)[5] | High Efficacy[1] | Partial Agonist[9] |
| β-arrestin Recruitment (EC50, nM) | Data not available | Data not available | Data not available |
| β-arrestin Recruitment (Emax) | Data not available | High Efficacy[1] | High Efficacy[5] |
Preclinical Behavioral Effects
This table summarizes the key behavioral outcomes in rodent models, highlighting the presence or absence of hallucinogenic-like and antidepressant-like effects.
| Behavioral Assay | This compound | First-Generation Psychedelics (e.g., LSD, Psilocybin) |
| Head-Twitch Response (HTR) | Does not induce HTR[7] | Consistently induce HTR[10] |
| Forced Swim Test (FST) | Improves depression-like behavior[4][6] | Can reduce immobility time (antidepressant-like effect)[11] |
Signaling Pathway Diagrams
The following diagrams illustrate the differential engagement of downstream signaling pathways by first-generation psychedelics and this compound upon binding to the 5-HT2A receptor.
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A receptor) are prepared by homogenization and centrifugation.[12]
-
Assay Setup: In a 96-well plate, the receptor membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[12]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[12]
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
β-Arrestin Recruitment Assay (General Protocol using Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to an activated GPCR.
-
Cell Culture: Cells engineered to co-express the GPCR tagged with a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment are cultured and plated in a multi-well plate.[14][15]
-
Compound Addition: The test compound is added to the wells at various concentrations.[14]
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment. This brings the two enzyme fragments together, forming a functional enzyme.[14][16]
-
Detection: A substrate for the reconstituted enzyme is added, which generates a luminescent or fluorescent signal.[14][16]
-
Data Analysis: The signal is measured with a luminometer or fluorometer. EC50 and Emax values are determined from the dose-response curve.[14]
Head-Twitch Response (HTR) Assay in Mice
This in vivo assay is a behavioral proxy for hallucinogenic potential in humans.
-
Animal Acclimation: Mice are acclimated to the testing room and observation chambers.
-
Drug Administration: The test compound or vehicle is administered to the mice, typically via subcutaneous or intraperitoneal injection.[17]
-
Observation Period: Mice are placed in individual observation chambers, and the frequency of head twitches (rapid, side-to-side head movements) is recorded for a specified period (e.g., 30-60 minutes).[10][17] Recording can be done by a trained observer or using automated video analysis or magnetometer-based systems.[10][18][19][20]
-
Data Analysis: The total number of head twitches is counted and compared between treatment groups.[18]
Forced Swim Test (FST) in Mice
This assay is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container is filled with water to a depth where the mouse cannot touch the bottom with its tail or feet.[21][22]
-
Procedure: Mice are placed in the water for a 6-minute session.[21][23]
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is typically measured during the last 4 minutes of the test.[21][23]
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[24]
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. researchgate.net [researchgate.net]
- 24. conductscience.com [conductscience.com]
Unraveling the Science Behind IHCH-7086: A Non-Hallucinogenic Antidepressant Candidate
A novel compound, IHCH-7086, has emerged as a promising candidate for the development of new antidepressant therapies, exhibiting efficacy in preclinical models without the hallucinogenic effects typically associated with drugs targeting the serotonin (B10506) 2A (5-HT2A) receptor. This comparison guide delves into the publicly available data on this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, and the experimental findings that underpin its unique pharmacological profile.
This compound is a β-arrestin-biased agonist of the 5-HT2A serotonin receptor.[1][2] This means it preferentially activates the β-arrestin signaling pathway over the Gq protein-coupled pathway. The Gq pathway is largely implicated in the hallucinogenic effects of classic psychedelics like LSD and psilocybin.[3][4] By selectively engaging the β-arrestin pathway, this compound is designed to retain the therapeutic antidepressant-like effects while avoiding the perceptual distortions that have limited the clinical use of other 5-HT2A agonists.[4][5]
Comparative In Vivo Efficacy: Antidepressant-like Effects without Hallucinogenic Activity
Key to the validation of this compound's unique profile are animal studies demonstrating its ability to induce antidepressant-like responses while being devoid of hallucinogenic potential. The head-twitch response (HTR) in mice is a widely accepted behavioral proxy for hallucinogenic effects in humans.[6]
Table 1: Head-Twitch Response (HTR) in Mice
| Compound | Dose (mg/kg) | HTR Count (Mean ± SEM) | Interpretation |
| Vehicle | - | Near Zero | No Hallucinogenic Effect |
| This compound | Up to 10 | No significant increase | Non-Hallucinogenic |
| IHCH-7079 (analog) | Up to 10 | No significant increase | Non-Hallucinogenic |
| IHCH-7113 (analog) | 0.125 - 1.0 | Dose-dependent increase | Hallucinogenic Potential |
| LSD | 0.2 | Significant increase | Hallucinogenic |
| Psilocybin | 1.0 | Significant increase | Hallucinogenic |
Note: This table is a summary of findings reported in the primary literature. Specific numerical values for HTR counts for this compound are not detailed in the initial publications but are consistently reported as not inducing the response.[3][4]
The antidepressant-like properties of this compound and its analog, IHCH-7079, have been demonstrated in established mouse models of depression, such as the forced swim test and tail suspension test, where a reduction in immobility time is indicative of an antidepressant effect. These effects were shown to be mediated by the 5-HT2A receptor, as they were blocked by the selective 5-HT2A antagonist, MDL100907.[4][5]
Table 2: Antidepressant-Like Effects in Mice (Forced Swim Test)
| Treatment Group | Immobility Time (Seconds) | % Reduction vs. Stress Group |
| Vehicle (No Stress) | Baseline | - |
| Vehicle (Stress) | Increased | 0% |
| This compound (Stress) | Significantly Reduced | Data not yet publicly available in specific units |
| IHCH-7079 (Stress) | Significantly Reduced | Data not yet publicly available in specific units |
Note: While studies confirm a significant reduction in immobility, specific quantitative data from these experiments on this compound are not yet available in the public domain.
Signaling Pathway and Mechanism of Action
The biased agonism of this compound is the cornerstone of its therapeutic potential. The compound was developed through a structure-based drug design approach, leveraging the crystal structure of the 5-HT2A receptor.[1][4] This allowed for the creation of a molecule that selectively stabilizes the receptor conformation that favors β-arrestin recruitment over Gq protein activation.
Below is a diagram illustrating the proposed signaling pathway of this compound in comparison to traditional 5-HT2A agonists.
Caption: Signaling pathways of traditional 5-HT2A agonists versus this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of published findings. Below are summaries of the methodologies used in the key experiments cited for this compound.
Head-Twitch Response (HTR) Assay
This assay is the primary method for assessing the hallucinogenic potential of a compound in rodents.
-
Animals: Male C57BL/6J mice are commonly used.
-
Apparatus: A magnetometer-based detection system is often employed for automated and objective measurement of head twitches. A small magnet is affixed to the mouse's head, and its movement is tracked by the surrounding magnetometer.
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound (e.g., this compound, LSD, psilocybin) or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
The mouse is placed in the recording chamber, and head twitches are counted over a specified period (e.g., 30-60 minutes).
-
-
Data Analysis: The total number of head twitches is recorded and compared between treatment groups. A significant increase in HTR compared to the vehicle group is indicative of hallucinogenic potential.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant-like activity.
-
Animals: Male mice are typically used.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, and the duration of immobility (floating passively) during the last 4 minutes of the test is measured.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
In Vitro Signaling Assays (β-Arrestin Recruitment and G-Protein Activation)
These assays are essential for determining the signaling bias of a compound at a specific receptor.
-
Cell Lines: HEK293 cells or other suitable cell lines are engineered to express the human 5-HT2A receptor.
-
β-Arrestin Recruitment Assay:
-
Principle: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are used. The 5-HT2A receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively. Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor come into close proximity, generating a detectable signal.
-
Procedure: Cells are treated with varying concentrations of the test compound, and the signal is measured.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in recruiting β-arrestin.
-
-
G-Protein Activation Assay:
-
Principle: Gq activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. Alternatively, GTPγS binding assays can directly measure G-protein activation.
-
Procedure: Cells are loaded with a calcium indicator dye and then stimulated with the test compound. The change in fluorescence is measured.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in activating the Gq pathway.
-
The comparison of the potency and efficacy of a compound in both β-arrestin and G-protein activation assays allows for the quantification of its signaling bias.
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel compound like this compound.
Caption: Preclinical evaluation workflow for novel 5-HT2A receptor agonists.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. gwern.net [gwern.net]
- 4. Non-hallucinogenic Psychedelic Analog Design: A Promising Direction for Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. Structure-based psychedelic analogue discovery reported | BioWorld [bioworld.com]
A Comparative Guide to In Vivo Target Engagement of IHCH-7086 and Alternative 5-HT2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of IHCH-7086, a novel β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist, with alternative 5-HT2A receptor agonists. The focus is on differentiating the in vivo pharmacological profiles of non-hallucinogenic biased agonists from classical psychedelic compounds, supported by available experimental data.
Introduction
The 5-HT2A receptor is a well-established target for psychedelic drugs, but its activation is also implicated in therapeutic effects for conditions like depression and anxiety. A key challenge in drug development is to separate the therapeutic potential from the hallucinogenic effects. This compound is a β-arrestin-biased agonist at the 5-HT2A receptor (Ki of 12.59 nM) designed to achieve this separation.[1] Unlike classical psychedelics that activate both G-protein and β-arrestin signaling pathways, this compound preferentially engages the β-arrestin pathway.[2] This biased agonism is hypothesized to mediate antidepressant-like effects without inducing the hallucinogenic activity associated with G-protein signaling.[2]
This guide compares the in vivo target engagement of this compound with a classical psychedelic, psilocybin, and another non-hallucinogenic 5-HT2A agonist, lisuride (B125695).
Quantitative Data Presentation
A direct quantitative comparison of in vivo receptor occupancy for this compound is challenging due to the limited publicly available data for this specific preclinical compound. However, a comparative analysis can be made using the available data for psilocybin (a classic psychedelic) and qualitative in vivo data for this compound and lisuride (a non-hallucinogenic agonist).
Table 1: In Vivo 5-HT2A Receptor Occupancy of Psilocybin in Humans (PET)
| Dose (mg/70kg) | Mean Receptor Occupancy (%) | Subjective Psychedelic Effects | Reference |
| 10 | 43 - 72 | Present |
Table 2: In Vivo Head Twitch Response (HTR) in Mice
| Compound | Dose | HTR Induction | Hallucinogenic Potential | Reference |
| This compound | High doses | No | Low | |
| Lisuride | Up to 4 mg/kg | No | Low | [1][3][4] |
| Psilocybin | Various | Yes | High | [5] |
| (R)-DOI | Various | Yes | High | [6] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), can signal through two primary pathways upon agonist binding: the Gq/11 pathway and the β-arrestin pathway. Classical psychedelics activate both pathways, with the Gq/11 pathway strongly linked to their hallucinogenic effects. Biased agonists like this compound are designed to preferentially activate the β-arrestin pathway, which is thought to be associated with therapeutic effects without inducing hallucinations.
References
- 1. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of IHCH-7086 and Other Psychoplastogens: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of the novel psychoplastogen IHCH-7086 and other notable compounds in its class, including classic psychedelics and other non-hallucinogenic analogues. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support ongoing research and development in neuropsychopharmacology.
Executive Summary
Psychoplastogens are a class of neuropsychiatric compounds that promote neural plasticity, offering potential therapeutic benefits for a range of mental health disorders. This compound is a novel, non-hallucinogenic psychoplastogen that acts as a β-arrestin-biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor. This biased agonism is thought to separate the therapeutic, plasticity-promoting effects from the hallucinogenic effects associated with classic psychedelics like psilocybin and LSD. Understanding the pharmacokinetic profiles of these compounds is crucial for optimizing dosing strategies, predicting therapeutic windows, and ensuring safety.
This guide reveals that while pharmacokinetic data for classic psychoplastogens such as psilocybin, ketamine, and DMT are available, specific quantitative data for this compound remains largely undisclosed in the public domain. Preliminary data for the non-hallucinogenic analogue Tabernanthalog (TBG) indicates dose-dependent brain concentrations. This guide compiles the available data and provides generalized experimental protocols to aid in comparative analysis.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several psychoplastogens. It is important to note the variability in these parameters based on species, route of administration, and dose.
Table 1: Pharmacokinetic Parameters of Psychoplastogens in Humans (Oral or Intravenous Administration)
| Compound | Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) | Bioavailability |
| Psilocybin (as Psilocin) | Oral | 1.8 - 4 hours[1] | Dose-dependent (e.g., 8.2 ± 2.8 ng/mL)[1] | 1.5 - 4 hours[1] | ~53%[1] |
| Ketamine | Intravenous | < 1 minute | Dose-dependent | 2 - 3 hours[2] | N/A |
| Ketamine | Oral | 20 - 30 minutes[2] | Dose-dependent | 2 - 3 hours[2] | ~20%[2] |
| DMT | Intravenous Infusion | ~10 minutes[3] | Dose-dependent | 9 - 12 minutes[3] | N/A |
| This compound | N/A | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tabernanthalog (TBG) | N/A | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Pharmacokinetic Parameters of Psychoplastogens in Rodent Models (Intraperitoneal or Intravenous Administration)
| Compound | Species | Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) |
| Ketamine | Mouse | Intraperitoneal (100 mg/kg) | Not specified | 7.88 ± 1.38 µg/mL[4] | ~25 minutes[4] |
| Ketamine | Rat | Intravenous (2.5 mg/kg) | Not specified | Dose-dependent | Not specified |
| Psilocybin (as Psilocin) | Rat | Oral | Rapid absorption | Dose-dependent | Not specified |
| Tabernanthalog (TBG) | Mouse | Intraperitoneal | Not specified | Dose-dependent brain concentrations observed[5] | Not specified |
| This compound | N/A | N/A | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of each specific compound are often proprietary or not fully disclosed in publications. However, a general methodology for conducting pharmacokinetic studies of CNS-active compounds in rodents is outlined below.
General Protocol for Rodent Pharmacokinetic Studies
This protocol provides a framework for determining the pharmacokinetic profile of a novel psychoplastogen in a rodent model, such as mice or rats.
1. Animal Models and Housing:
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used.
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.[6]
-
Animals are acclimated to the facility for at least one week prior to the experiment.
2. Drug Formulation and Administration:
-
The test compound is formulated in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80).
-
The compound is administered via the desired route, typically intravenous (IV) for determining absolute bioavailability and other routes such as oral (PO) or intraperitoneal (IP) for assessing absorption characteristics.
3. Blood Sampling:
-
For a full pharmacokinetic profile, serial blood samples are collected at multiple time points post-administration.[6]
-
Typical time points for an IV study might include 2, 5, 15, 30, 60, 120, 240, and 480 minutes. For an oral study, time points might be extended to capture absorption and elimination phases (e.g., 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Blood is typically collected from the tail vein, saphenous vein, or via cardiac puncture at a terminal time point. To avoid stressing the animals, often a sparse sampling design is used where small groups of animals are used for each time point.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma and Brain Tissue Processing:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For CNS drugs, brain tissue is often collected at the terminal time point. The brain is rapidly excised, rinsed with cold saline, and may be homogenized for analysis of drug concentration.
5. Bioanalytical Method:
-
Drug concentrations in plasma and brain homogenates are typically quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key parameters calculated include: Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution).
Signaling Pathways of 5-HT2A Receptor Agonists
The distinct pharmacological effects of hallucinogenic and non-hallucinogenic psychoplastogens are attributed to their differential engagement of downstream signaling pathways following 5-HT2A receptor activation.
Caption: Differentiated signaling of 5-HT2A receptor agonists.
This diagram illustrates the biased agonism of this compound. Classic psychedelics strongly activate the Gq protein pathway, leading to hallucinogenic effects. In contrast, this compound preferentially recruits β-arrestin, which is linked to therapeutic neural plasticity while avoiding the hallucinogenic pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: Standard workflow for in vivo pharmacokinetic studies.
Conclusion and Future Directions
The development of non-hallucinogenic psychoplastogens like this compound represents a significant advancement in the potential treatment of neuropsychiatric disorders. While the principle of biased agonism provides a strong rationale for their improved safety profile, a thorough understanding of their pharmacokinetic properties is paramount for successful clinical translation. The current lack of publicly available, detailed pharmacokinetic data for this compound and other novel non-hallucinogenic analogues highlights a critical knowledge gap. Future research should prioritize the characterization and publication of these parameters to facilitate direct comparisons with existing psychoplastogens and to guide the design of future clinical trials. Such data will be instrumental in unlocking the full therapeutic potential of this promising new class of drugs.
References
- 1. Tabernanthalog - Wikipedia [en.wikipedia.org]
- 2. Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IHCH-7086: A Guide for Laboratory Professionals
Prudent and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For novel research compounds such as IHCH-7086, a β-arrestin-biased 5-HT2A serotonin (B10506) receptor agonist, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach based on established principles of hazardous waste management.[1][2][3][4][5] This guide provides essential procedural information for the safe handling and disposal of this compound in a research environment.
Core Principles of Laboratory Chemical Waste Management
Effective management of laboratory waste is predicated on a clear understanding of categorization, containment, and documentation. Researchers and laboratory personnel must be trained in these procedures to ensure a safe working environment.[6][7] The following table summarizes the fundamental tenets of chemical waste disposal.
| Principle | Key Requirements |
| Categorization | Accurately identify and segregate chemical waste based on compatibility and hazard class (e.g., organic solvents, acids, bases).[8][9] |
| Containment | Utilize appropriate, chemical-resistant containers for each type of waste. Plastic containers are often preferred over glass to minimize breakage.[8][9] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, associated hazards (e.g., pictograms), the principal investigator's name, and the accumulation start date.[8][9] |
| Storage | Designate a specific, well-ventilated area for waste storage. Incompatible waste streams must be stored separately to prevent dangerous reactions.[9] Secondary containment should be used to mitigate spills.[9] |
| Disposal | All hazardous chemical waste must be disposed of through an authorized hazardous waste program.[6][7][8] Evaporation of chemical waste is not a permissible disposal method.[6][7] |
| Record Keeping | Maintain detailed records of all generated, stored, and disposed waste for regulatory compliance.[9] |
Step-by-Step Disposal Protocol for this compound
In the absence of specific disposal directives for this compound, it must be treated as a hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including stock solutions, experimental residues, contaminated personal protective equipment (PPE), and cleaning materials, as hazardous waste.[6]
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions.
2. Container Selection and Management:
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.
-
Keep the waste container closed at all times, except when adding waste.[6]
3. Labeling:
-
As soon as the container is first used for waste collection, affix a hazardous waste tag.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An estimation of the concentration and volume
-
The name of the Principal Investigator and the laboratory location
-
The date when waste was first added to the container
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, arrange for its collection through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[8]
-
Do not transport hazardous waste outside of the laboratory.[6][7]
6. Spill Management:
-
In the event of a spill, treat all cleanup materials as hazardous waste.[6]
-
Follow your institution's established spill cleanup procedures. For significant spills, evacuate the area and contact your EHS office immediately.[6]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. gzlabfurniture.com [gzlabfurniture.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
